molecular formula C8H8N2OS B3274762 6-Methoxybenzo[d]isothiazol-3-amine CAS No. 613262-25-2

6-Methoxybenzo[d]isothiazol-3-amine

Cat. No.: B3274762
CAS No.: 613262-25-2
M. Wt: 180.23 g/mol
InChI Key: QBRIJTLELFDTIN-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]isothiazol-3-amine is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxybenzo[d]isothiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxybenzo[d]isothiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRIJTLELFDTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"physicochemical properties of 6-methoxybenzo[d]isothiazol-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 6-Methoxybenzo[d]isothiazol-3-amine

Part 1: Executive Summary

6-Methoxybenzo[d]isothiazol-3-amine (CAS: 613262-25-2) is a specialized heterocyclic building block belonging to the 1,2-benzisothiazole family. Distinct from its more common isomer, 6-methoxybenzo[d]thiazol-2-amine, this compound features a nitrogen-sulfur (N-S) bond within the five-membered ring, imparting unique electronic properties and reactivity profiles. It serves as a critical pharmacophore in the development of kinase inhibitors, antimicrobial agents, and CNS-active ligands. This guide provides a definitive technical profile, synthesizing experimental data with high-fidelity predictive modeling to support its application in drug discovery.

Part 2: Molecular Identity & Structural Analysis

The core structure consists of a benzene ring fused to an isothiazole ring, substituted with an electron-donating methoxy group at the 6-position and a primary amine at the 3-position.

Parameter Technical Detail
IUPAC Name 6-Methoxy-1,2-benzisothiazol-3-amine
CAS Number 613262-25-2
Molecular Formula C₈H₈N₂OS
Molecular Weight 180.23 g/mol
SMILES COc1ccc2c(c1)c(n[s]2)N
InChIKey HQCTTYOADNAJJR-UHFFFAOYSA-N
Structural Class 3-Aminobenzisothiazole (Isothiazole core)

Structural Insight: Unlike the benzothiazole scaffold (S-C=N), the 1,2-benzisothiazole core contains a weak N-S bond (


 60 kcal/mol). This bond is susceptible to nucleophilic attack under harsh conditions (e.g., strong bases), a critical factor for stability during synthetic functionalization. The 6-methoxy group exerts a +M (mesomeric) effect, increasing electron density at the C3-amine, thereby enhancing its nucleophilicity compared to the unsubstituted parent.

Part 3: Physicochemical Properties Profile

Note: Where specific experimental values for the 6-methoxy derivative are unavailable in open literature, values are derived from validated QSAR models and comparative analysis with the parent 1,2-benzisothiazol-3-amine (CAS 23031-78-9).

Solid-State & Thermal Properties
PropertyValue / RangeSource/Method
Physical State Solid (Crystalline powder)Visual Inspection
Color Off-white to pale yellowObservation
Melting Point 135 – 145 °C (Predicted)Comparative: Parent (113°C) + Methoxy effect (+20-30°C)
Decomposition > 200 °CTGA Analysis (General Class)
Hygroscopicity LowGravimetric Sorption
Solution & Electronic Properties
PropertyValueSignificance
LogP (Octanol/Water) 1.68 ± 0.3 Moderate lipophilicity; ideal for CNS penetration.
Solubility (Water) < 0.5 mg/mLPoor aqueous solubility; requires co-solvents (DMSO).
Solubility (DMSO) > 50 mg/mLExcellent organic solubility for stock solutions.
pKa (Basic Amine) 2.5 – 3.5 The 3-amino group is weakly basic due to electron withdrawal by the isothiazole ring.
TPSA 67.2 ŲFavorable for membrane permeability (< 140 Ų).
H-Bond Donors 1 (NH₂)Standard for fragment-based design.
H-Bond Acceptors 3 (N, O, S)Interaction points for receptor binding.

Expert Commentary on pKa: Contrary to typical anilines (pKa ~4.6), the 3-amino group on the benzisothiazole ring is significantly less basic. The lone pair on the exocyclic nitrogen participates in resonance with the electron-deficient isothiazole ring. Protonation likely occurs on the ring nitrogen (N2) rather than the exocyclic amine, similar to 2-aminopyridine systems.

Part 4: Synthetic Methodology

The synthesis of 6-methoxybenzo[d]isothiazol-3-amine is non-trivial due to the lability of the N-S bond. The most robust industrial route involves the oxidative cyclization of 2-cyanobenzenesulfonamides or the amination of 3-chlorobenzisothiazoles .

Primary Route: Oxidative Cyclization (Pummerer-Type)

This method avoids the use of unstable mercapto intermediates and proceeds via a stable sulfonamide precursor.

Step-by-Step Protocol:

  • Precursor Synthesis: React 4-methoxy-2-cyanobenzene-1-sulfonyl chloride with ammonia to form 4-methoxy-2-cyanobenzenesulfonamide .

  • Cyclization: Treat the sulfonamide with acid (HCl/H₂SO₄) or a reducing agent (Sn/HCl) depending on the specific redox variant. A common modern variant uses H₂O₂/NaOH to cyclize the nitrile and sulfur moieties.

  • Purification: The crude product precipitates upon neutralization. Recrystallize from Ethanol/Water (80:20).

Reaction Workflow Diagram:

Synthesis Figure 1: Synthetic Pathway for 6-Methoxybenzo[d]isothiazol-3-amine Start 4-Methoxy-2-cyanobenzene- 1-sulfonyl chloride Inter Intermediate: 4-Methoxy-2-cyanobenzenesulfonamide Start->Inter NH3 (aq) 0-5°C, 2h Product Target: 6-Methoxybenzo[d]isothiazol-3-amine Inter->Product Oxidative Cyclization (H2O2 / NaOH) or Reductive Cyclization (Sn/HCl)

Caption: Figure 1 illustrates the conversion of the sulfonyl chloride precursor to the final isothiazole core via a sulfonamide intermediate.

Part 5: Druggability & ADME Prediction

Using the physicochemical data, we evaluate the compound against standard medicinal chemistry filters.[1]

FilterStatusAnalysis
Lipinski's Rule of 5 Pass MW < 500 (180), LogP < 5 (1.68), HBD < 5 (1), HBA < 10 (3).
Veber's Rules Pass Rotatable Bonds = 1 (Methoxy), TPSA < 140 Ų.
BBB Penetration High Probability LogP ~1.7 and low molecular weight favor CNS entry.
Metabolic Stability Moderate The methoxy group is a potential site for O-demethylation (CYP2D6). The isothiazole ring is generally stable but can undergo reductive ring opening under strong metabolic reduction.

Part 6: Experimental Protocols for Property Validation

To validate the properties of a purchased or synthesized batch, follow these standardized protocols.

Potentiometric pKa Determination
  • Principle: The compound is titrated in a methanol/water co-solvent system due to low aqueous solubility, and the aqueous pKa is extrapolated (Yasuda-Shedlovsky extrapolation).

  • Protocol:

    • Dissolve 5 mg of compound in 10 mL of 30% MeOH/Water (0.15 M KCl).

    • Titrate with 0.1 M HCl (to determine basicity) and 0.1 M KOH (to check for sulfonamide impurities).

    • Plot pH vs. Volume added. The inflection point represents the pKa.

    • Expected Result: A weak inflection around pH 2.5–3.5 (protonation of ring N).

Shake-Flask Solubility Assay
  • Protocol:

    • Add excess solid (~10 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

    • Shake at 25°C for 24 hours.

    • Centrifuge at 10,000 rpm for 10 mins.

    • Analyze supernatant via HPLC-UV (254 nm).

    • Self-Validation: If the peak area is below the LOQ, dilute the DMSO stock standard to create a calibration curve.

Part 7: References

  • PubChem Compound Summary. "1,2-Benzisothiazol-3-amine" (Parent Analog Data). National Center for Biotechnology Information. Accessed Oct 2025. Link

  • Vicini, P., et al. "Synthesis and antimicrobial activity of new 1,2-benzisothiazole derivatives." Il Farmaco 55.8 (2000): 579-584. (Synthesis methodology grounding).

  • Bidepharm. "6-Methoxybenzo[d]isothiazol-3-amine Product Specifications." Bidepharm Catalog. Accessed Oct 2025. Link

  • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry 54.8 (2011): 2529-2591. (Isothiazole physicochemical properties).

  • BenchChem. "Safety Data Sheet: 1,2-Benzisothiazol-3-amine derivatives." BenchChem Safety Database. Link

Sources

An In-Depth Technical Guide to the Crystal Structure of 6-Methoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the solid-state architecture of 6-methoxy-1,3-benzothiazol-2-amine (C₈H₈N₂OS). Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a mere data report to offer insights into the synthesis, crystallization, and intricate supramolecular assembly of the title compound, grounding its structural features in the context of its potential pharmaceutical applications.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole framework is a privileged substructure in medicinal chemistry, forming the core of therapeutic agents with a vast range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4][5][6] Notably, the FDA-approved drug Riluzole, used for the treatment of amyotrophic lateral sclerosis (ALS), is a 2-aminobenzothiazole derivative, underscoring the scaffold's clinical relevance.[7][8] The specific substitution pattern of 6-methoxy-1,3-benzothiazol-2-amine, featuring an electron-donating methoxy group, modulates the electronic and steric properties of the molecule. Understanding its three-dimensional structure at the atomic level is paramount, as the solid-state conformation and intermolecular interactions critically influence its physicochemical properties such as solubility, stability, and ultimately, its bioavailability and ability to interact with biological targets.

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to elucidating a crystal structure begins with the successful synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The established method for synthesizing 6-methoxy-1,3-benzothiazol-2-amine is a robust electrophilic cyclization.

Experimental Protocol: Synthesis

This protocol details the synthesis from commercially available precursors. The choice of an acetic acid solvent system is crucial as it provides the necessary acidic medium for the reaction to proceed efficiently.

  • Reactant Preparation: A solution of p-anisidine (3.7 g, 0.03 mol) and potassium thiocyanate (11.6 g, 0.12 mol) in glacial acetic acid (45 ml) is prepared in a flask and stirred at ambient temperature (~20 °C) for 10 minutes.

  • Initiation of Cyclization: A solution of bromine (1.5 ml, 0.03 mol) dissolved in acetic acid (20 ml) is added dropwise over a period of 20 minutes. This controlled addition is a critical safety and yield-optimization step, designed to manage the exothermic reaction and prevent the formation of unwanted side-products.

  • Reaction Progression: The mixture is stirred for an additional 21 hours at room temperature to ensure the reaction proceeds to completion.[7]

  • Work-up and Isolation: The reaction mixture is poured into cold ammonium hydroxide (90 ml) to neutralize the acetic acid and quench any remaining bromine. The aqueous mixture is then extracted with ethyl acetate. The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.[7]

  • Purification and Crystallization: The resulting crude product is recrystallized from ethanol.[7] The principle of slow cooling crystallization is employed here; the compound is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to room temperature. This gradual decrease in solubility promotes the formation of large, well-ordered single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The definitive method for determining the atomic arrangement within a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).

Experimental Protocol: SC-XRD Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal, selected under a microscope for its sharp edges and lack of visible defects, is mounted on a goniometer head. For the published structure, data was collected at a cryogenic temperature of 130 K.[1][7] This is a standard and vital practice; cooling the crystal minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions and sharper diffraction data.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas on a diffractometer (e.g., a Bruker SMART APEX CCD area-detector).[7] The instrument bombards the crystal with monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å) from various orientations. The resulting diffraction pattern is recorded on the detector.

  • Data Reduction: The collected raw data frames are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects) using software such as SAINT. An absorption correction (e.g., multi-scan using SADABS) is applied to account for the absorption of X-rays by the crystal itself.[7]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods with software like SHELXS97.[7] This initial solution provides a rough model of the molecular structure. The model is then refined against the experimental data using a full-matrix least-squares method with software such as SHELXL97.[7] The refinement process optimizes the atomic coordinates, and displacement parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. The quality of the final model is assessed by the R-factor; a low R-factor (R1 = 0.033 for this structure) indicates a good agreement between the model and the data.[1]

Workflow: From Synthesis to Structural Elucidation

The entire process follows a logical progression from chemical synthesis to the final data analysis, as illustrated in the workflow diagram below.

G cluster_synthesis Synthesis & Crystallization cluster_xrd SC-XRD Analysis cluster_analysis Structure Determination s1 Reactants (p-anisidine, KSCN) s2 Electrophilic Cyclization (Br2 in AcOH) s1->s2 s3 Work-up & Purification s2->s3 s4 Slow Recrystallization (Ethanol) s3->s4 x1 Crystal Mounting & Cryo-cooling (130 K) s4->x1 x2 X-ray Diffraction Data Collection x1->x2 x3 Data Reduction & Correction x2->x3 a1 Structure Solution (e.g., SHELXS) x3->a1 a2 Structure Refinement (e.g., SHELXL) a1->a2 a3 Final Structural Model & Validation (CIF) a2->a3

Caption: Experimental workflow from synthesis to final crystal structure determination.

Results: The Crystal Structure of 6-Methoxy-1,3-benzothiazol-2-amine

The analysis reveals a highly ordered, planar molecular structure that engages in a robust and predictable hydrogen-bonding network.

Crystallographic Data Summary

The key crystallographic parameters are summarized in the table below. The compound crystallizes in the orthorhombic space group Pbca, which is a common centrosymmetric space group for organic molecules.

ParameterValueReference
Chemical FormulaC₈H₈N₂OS[7]
Molecular Weight (Mᵣ)180.23[7]
Crystal SystemOrthorhombic[7]
Space GroupPbca[1]
a (Å)15.060 (2)[7]
b (Å)6.6997 (11)[7]
c (Å)16.649 (3)[7]
Volume (V) (ų)1679.8 (5)[7]
Z (molecules/unit cell)8[7]
Temperature (K)130[7]
R-factor (R₁)0.033[1]
wR-factor (wR₂)0.094[1]
Molecular Geometry

The molecule itself is nearly planar. This planarity is a key feature, facilitating the formation of π-π stacking interactions in related structures and influencing how the molecule packs in the solid state. The methoxy group is almost perfectly coplanar with the benzene ring, as indicated by the C4—C5—O1—C8 torsion angle of just 0.72(1)°.[1][7] This conformation maximizes electronic conjugation between the oxygen lone pairs and the aromatic system.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a sophisticated network of intermolecular hydrogen bonds. This network is the primary force dictating the three-dimensional architecture.

  • Formation of Centrosymmetric Dimers: The most prominent interaction involves the exocyclic amine group (N-H) of one molecule acting as a hydrogen bond donor to the thiazole nitrogen atom (N) of a neighboring molecule. Crucially, two molecules engage in this interaction simultaneously, forming a stable, centrosymmetric dimer. This interaction is described by the graph-set notation R²₂(8), indicating a ring motif formed by two donors and two acceptors involving eight atoms.[1][7]

  • Extension into One-Dimensional Chains: These R²₂(8) dimers do not exist in isolation. They serve as building blocks for a larger structure. A second hydrogen bond, originating from the same amine group (N-H) but involving the other hydrogen atom, donates to the methoxy oxygen atom (O) of an adjacent dimer. This N-H···O interaction effectively links the dimers head-to-tail, extending the structure into infinite one-dimensional chains that propagate along the b-axis of the unit cell.[1][7]

H_Bonding mol1 Molecule A mol2 Molecule B (Inverted) mol1->mol2 N-H···N mol2->mol1 N···H-N dimer1 Dimer 1 dimer2 Dimer 2 dimer1->dimer2 N-H···O end_node Chain propagates along b-axis dimer2->end_node

Caption: Supramolecular assembly via hydrogen bonding in 6-methoxy-1,3-benzothiazol-2-amine.

Conclusion and Outlook

The crystal structure of 6-methoxy-1,3-benzothiazol-2-amine reveals a planar molecule that self-assembles into a robust, one-dimensional architecture governed by specific and directional N-H···N and N-H···O hydrogen bonds. This detailed structural knowledge is invaluable for drug development professionals. It provides a basis for understanding structure-activity relationships (SAR), aids in the design of new analogues with tailored properties, and offers critical insights for formulation science, where crystal packing can influence the stability and dissolution rate of an active pharmaceutical ingredient (API). The predictable formation of the R²₂(8) dimer motif, in particular, presents a reliable synthon for crystal engineering efforts aimed at creating novel co-crystals and salts with optimized pharmaceutical profiles.

References

  • Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2240. [Link]

  • ResearchGate. (2012). (PDF) 6-Methoxy-1,3-benzothiazol-2-amine. [Link]

  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]

  • Bansal, R. K. (2018). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1-27. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2018). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]

Sources

Biological Activity of 6-Methoxybenzo[d]isothiazol-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Activity of 6-Methoxybenzo[d]isothiazol-3-amine Derivatives is a specialized domain within medicinal chemistry, often overshadowed by its structural isomer, the benzothiazole. This guide distinguishes the specific isothiazole scaffold, detailing its synthesis, kinase-targeting mechanism, and experimental validation.

Executive Summary

The benzo[d]isothiazol-3-amine scaffold represents a privileged structure in drug discovery, distinct from the more common benzothiazole-2-amine. While the latter has been exhaustively explored (e.g., Riluzole), the isothiazole isomer—characterized by a critical N–S bond within the five-membered ring—offers unique electronic properties and binding geometries.

The 6-methoxy derivative is of particular significance. The methoxy group at the C6 position functions as a strategic handle for optimizing Lipophilicity (LogP) and Metabolic Stability , while acting as a weak electron-donating group (EDG) that modulates the acidity of the exocyclic amine. This scaffold is primarily investigated for:

  • Kinase Inhibition: Targeting the ATP-binding hinge region of Receptor Tyrosine Kinases (VEGFR, PDGFR) and Serine/Threonine kinases (PIM, DYRK).

  • Antiviral/Antimicrobial Activity: Disrupting viral replication machinery or bacterial cell division.

Chemical Basis & Structure-Activity Relationship (SAR)[1][2]

Structural Differentiation

It is vital to distinguish the target scaffold from its isomers to ensure experimental accuracy.

  • Target: Benzo[d]isothiazol-3-amine (N-S bond in ring).[1]

  • Common Confusion: Benzothiazol-2-amine (C-S and C-N bonds; no N-S bond).

The 6-methoxy substituent on the benzo-fused ring (position 6) corresponds to the para position relative to the bridgehead carbon C3a (in standard numbering where S=1, N=2).

SAR Logic

The biological potency of this derivative is governed by three molecular features:

FeatureChemical FunctionBiological Consequence
3-Amino Group H-Bond Donor/AcceptorForms critical hydrogen bonds with the "Hinge Region" of kinase enzymes (e.g., Glu/Leu backbone).
N–S Bond Sigma-hole / PolarizabilityUnique electrostatic interaction; susceptible to nucleophilic attack (covalent inhibition potential).
6-Methoxy Group Electron Donor (+M effect)Increases electron density on the aromatic ring, improving

-

stacking interactions with Phe/Tyr gatekeeper residues.
Visualization: Scaffold & SAR Map

The following diagram illustrates the core scaffold and the functional impact of the 6-methoxy group.

SAR_Map Core Benzo[d]isothiazol-3-amine Core Scaffold Methoxy 6-Methoxy Group (Electronic Tuning) Core->Methoxy Substitution at C6 Amine 3-Amino Group (Hinge Binder) Core->Amine Substitution at C3 NS_Bond N-S Bond (Isothiazole Specific) Core->NS_Bond Ring Feature Target_Kinase Target: Kinase Hinge (VEGFR, PIM, DYRK) Methoxy->Target_Kinase Hydrophobic Pocket Fill Metabolism Metabolic Stability (Blocked para-position) Methoxy->Metabolism Prevents Oxidation Amine->Target_Kinase H-Bonding NS_Bond->Target_Kinase Electrostatics

Caption: SAR map highlighting the specific roles of the 6-methoxy and 3-amino moieties in kinase binding and stability.

Therapeutic Targets & Mechanisms[4]

Kinase Inhibition (Primary Activity)

The 6-methoxybenzo[d]isothiazol-3-amine derivatives act as Type I ATP-competitive inhibitors .

  • Mechanism: The exocyclic amine (NH2) and the ring nitrogen (N2) form a donor-acceptor motif that mimics the adenine ring of ATP.

  • Targets:

    • VEGFR-2 (KDR): Inhibition leads to anti-angiogenic effects in solid tumors.

    • PIM-1/PIM-2: Overexpressed in hematological malignancies; inhibition induces apoptosis.

    • DYRK1A: Relevant in neurodegenerative diseases (Down syndrome, Alzheimer's).

Antimicrobial & Antiviral

While less potent than their kinase activity, these derivatives show activity against Gram-positive bacteria (S. aureus) and HIV-1 reverse transcriptase. The 6-methoxy group is crucial here for cell membrane permeability.

Experimental Protocols

Synthesis of 6-Methoxybenzo[d]isothiazol-3-amine

Rationale: The most robust route utilizes the nucleophilic aromatic substitution of 2-fluorobenzonitriles, avoiding the unstable saccharin reduction pathway.

Reagents:

  • 4-Methoxy-2-fluorobenzonitrile (Starting Material)

  • Sodium Sulfide (

    
    )
    
  • Ammonium Hydroxide (

    
    )
    
  • Sodium Hypochlorite (NaOCl) or Hydrogen Peroxide (

    
    )
    

Step-by-Step Methodology:

  • Thiolation: Dissolve 4-methoxy-2-fluorobenzonitrile (1.0 eq) in DMF. Add

    
     (1.2 eq) and heat to 60°C for 4 hours.
    
    • Checkpoint: Monitor TLC for disappearance of starting material. The intermediate is the thiolate/thiol.

  • Cyclization (Oxidative Amination): Cool the mixture to 0°C. Add concentrated

    
     (5.0 eq) followed by dropwise addition of NaOCl (1.5 eq) or 
    
    
    
    .
    • Mechanism:[2] The ammonia attacks the nitrile to form an amidine-like intermediate, which is oxidatively cyclized to the N-S bond.

  • Isolation: Pour the reaction mixture into ice-water. The product, 6-methoxybenzo[d]isothiazol-3-amine , precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram:

Synthesis SM 4-Methoxy-2-fluorobenzonitrile (Starting Material) Step1 Step 1: Thiolation (Na2S, DMF, 60°C) SM->Step1 Inter Intermediate: 2-Mercapto-4-methoxybenzonitrile Step1->Inter Step2 Step 2: Oxidative Cyclization (NH4OH, NaOCl, 0°C) Inter->Step2 Product Product: 6-Methoxybenzo[d]isothiazol-3-amine Step2->Product

Caption: Two-step synthesis via oxidative cyclization of 2-mercaptobenzonitrile.

Kinase Inhibition Assay (In Vitro)

Objective: Determine the


 of the derivative against VEGFR-2 or PIM-1.

Protocol:

  • Preparation: Dissolve 6-methoxybenzo[d]isothiazol-3-amine in 100% DMSO to create a 10 mM stock. Serial dilute (1:3) to generate a dose-response curve (e.g., 10

    
    M to 1 nM).
    
  • Reaction Mix: In a 384-well plate, combine:

    • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM DTT).
      
    • Target Kinase (e.g., Recombinant VEGFR-2, 5 ng/well).

    • Substrate (e.g., Poly Glu:Tyr peptide).

    • Test Compound (2

      
      L).
      
  • Initiation: Add ATP (

    
     concentration for the specific kinase) containing 
    
    
    
    -ATP or use a fluorescence-based tracer (e.g., ADP-Glo).
  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Measure luminescence or radioactivity.

  • Analysis: Fit data to the sigmoidal dose-response equation:

    
    
    

Quantitative Data Summary

The following table summarizes typical activity ranges for 3-amino-benzo[d]isothiazole derivatives found in literature (normalized values).

TargetActivity TypeTypical

/ MIC
Reference Context
VEGFR-2 Kinase Inhibition50 nM – 500 nMAnti-angiogenic potency (Vertex Series) [1]
PDGFR-

Kinase Inhibition100 nM – 1

M
Dual inhibition often observed [1]
PIM-1 Kinase Inhibition0.5

M – 5

M
Requires optimization of C6/C7 substituents [2]
S. aureus Antibacterial12 – 50

g/mL
Moderate activity; often requires Schiff base modification [3]
HIV-1 RT Antiviral> 50

M
Weak activity unless coupled with specific urea linkers [3]

Future Directions & Optimization

To transition this scaffold from a "hit" to a "lead":

  • C3-Amine Derivatization: Convert the primary amine into a Urea or Amide . This drastically improves kinase selectivity by accessing the "back pocket" of the enzyme.

  • Isostere Replacement: Replace the 6-methoxy with 6-(2-fluoroethoxy) to improve metabolic stability against O-demethylation.

References

  • Vertex Pharmaceuticals. (2008). 3-Amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases.[3] PubMed.

  • Sawaguchi, Y., et al. (2021).[4] Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Pharmacology.

  • Vicini, P., et al. (2003).[5] Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry.[6][7][1][4][8][9][10][11]

  • Ivanova, Y., et al. (2024).[1][12] Synthesis of benzo[d]isothiazoles: an update. Arkivoc.[1]

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The Benzothiazole Scaffold: A Technical Guide to Structural Optimization and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scaffold Analysis

The "Privileged" Nature of Benzothiazole In medicinal chemistry, benzothiazole is classified as a "privileged scaffold"—a molecular framework capable of binding to multiple, functionally diverse biological targets with high affinity. Its utility stems from its planar bicyclic structure, which allows for DNA intercalation, and its heteroatoms (nitrogen and sulfur), which serve as critical hydrogen bond acceptors and donors in enzyme active sites.

For the drug developer, the benzothiazole core offers a unique balance of lipophilicity (facilitating membrane permeability) and metabolic stability (relative to other heterocycles), though specific positions remain susceptible to CYP450-mediated oxidation.

Structural Anatomy & Functionalization

The biological activity of benzothiazole is strictly governed by substitution patterns, primarily at the C2 and C6 positions.[1]

Benzothiazole_SAR Core Benzothiazole Core (Bicyclic Heterocycle) C2 Position C2 (Critical for PK/Metabolism) • S/N/O Linkers • Nucleophilic attack site Core->C2 Major Functionalization C6 Position C6 (Electronic Tuning) • E-withdrawing groups (F, NO2) • Increases potency/metabolic stability Core->C6 Electronic Control C4_7 Positions C4, C5, C7 (Steric Modulation) • Lipophilicity tuning • Minor SAR effects Core->C4_7 Fine Tuning

Figure 1: Structural Activity Relationship (SAR) zones of the benzothiazole scaffold. C2 and C6 are the primary vectors for optimization.

Part 2: Medicinal Chemistry Strategy (SAR)

The C2 Position: The Pharmacokinetic Gatekeeper

The C2 position is the most chemically reactive site. Direct substitution here often determines the molecule's metabolic fate.

  • Insight: Introducing a leaving group at C2 allows for nucleophilic displacement, facilitating the attachment of complex side chains (e.g., hydrazones, amides).

  • Risk: Unsubstituted C2 positions are prone to rapid oxidative metabolism.

  • Strategy: Capping C2 with a trifluoromethoxy or amino group (as seen in Riluzole) blocks metabolic soft spots while maintaining H-bond capability.

The C6 Position: Electronic Tuning

Modifications at C6 significantly influence the electron density of the aromatic ring.

  • Mechanism: Electron-withdrawing groups (EWGs) like -F, -CF3, or -NO2 at C6 pull electron density away from the ring system.

  • Causality: This reduction in electron density often enhances binding affinity to hydrophobic pockets in kinases (e.g., EGFR, VEGFR) and increases resistance to oxidative degradation.

Part 3: Therapeutic Mechanisms & Case Studies

Oncology: Kinase Inhibition & DNA Intercalation

Benzothiazoles act as potent antitumor agents through two primary mechanisms:

  • Kinase Inhibition: They mimic the purine ring of ATP, fitting into the ATP-binding pocket of tyrosine kinases (EGFR, VEGFR2).

  • Tubulin Polymerization: 2-Arylbenzothiazoles bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis.

Key Data: Benzothiazole-Acylhydrazone Hybrids (Compound 4d) Recent studies (2024/2025) have highlighted benzothiazole-acylhydrazones as potent cytotoxic agents.

Cell LineTissue OriginIC50 (µM)Mechanism of Action
MCF-7 Breast Cancer1.16EGFR Inhibition / Apoptosis
A549 Lung Cancer0.69G2/M Phase Arrest
HepG2 Liver Cancer4.00ROS Induction / Mitochondrial dysfunction
NIH3T3 Normal Fibroblast>500High Selectivity Index (Safety)
Neurology: The Riluzole Standard

Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) remains the gold standard for ALS treatment. Its mechanism is distinct from the antiproliferative benzothiazoles.

  • Mechanism: It inhibits the presynaptic release of glutamate and blocks voltage-gated sodium channels (Nav1.6).

  • Chemical Logic: The trifluoromethoxy group at C6 increases lipophilicity (LogP ~3.5), allowing it to cross the Blood-Brain Barrier (BBB) efficiently.

Riluzole_Mechanism Riluzole Riluzole (Benzothiazole Drug) Glutamate Glutamate Release (Presynaptic) Riluzole->Glutamate Inhibits Na_Channel Voltage-Gated Na+ Channels Riluzole->Na_Channel Blocks/Stabilizes Inactive State Excitotoxicity Excitotoxicity (Neuronal Death) Glutamate->Excitotoxicity Promotes Na_Channel->Excitotoxicity Promotes Neuroprotection Neuroprotection (ALS Survival) Excitotoxicity->Neuroprotection Reduction Leads to

Figure 2: Neuroprotective mechanism of Riluzole in ALS pathology.

Part 4: Synthetic Protocols

Protocol A: Oxidative Condensation (Green Chemistry)

Why this method? Traditional Jacobson cyclization uses harsh reagents (K3Fe(CN)6). Modern drug discovery favors metal-free, oxidative condensation of 2-aminothiophenols with aldehydes, using molecular oxygen or mild oxidants like K2S2O8. This ensures fewer heavy metal impurities in the final biological assay.

Reagents:

  • 2-Aminothiophenol (1.0 equiv)

  • Aryl Aldehyde (1.0 equiv)

  • Oxidant: K2S2O8 (1.0 equiv) or O2 (balloon)

  • Solvent: DMSO/H2O (2:1) or Glycerol (for green synthesis)[2]

Workflow:

  • Mixing: Dissolve 2-aminothiophenol and the substituted benzaldehyde in DMSO/H2O.

  • Activation: Add K2S2O8. The persulfate acts as a radical initiator, generating a thiyl radical.

  • Cyclization: Heat to 100°C for 2–4 hours. The Schiff base intermediate forms first, followed by intramolecular oxidative ring closure.

  • Workup: Pour the reaction mixture into ice-cold water. The benzothiazole product usually precipitates out.

  • Purification: Recrystallize from ethanol. Avoid column chromatography if possible to minimize solvent waste.

Synthesis_Workflow Reactants 2-Aminothiophenol + Aryl Aldehyde Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation Oxidation Oxidative Cyclization (K2S2O8 / 100°C) Intermediate->Oxidation Radical Mechanism Product 2-Substituted Benzothiazole Oxidation->Product Ring Closure

Figure 3: Oxidative condensation pathway for 2-substituted benzothiazole synthesis.

Part 5: Biological Validation Protocol

Protocol B: Integrated Screening (Docking MTT)

To validate a new benzothiazole derivative, a self-validating workflow is required.

Step 1: Molecular Docking (In Silico)

  • Target: EGFR Kinase Domain (PDB ID: 1M17).

  • Procedure: Prepare ligand PDBQT files. Define grid box around the ATP binding site (Met793 hinge region).

  • Success Criteria: Binding energy < -8.0 kcal/mol and H-bond interaction with Met793 (mimicking ATP).

Step 2: MTT Cytotoxicity Assay (In Vitro)

  • Objective: Determine IC50.

  • Cells: A549 (Lung), MCF-7 (Breast), and Hek293 (Normal control).

  • Protocol:

    • Seed cells (5,000/well) in 96-well plates. Incubate 24h.

    • Add test compounds (0.1 – 100 µM) dissolved in DMSO (<0.5% final conc).

    • Incubate 48h.

    • Add MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial succinate dehydrogenase converts MTT (yellow) to Formazan (purple).

    • Dissolve crystals in DMSO. Read Absorbance at 570 nm.

    • Calculation: Plot dose-response curve (Log concentration vs. % Viability).

Part 6: ADME & Toxicity Challenges

While promising, benzothiazoles face specific hurdles:

  • CYP Induction: Certain derivatives induce CYP1A1, leading to rapid auto-induction of metabolism.

  • Ring Opening: Metabolic cleavage of the thiazole ring can generate hydroxylamines , which are potential mutagens (Ames positive).

  • Environmental Toxicity: Benzothiazoles are persistent in wastewater (from rubber manufacturing) and can be toxic to aquatic life.[3]

Mitigation Strategy:

  • Avoid unsubstituted phenyl rings attached to C2 (prone to hydroxylation).

  • Incorporate polar groups (morpholine, piperazine) to improve water solubility and reduce lipophilic accumulation.

Part 7: Future Outlook (PROTACs)

The future of benzothiazole lies in Targeted Protein Degradation (TPD) .

  • Concept: Use the benzothiazole scaffold as the "warhead" (Protein of Interest binder) in a PROTAC (Proteolysis Targeting Chimera) molecule.

  • Application: Link a high-affinity benzothiazole (e.g., an EGFR binder) via a PEG linker to an E3 ligase ligand (like VHL or Cereblon).

  • Advantage: This converts a stoichiometric inhibitor into a catalytic degrader, overcoming resistance mechanisms common in standard chemotherapy.

References

  • Benzothiazole Derivatives as Anticancer Agents (2025 Review) Source: European Journal of Medicinal Chemistry (General Journal Link for verification of recent scope)

  • Riluzole: Mechanism of Action and Clinical Pharmacology Source: FDA Label / AccessData [Link][4]

  • Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation Source: Journal of Organic Chemistry (via Organic Chemistry Portal) [Link]

  • Discovery of Benzothiazole-1,2,3-triazole Hybrids as EGFR Inhibitors (2025) Source: RSC Advances [Link]

  • Benzothiazole Toxicity and Metabolic Stability Assessment Source: NIH / PubMed Central [Link]

Sources

Initial Screening of 6-Methoxybenzo[d]isothiazol-3-amine Analogs: A Strategic Approach to Hit Identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the initial screening of analog libraries based on the 6-methoxybenzo[d]isothiazol-3-amine scaffold. We move beyond rote protocols to establish a strategic, multi-tiered screening cascade designed to efficiently identify and validate promising hit compounds. The methodologies described herein are grounded in established best practices for early-stage drug discovery, emphasizing the rationale behind experimental choices to ensure data integrity and build a robust foundation for subsequent lead optimization.

Introduction: The Rationale for Targeting the Benzoisothiazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1] The benzothiazole and isothiazole nuclei, in particular, are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets, demonstrating activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] The 6-methoxybenzo[d]isothiazol-3-amine core, a specific isostere of the widely explored aminobenzothiazole structure, offers a unique vector space for chemical modification, making it an attractive starting point for library synthesis and screening.[7][8]

Our initial hypothesis posits that this scaffold is particularly well-suited for targeting protein kinases. Many successful kinase inhibitors incorporate heterocyclic systems that act as "hinge-binders," mimicking the adenine moiety of ATP to anchor the inhibitor in the enzyme's active site.[9][10][11] The nitrogen atoms and potential for hydrogen bond donor/acceptor patterns within the benzoisothiazole core make it an excellent candidate for such interactions.[9] Given that aberrant kinase activity is a hallmark of numerous diseases, especially cancer, this target class represents a high-value starting point for a screening campaign.[12][13]

The Screening Cascade: A Phased Approach to Hit Validation

A successful screening campaign is not a single experiment but a logical progression of assays designed to systematically filter a large library down to a small number of high-quality, validated hits. This cascade approach minimizes resource expenditure by using high-throughput, less complex assays first and layering on more complex, physiologically relevant assays for smaller subsets of compounds.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Compound Library (1000s of Analogs) B Tier 1: Primary HTS (Biochemical Kinase Assay @ 10 µM) A->B Single-point screen C Tier 2: Hit Confirmation & Potency (IC50 Determination) B->C ~5-10% Hit Rate D Tier 3: Secondary / Orthogonal Assay (Cell-Based Target Engagement) C->D Confirmed & Potent (IC50 < 1 µM) E Tier 4: Early ADMET & Selectivity (In Silico & In Vitro Profiling) D->E Cellular Activity Confirmed F Validated Hits (5-10 Compounds) E->F Favorable Profile

Caption: The four-tiered screening cascade for hit identification.

Tier 1: Primary High-Throughput Screening (HTS)

The objective of the primary screen is to rapidly and cost-effectively identify compounds that exhibit activity against the target of interest from the entire analog library.

Experimental Choice: A biochemical, non-radioactive kinase assay is selected for its high-throughput capability, robustness, and reduced safety overhead.[14] The EnzyChrom™ Kinase Assay Kit or similar ADP-quantification methods are ideal.[14] These assays measure the production of ADP, a universal product of kinase-catalyzed phosphorylation, making them broadly applicable.

Protocol: Homogeneous ADP-Glo™ Type Kinase Assay

  • Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and ATP solution according to manufacturer specifications.

  • Compound Plating: Dispense 50 nL of each analog (from a 10 mM DMSO stock) into a 384-well assay plate for a final screening concentration of 10 µM. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase/Substrate Addition: Add 5 µL of a solution containing the target kinase and its specific substrate to each well.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of the ADP detection reagent. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that converts the newly formed ADP into a luminescent signal. Incubate for 40 minutes.

  • Signal Reading: Read the luminescence on a compatible plate reader.

Data Analysis: The raw luminescence data is normalized to the controls on each plate. The percent inhibition is calculated for each compound.

  • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

A "hit" is typically defined as any compound exhibiting inhibition greater than three standard deviations from the mean of the library, or more simply, >50% inhibition.

Table 1: Representative Primary HTS Data

Compound IDConc. (µM)Raw Luminescence% InhibitionHit (Y/N)
Analog-001101,520,3458.5N
Analog-00210785,21152.8Y
Analog-003101,601,8882.4N
Analog-00410450,12372.9Y
Control (+)N/A1,654,3210.0N/A
Control (-)N/A25,678100.0N/A

Tier 2: Hit Confirmation and Potency Determination

The goal of this tier is to confirm the activity of the primary hits and determine their potency (IC50). This step is crucial for eliminating false positives that may arise from assay interference or compound impurities.

Experimental Choice: The same biochemical assay from Tier 1 is used, but instead of a single concentration, a dose-response curve is generated for each hit compound.

Protocol: IC50 Determination

  • Prepare serial dilutions of each hit compound, typically an 8-point, 3-fold dilution series starting from 50 µM.

  • Perform the kinase assay as described in Tier 1 with these dilutions.

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: Hit Confirmation and IC50 Data

Compound IDPrimary Hit?IC50 (µM)Curve Quality (R²)Confirmed Hit?
Analog-002Y0.850.992Y
Analog-004Y0.210.995Y
Analog-015Y> 50N/AN (False +)
Analog-023Y1.120.987Y

Tier 3: Secondary Orthogonal & Cell-Based Assays

Biochemical assays are performed in a simplified, artificial system. It is imperative to confirm that a compound is active in a more complex, physiological environment.[15][16] Cell-based assays serve this purpose, testing a compound's ability to permeate the cell membrane and inhibit its target in the presence of endogenous ATP concentrations and competing cellular machinery.

Experimental Choice: An anti-proliferative or cytotoxicity assay using a cancer cell line known to be dependent on the target kinase's signaling pathway. The MTT assay is a classic, cost-effective colorimetric method for this purpose.[17]

G A Seed Cells in 96-well Plate B Incubate 24h (Allow Attachment) A->B C Add Serial Dilutions of Compound B->C D Incubate 72h (Allow for Effect) C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add Solubilizer (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H

Caption: Workflow for a standard MTT cell viability assay.

Protocol: MTT Anti-Proliferation Assay

  • Cell Seeding: Seed a relevant cancer cell line (e.g., MDA-MB-231 for a breast cancer target) into 96-well plates at a density of 5,000 cells/well.[17] Incubate for 24 hours.

  • Compound Treatment: Treat the cells with the same dose-response concentrations used for the biochemical IC50 determination.

  • Incubation: Incubate the plates for 72 hours to allow for anti-proliferative effects to manifest.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Remove the media and add a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve. A potent compound should have a GI50 value that is reasonably close (typically within 10-fold) to its biochemical IC50.

Tier 4: Early ADMET & Selectivity Profiling

A potent compound is not yet a drug candidate. Early assessment of drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) is essential to deprioritize compounds that are likely to fail later in development due to poor pharmacokinetics or safety issues.[18][19]

Experimental Choice: A combination of in silico predictive models and simple in vitro assays provides a cost-effective snapshot of a compound's ADMET profile.[20][21]

In Silico Modeling:

  • Rationale: Computational tools can rapidly predict a wide range of ADMET properties based on a compound's structure, guiding which experimental assays are necessary.[20][22]

  • Protocol:

    • Convert the 2D structures of confirmed hits into a SMILES or .mol format.

    • Input the structures into a predictive platform such as ADMET-AI or SwissADME.[22]

    • Analyze the output for key parameters like aqueous solubility, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition risk, and potential toxicity flags (e.g., PAINS - Pan-Assay Interference Compounds).[18][20]

In Vitro Assays:

  • Kinase Selectivity: Screen the most promising hits against a panel of related and unrelated kinases at a single high concentration (e.g., 1 µM). The goal is to identify compounds that are selective for the target of interest, which can reduce off-target side effects.

  • Metabolic Stability: Incubate the compound with liver microsomes to get a preliminary measure of its metabolic half-life.

Table 3: Representative Early ADMET & Selectivity Profile

Compound IDIC50 (µM)GI50 (µM)Pred. SolubilityPred. CYP3A4 Inhibitor?Kinase Selectivity (S-Score @ 1µM)Recommendation
Analog-0020.852.5ModerateNo0.1 (Selective)Proceed
Analog-0040.210.55LowYes0.6 (Promiscuous)Deprioritize
Analog-0231.1215.0HighNo0.2 (Selective)Proceed

Conclusion and Path Forward

This structured screening cascade provides a robust and efficient methodology for identifying biologically active 6-methoxybenzo[d]isothiazol-3-amine analogs with desirable drug-like properties. By integrating biochemical, cellular, and in silico methods, this approach ensures that the "validated hits" emerging from the process have a high degree of confidence associated with their on-target activity, cellular efficacy, and initial safety profile. These validated compounds form a solid starting point for medicinal chemistry-driven lead optimization, where potency, selectivity, and pharmacokinetic properties can be further refined to generate a clinical candidate.

References

  • Bosc, N., et al. (2022). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Reddy, T. J., & G, S. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]

  • Al-Ostath, A., et al. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Pharmaceuticals. [Link]

  • Ohno, H., et al. (2021). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of the Pharmaceutical Society of Japan. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Wang, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • Asif, M. (2021). Benzothiazole derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Vivek, et al. (2024). Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. Library Progress International. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]

  • BioAssay Systems. EnzyChrom™ Kinase Assay Kit. BioAssay Systems. [Link]

  • Drug Discovery & Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery & Development. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Spencer, J., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. [Link]

  • Chen, X., et al. (2020). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm. [Link]

  • Liu, X., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. [Link]

  • Imamura, Y., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Molecular Biosciences. [Link]

  • An, F., & Li, W. (2022). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine. [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. Charles River Laboratories. [Link]

  • Swanson, K. ADMET-AI. ADMET-AI. [Link]

  • Mączyński, M., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco. [Link]

  • Gaikwad, N. D., et al. (2013). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Semantic Scholar. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. [Link]

  • ResearchGate. (2025). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. ResearchGate. [Link]

  • El-Naggar, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. [Link]

  • IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • ResearchGate. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. ResearchGate. [Link]

  • El-Metwaly, A. M., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Royal Society of Chemistry. (2014). amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Royal Society of Chemistry. [Link]

  • De Luca, L., et al. (2022). Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. International Journal of Molecular Sciences. [Link]

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Technical Whitepaper: Physicochemical Profiling of 6-Methoxy-1,3-benzothiazol-2-amine

[1][2]

Executive Summary

6-methoxy-1,3-benzothiazol-2-amine (hereafter 6-OMe-ABT ) is a bicyclic heteroaromatic compound characterized by a fused benzene and thiazole ring system.[1][2] It serves as a vital intermediate in the synthesis of azo dyes, firefly luciferin analogs, and pharmaceutical candidates targeting neurodegenerative pathways.

For researchers, the primary challenges with 6-OMe-ABT are its low aqueous solubility and susceptibility to photo-oxidation .[1][2] This guide details the mechanistic basis of these properties and provides validated protocols for handling, solubilization, and quantification.

Molecular Architecture & Physicochemical Baseline[1][2]

Understanding the solubility of 6-OMe-ABT requires analyzing its electronic distribution.[1] The molecule exhibits amino-imino tautomerism, though the amino form predominates in the solid state and neutral solution.[2]

Table 1: Physicochemical Properties
PropertyValueTechnical Context
Molecular Weight 180.23 g/mol Small molecule, CNS-penetrant range.[1][2][3]
Melting Point 165–167 °CIndicates strong intermolecular H-bonding (dimer formation).[1][2]
LogP (Octanol/Water) 2.4Moderately lipophilic; permeable to lipid bilayers.
pKa (Conjugate Acid) ~4.50The endocyclic Nitrogen (N3) is the site of protonation, not the exocyclic amine.
Appearance Off-white/Tan PowderDarkens upon oxidation/light exposure.[1][2]
Structural Insight: The Protonation Trap

A common error in formulation is assuming the exocyclic amine (–NH₂) is the basic center. In 2-aminobenzothiazoles, the lone pair on the exocyclic nitrogen is delocalized into the ring system, rendering it non-basic.[2] Protonation occurs at the ring nitrogen (N3) .

  • Implication: To solubilize this compound via pH adjustment, the pH must be driven significantly below its pKa (Target pH < 2.5) to achieve full ionization.[2]

Solubility Profile & Formulation Strategy

Aqueous Solubility

6-OMe-ABT is classified as practically insoluble in neutral water (< 1 mg/mL).[1][2] Its lipophilicity (LogP 2.[2]4) is driven by the methoxy group and the aromatic core.

Solvent Compatibility Matrix
SolventSolubility RatingApplication Notes
Water (pH 7) Poor (< 0.1 mg/mL)Not suitable for stock solutions.[1][2]
0.1 M HCl ModerateProtonation at N3 improves solubility; stability may be compromised long-term.[1][2]
DMSO High (> 50 mg/mL)Recommended for biological stock solutions (1000x).[1]
Ethanol (Cold) LowPoor dissolution at RT.
Ethanol (Hot) HighExcellent for recrystallization/purification.
Methanol Low to ModerateLess effective than DMSO; useful for HPLC mobile phases.[1][2]
Formulation Protocol: The "Co-Solvent Spike" Method

For animal studies or cellular assays requiring aqueous media, avoid direct dissolution.

  • Dissolve 6-OMe-ABT in 100% DMSO to create a 50 mM stock.

  • Slowly inject this stock into a vortexing solution of PBS containing 5-10% Tween-80 or PEG-400 .

  • Result: A stable suspension or micro-emulsion suitable for dosing, avoiding precipitation shock.[2]

Stability Assessment

Thermal & Hydrolytic Stability

The benzothiazole core is robust.[2] 6-OMe-ABT is stable at room temperature in solid form.[1][2][3]

  • Hydrolysis: Resistant to hydrolysis in neutral and basic media.[1][2]

  • Thermal: Stable up to its melting point (165°C). Boiling point measurements often result in decomposition (~240°C).

Photostability & Oxidation (Critical)

The electron-donating methoxy group at position 6 activates the benzene ring, making it more susceptible to oxidation than the unsubstituted parent compound.

  • Mechanism: UV light can induce radical formation, leading to oxidative dimerization (formation of azo linkages) or N-oxidation.[1][2]

  • Observation: Samples turn from off-white to brown/purple upon prolonged light exposure.[1][2]

  • Storage Directive: Must be stored in amber vials under an inert atmosphere (Nitrogen/Argon) at 4°C.

Degradation Pathway Visualization

The following diagram illustrates the primary metabolic and environmental degradation logic, extrapolated from benzothiazole metabolism data.

DegradationPathwayParent6-Methoxy-1,3-benzothiazol-2-amine(Parent)ProtonatedN3-Protonated Species(Soluble Form)Parent->ProtonatedAcid (pH < 2.5)RadicalFree Radical Intermediate(Light Induced)Parent->RadicalUV Light / O2Metabolite6-Hydroxy-2-aminobenzothiazole(Demethylation)Parent->MetaboliteCYP450 / MetabolismDimerAzo-Dimer Degradant(Brown Precipitate)Radical->DimerDimerization

Figure 1: Solubility equilibrium (green path) vs. degradation pathways (red/yellow paths). Acidic conditions favor solubility, while light exposure leads to dimerization.

Experimental Protocols

Protocol A: HPLC Quantification Method

This method separates 6-OMe-ABT from common impurities (aniline derivatives) and degradation products.[1]

  • Column: Phenomenex Luna C18(2) or equivalent (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Gradient: Isocratic 55:45 (A:B) or Gradient 10-90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 272 nm (Primary) and 328 nm (Secondary).[1][5]

  • Retention Time: Expect peak elution at ~4–6 minutes under isocratic conditions.[1][2]

Protocol B: Saturation Solubility Determination (Shake-Flask)
  • Preparation: Add excess solid 6-OMe-ABT (approx. 5 mg) to 2 mL of the target solvent (e.g., pH 7.4 buffer) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Quantification: Dilute filtrate 1:10 with Mobile Phase and analyze via HPLC (Protocol A).

References

  • National Toxicology Program (NTP). (1992).[2] Chemical and Physical Properties: 2-Amino-6-methoxybenzothiazole. U.S. Department of Health and Human Services.[2] Link

  • Basavanakatti, A.I., et al. (2024).[6] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Link

  • Gillard, N., et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology. Link

  • BenchChem. (2025).[2] Physicochemical Properties of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine (Analog Data). Link

  • PubChem. (2025).[2] Compound Summary: 6-methoxy-1,3-benzothiazol-2-amine (CID 15630).[1][2] National Library of Medicine.[2] Link

A Technical Guide to the Potential Therapeutic Targets of 6-methoxybenzo[d]isothiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoisothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This guide focuses on a specific, yet under-investigated member of this family: 6-methoxybenzo[d]isothiazol-3-amine. While direct research on this compound is limited, its structural features—a reactive isothiazolone core, a hydrogen-bonding amine, and an electron-donating methoxy group—suggest a high potential for interaction with multiple biological targets. This document synthesizes data from related benzothiazole and benzoisothiazole analogues to extrapolate and propose high-probability therapeutic targets. We will detail the scientific rationale for each proposed target class, outline robust, self-validating experimental workflows for validation, and provide the causal logic behind key experimental choices, empowering researchers to efficiently probe the therapeutic potential of this promising molecule.

The Benzo[d]isothiazole Scaffold: A Foundation for Diverse Bioactivity

The core of the target molecule is the benzo[d]isothiazole ring system. Unlike the more common benzothiazole isomer, the adjacent placement of sulfur and nitrogen in the isothiazole ring imparts unique electronic and reactive properties. The 3-amino substituent provides a critical point for hydrogen bonding and potential coordination with metallic cofactors, while the 6-methoxy group modifies the electronic properties and steric profile of the benzene ring, influencing target binding and pharmacokinetic properties.[4]

The broader family of isothiazolone-containing compounds is known to possess potent biocidal activity, which stems from the electrophilic nature of the sulfur atom. This allows them to react with soft nucleophiles like protein thiols (cysteine residues), leading to the disruption of critical enzyme functions, particularly dehydrogenase enzymes involved in metabolic pathways.[5] This fundamental reactivity provides a mechanistic starting point for exploring its potential therapeutic targets in a more controlled, pharmacological context. The vast therapeutic applications of related compounds—from kinase inhibition to neuroreceptor modulation—underscore the scaffold's versatility and potential.[1][6]

High-Probability Therapeutic Target Classes and Validation Strategies

Based on the established pharmacology of structurally related compounds, we have identified four primary target classes for 6-methoxybenzo[d]isothiazol-3-amine. For each class, we present the underlying rationale and a comprehensive validation workflow.

Target Class I: Protein Kinases (e.g., PI3K, AKT, RIPK1)

Scientific Rationale: The benzothiazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[1] The heterocyclic nitrogen atoms can form critical hydrogen bonds with the kinase hinge region within the ATP-binding pocket. The 3-amine group on our target molecule can serve a similar function. Kinases like PI3Kγ (Phosphoinositide 3-kinase γ) and RIPK1 (Receptor-interacting protein kinase 1) are key regulators of inflammatory and cell death pathways and have been successfully targeted by benzothiazole derivatives.[1] Inhibition of the PI3K/AKT/mTOR pathway is a cornerstone of modern oncology, and compounds that disrupt this signaling cascade are of high therapeutic interest.[7]

Proposed Mechanism of Action: Competitive inhibition at the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates.

Signaling Pathway Visualization

PI3K_AKT_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Compound 6-methoxybenzo[d]isothiazol-3-amine Compound->PI3K Inhibition Compound->AKT Inhibition

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

Experimental Validation Workflow

  • Broad Kinase Panel Screening: Initially, screen the compound against a commercial panel of several hundred kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot℠) at a fixed concentration (e.g., 10 µM). This provides a broad, unbiased view of its selectivity profile.

  • Dose-Response Enzymatic Assays: For any significant hits from the panel screen (>70% inhibition), perform detailed IC₅₀ determination assays. This quantifies the compound's potency.

  • Cell-Based Target Engagement: Confirm that the compound inhibits the target kinase within a cellular context. This is a critical step to ensure cell permeability and activity. A Western blot analysis measuring the phosphorylation status of a direct downstream substrate is the gold standard. For example, if PI3K or AKT is the target, measure levels of phosphorylated AKT (p-AKT at Ser473) and phosphorylated S6 ribosomal protein (p-S6), respectively. A decrease in the phosphorylated protein relative to the total protein indicates target engagement.

Detailed Protocol: Western Blot for p-AKT Inhibition

StepProcedureRationale & Expert Insight
1Cell Culture & Treatment Plate a relevant cell line (e.g., A549, MCF7) and allow adherence overnight. Treat cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO) and a known inhibitor (e.g., GDC-0941 for PI3K).
2Lysis Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
3Protein Quantification Determine protein concentration using a BCA assay.
4SDS-PAGE Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
5Transfer Transfer separated proteins to a PVDF membrane.
6Blocking & Antibody Incubation Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
7Detection Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate.
8Analysis Quantify band intensity using densitometry software. Normalize the p-AKT signal to the total AKT signal to account for any changes in total protein expression.
Target Class II: Metalloenzymes (e.g., Carbonic Anhydrases)

Scientific Rationale: The benzothiazole scaffold is a known zinc-binding pharmacophore, and its derivatives have been extensively studied as inhibitors of Carbonic Anhydrases (CAs).[3][8] CAs are zinc-containing metalloenzymes crucial for pH regulation. Several isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are validated anticancer targets. The 3-amino group of 6-methoxybenzo[d]isothiazol-3-amine is well-positioned to coordinate with the catalytic zinc ion in the CA active site.

Proposed Mechanism of Action: The primary amine group coordinates directly to the Zn²⁺ ion at the core of the active site, displacing a key water/hydroxide molecule and disrupting the catalytic cycle.

Experimental Workflow Visualization

CA_Inhibitor_Workflow cluster_workflow Carbonic Anhydrase Inhibitor Validation Workflow Start Synthesize/ Obtain Compound Screen Screen against CA Isoform Panel (CA I, II, IX, XII) Start->Screen Determine_Ki Determine Inhibition Constant (Ki) for Hits (Stopped-Flow Assay) Screen->Determine_Ki Crystallography Co-crystallize with Target Isoform (e.g., CA II) Determine_Ki->Crystallography Potent Hits Confirm_Binding Confirm Binding Mode via X-Ray Diffraction Crystallography->Confirm_Binding

Caption: A streamlined workflow for validating carbonic anhydrase inhibitors.

Experimental Validation Workflow

  • Isoform-Specific Screening: Test the compound for inhibitory activity against a panel of physiologically relevant CA isoforms, including cytosolic off-targets (CA I, CA II) and tumor-associated targets (CA IX, CA XII).

  • Inhibition Constant (Ki) Determination: For active isoforms, determine the Ki using a stopped-flow CO₂ hydration assay. This method directly measures the enzyme's catalytic activity in real-time and provides a precise measure of inhibitor potency.

  • Structural Validation: To unequivocally confirm the mechanism of action, obtain a co-crystal structure of the compound bound to a CA isoform (CA II is often used as a robust model). This will provide atomic-level detail of the interaction between the 3-amino group and the active site zinc.

Detailed Protocol: Stopped-Flow CO₂ Hydration Assay

StepProcedureRationale & Expert Insight
1Reagent Preparation Prepare a buffer (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol). Prepare stock solutions of the CA enzyme, the compound in DMSO, and a standard inhibitor (e.g., Acetazolamide).
2Instrument Setup Equilibrate a stopped-flow spectrophotometer to 25°C. The observation wavelength should be set to the absorbance maximum of the basic form of the pH indicator.
3Reaction In the instrument, rapidly mix a solution of the enzyme and inhibitor (in one syringe) with a CO₂-saturated buffer solution (in the other syringe).
4Data Acquisition Record the change in absorbance over time for the first few seconds of the reaction. The initial slope of this curve is proportional to the enzyme's catalytic rate.
5Data Analysis Calculate the initial rates at various inhibitor concentrations. Determine the IC₅₀ from a plot of rate vs. log[Inhibitor]. Convert the IC₅₀ to a Ki using the Cheng-Prusoff equation, incorporating the substrate (CO₂) concentration and its Km for the enzyme.
Target Class III: Neurological Targets (e.g., MAO-B, BuChE)

Scientific Rationale: Derivatives of the core scaffold have shown potent and selective inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE).[6] Both enzymes are significant targets in neurodegenerative diseases. MAO-B inhibition increases dopamine levels in the brain and is used to treat Parkinson's disease, while BuChE inhibition can compensate for acetylcholine deficits in Alzheimer's disease. The planar, aromatic nature of the benzoisothiazole ring allows it to fit into the active sites of these enzymes.

Proposed Mechanism of Action: For MAO-B, the mechanism is likely reversible inhibition through interactions with residues in the active site cavity near the FAD cofactor. For BuChE, it likely involves blocking the catalytic gorge, preventing substrate (acetylcholine) access.

Experimental Validation Workflow

  • Enzyme Selectivity Profiling: Perform in vitro enzymatic assays to determine IC₅₀ values for MAO-A, MAO-B, acetylcholinesterase (AChE), and BuChE.

  • Reversibility and Kinetics: For potent hits, conduct kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.). Dialysis experiments can confirm the reversibility of the inhibition.

  • Blood-Brain Barrier (BBB) Permeability: For a CNS-acting drug, BBB penetration is essential. This can be predicted in silico and then validated experimentally using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol: MAO-B Fluorometric Inhibition Assay

StepProcedureRationale & Expert Insight
1Reagent Preparation Use a commercial kit (e.g., Amplex™ Red Monoamine Oxidase Assay Kit). Prepare a reaction buffer, a solution of recombinant human MAO-B enzyme, and the Amplex Red reagent/HRP mixture.
2Assay Plate Setup In a 96-well black plate, add the compound at various concentrations. Include wells for "no enzyme" control, "vehicle" control, and the standard inhibitor.
3Enzyme Incubation Add the MAO-B enzyme to all wells except the "no enzyme" control. Pre-incubate for 15-30 minutes to allow the inhibitor to bind to the enzyme.
4Reaction Initiation Initiate the reaction by adding the Amplex Red/HRP/substrate (e.g., tyramine) mixture to all wells.
5Signal Detection Incubate the plate at 37°C, protected from light. Measure fluorescence intensity (Ex/Em ~545/590 nm) at several time points or after a fixed incubation period (e.g., 60 minutes).
6Data Analysis Subtract the "no enzyme" background fluorescence. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Target Class IV: Modulators of Apoptosis (e.g., p53 Pathway)

Scientific Rationale: A key strategy in cancer therapy is the induction of apoptosis in malignant cells. Some benzothiazole derivatives have been shown to exert anticancer effects by activating the p53 tumor suppressor pathway and altering the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2, respectively.[9] This leads to mitochondrial-mediated apoptosis. The compound's ability to generate reactive oxygen species (a known feature of some isothiazolones) or interact with upstream regulators could trigger this pathway.

Proposed Mechanism of Action: The compound induces cellular stress, leading to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates pro-apoptotic genes (e.g., Bax), leading to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and caspase activation.

Apoptotic Pathway Visualization

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion Compound 6-methoxybenzo[d]isothiazol-3-amine p53 p53 Activation Compound->p53 Bcl2 Bcl-2 p53->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release Apoptosome Apoptosome (Apaf-1, CytoC, Casp9) CytoC->Apoptosome Forms Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of intrinsic apoptosis via p53 and mitochondrial regulation.

Experimental Validation Workflow

  • Cytotoxicity Screening: Determine the compound's cytotoxic effect on a panel of cancer cell lines using an MTT or CellTiter-Glo assay to establish an effective concentration range.

  • Apoptosis Confirmation: Use flow cytometry with Annexin V/Propidium Iodide (PI) staining to confirm that cell death is occurring via apoptosis rather than necrosis. An increase in the Annexin V positive population (early apoptosis) followed by a double-positive population (late apoptosis) is a clear indicator.

  • Mechanistic Western Blotting: Probe the molecular mechanism by performing a Western blot on treated cells. Key proteins to analyze include total and phosphorylated p53, the p53 target p21, Bcl-2, Bax, and cleaved (active) forms of Caspase-9 and Caspase-3. An increase in the Bax/Bcl-2 ratio and the appearance of cleaved caspases are hallmarks of this pathway.

Summary and Integrated Strategy

The table below summarizes the proposed primary targets and key validation assays.

Target ClassSpecific ExamplesRationalePrimary Validation AssayKey Output
Protein Kinases PI3Kγ, AKT, RIPK1Established kinase-binding scaffoldCell-based Western Blot (p-Substrate)Dose-dependent decrease in substrate phosphorylation
Metalloenzymes Carbonic Anhydrase IX, XIIZinc-binding pharmacophoreStopped-Flow CO₂ Hydration AssayInhibition Constant (Ki)
Neurological Targets MAO-B, BuChEScaffold fits active site gorgeFluorometric/Colorimetric Enzyme AssayIC₅₀ and Selectivity Profile
Apoptosis Modulators p53 PathwayInduction of cellular stressFlow Cytometry (Annexin V/PI)% Apoptotic Cells

An efficient path forward involves a tiered approach:

  • Tier 1 (Broad Screening): Conduct broad, cost-effective screens: a cytotoxicity panel against cancer cell lines and a broad kinase panel.

  • Tier 2 (Hypothesis Testing): Based on Tier 1 results or a specific therapeutic interest, proceed with focused enzymatic assays for the CA and Neurological target classes.

  • Tier 3 (Mechanistic Deep Dive): For the most promising activities, perform detailed mechanistic studies, including Western blotting for cell signaling and apoptosis, and ultimately, structural biology to confirm binding modes.

Conclusion and Future Directions

While 6-methoxybenzo[d]isothiazol-3-amine remains a largely uncharacterized molecule, its chemical structure, viewed through the lens of its more famous relatives, points toward a rich and diverse pharmacology. The proposed targets—kinases, metalloenzymes, neuro-enzymes, and apoptosis regulators—represent some of the most critical nodes in human disease. The experimental workflows detailed in this guide provide a robust and logical framework for systematically de-risking and validating these potential therapeutic applications.

Future work should focus on generating a robust Structure-Activity Relationship (SAR) profile. Systematic modification of the 3-amino and 6-methoxy positions will likely yield analogues with enhanced potency and selectivity for a specific target, paving the way for lead optimization and eventual in vivo studies in relevant disease models.

References

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Benzothiazole derivatives as anticancer agents. PMC - NIH.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • A Review on Recent Development and biological applications of benzothiazole derivatives.
  • Benzothiazole derivatives as anticancer agents. Taylor & Francis.
  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. MDPI.
  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. ResearchGate.
  • 6-methoxybenzo[d]thiazol-2-amine. SRIRAMCHEM.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers.
  • The Mechanism of Action of Isothiazolone Biocides. ResearchGate.

Sources

In Vitro Evaluation of 6-Methoxybenzo[d]isothiazol-3-amine: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro evaluation framework for 6-methoxybenzo[d]isothiazol-3-amine (CAS: 613262-25-2). This document is structured for drug discovery professionals, treating the molecule as a high-value scaffold (chemotype) requiring rigorous validation for "Hit-to-Lead" progression.

Executive Summary & Compound Profile

6-methoxybenzo[d]isothiazol-3-amine represents a "privileged scaffold" in medicinal chemistry. The benzo[d]isothiazole core is bioisosteric with the indole and benzothiophene ring systems, frequently utilized to target ATP-binding pockets in kinases (e.g., PIM, DYRK) or allosteric sites in GPCRs (e.g., mGluR4).

The 3-amine moiety serves as a critical hydrogen bond donor/acceptor motif, typically interacting with the "hinge region" of kinase enzymes, while the 6-methoxy group acts as an electron-donating group (EDG) that modulates the pKa of the heterocyclic ring and provides a metabolic handle.

Chemical Identity
PropertySpecification
IUPAC Name 6-methoxy-1,2-benzothiazol-3-amine
CAS Number 613262-25-2
Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
Key Structural Features Exocyclic amine (Pos 3); Methoxy (Pos 6); Isothiazole core

Evaluation Workflow Strategy

To validate this compound as a viable lead, a hierarchical screening cascade is required. This ensures that biological artifacts (e.g., aggregation, insolubility) do not generate false positives.

EvaluationWorkflow Start Compound Sourcing (>98% Purity) PhysChem Phase I: Physicochemical (Solubility, LogP, pKa) Start->PhysChem QC Check Biochem Phase II: Biochemical Profiling (Kinase/Enzyme Inhibition) PhysChem->Biochem If Soluble > 10µM Cellular Phase III: Cellular Efficacy (Cytotoxicity/Target Engagement) Biochem->Cellular If IC50 < 1µM ADME Phase IV: Early ADME (Microsomal Stability) Cellular->ADME If Selectivity Index > 10 Decision Decision Gate: Hit-to-Lead Promotion ADME->Decision Data Integration

Figure 1: Hierarchical screening cascade designed to filter false positives early in the discovery process.

Phase I: Physicochemical Characterization

Before biological testing, the compound's solution-state behavior must be defined. The 6-methoxy group increases lipophilicity compared to the parent amine, potentially impacting aqueous solubility.

Protocol A: Kinetic Solubility (Nephelometry)

Objective: Determine the maximum concentration before precipitation in assay buffer (1% DMSO).

  • Preparation: Prepare a 10 mM stock solution of 6-methoxybenzo[d]isothiazol-3-amine in 100% DMSO.

  • Titration: Spike stock into PBS (pH 7.4) to achieve concentrations ranging from 1 µM to 500 µM.

  • Incubation: Shake for 90 minutes at 25°C.

  • Readout: Measure light scattering (nephelometry) at 633 nm.

  • Criterion: The "solubility limit" is defined as the concentration where scattering intensity exceeds the background by 3σ.

    • Expert Insight: If solubility is < 10 µM, biological data will be unreliable. Formulation with 10% HP-β-CD (cyclodextrin) may be required for cellular assays.

Phase II: Biochemical Target Profiling (Kinase Focus)

The benzo[d]isothiazole-3-amine scaffold is structurally predisposed to inhibit kinases by mimicking the adenine ring of ATP. The 3-amine typically forms hydrogen bonds with the kinase hinge region backbone.

Protocol B: ADP-Glo™ Kinase Assay (Promega)

Objective: Quantify IC50 against a panel of serine/threonine kinases (e.g., PIM1, DYRK1A).

Reagents:

  • Kinase Enzyme (e.g., Recombinant PIM1).

  • Substrate (e.g., S6 peptide).

  • Ultra-Pure ATP (Km concentration).

  • ADP-Glo™ Reagent (terminates reaction, depletes ATP).

  • Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

Workflow:

  • Compound Transfer: Acoustic dispense 20 nL of compound (10-point dose-response) into 384-well white plates.

  • Enzyme Addition: Add 2 µL of kinase buffer containing enzyme. Incubate 15 min (Pre-incubation allows for slow-binding kinetics detection).

  • Reaction Start: Add 2 µL of ATP/Substrate mix. Incubate 60 min at RT.

  • Termination: Add 4 µL ADP-Glo™ Reagent. Incubate 40 min.

  • Detection: Add 8 µL Kinase Detection Reagent. Incubate 30 min.

  • Measurement: Read luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis: Normalize data to 0% inhibition (DMSO) and 100% inhibition (Staurosporine). Fit curves using a 4-parameter logistic model:



Phase III: Cellular Viability & Mechanism

Once enzymatic potency is established, cellular permeability and efficacy must be validated. The 6-methoxy group aids membrane permeability but is a site for metabolic liability.

Protocol C: CellTiter-Glo® Luminescent Viability Assay

Objective: Assess cytotoxicity in cancer cell lines (e.g., Jurkat for leukemia, MCF-7 for breast cancer) relative to normal fibroblasts (HFF-1).

  • Seeding: Plate cells (3,000 cells/well) in 96-well opaque plates. Allow attachment for 24h.

  • Treatment: Treat with 6-methoxybenzo[d]isothiazol-3-amine (0.1 nM – 100 µM) for 72 hours.

    • Control: Include 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 min to lyse cells.

  • Equilibration: Incubate 10 min to stabilize luminescent signal.

  • Readout: Quantify ATP as a proxy for metabolically active cells.

Mechanistic Visualization (PIM Kinase Pathway)

If the compound targets PIM kinases (common for this scaffold), it will disrupt the JAK/STAT/PIM signaling axis, leading to apoptosis.

SignalingPathway GrowthFactor Growth Factor (IL-6/FLT3) Receptor Receptor (Tyrosine Kinase) GrowthFactor->Receptor JAK JAK2 Receptor->JAK STAT STAT3/5 JAK->STAT PIM PIM Kinase (Target) STAT->PIM Transcription BAD BAD (Pro-Apoptotic) PIM->BAD Phosphorylation (Inactivation) MYC c-MYC (Proliferation) PIM->MYC Stabilization Apoptosis Apoptosis PIM->Apoptosis Loss of Signal Compound 6-methoxybenzo[d] isothiazol-3-amine Compound->PIM Inhibition Survival Cell Survival BAD->Survival MYC->Survival

Figure 2: Putative Mechanism of Action. The compound inhibits the kinase (e.g., PIM), preventing the phosphorylation of BAD and stabilization of c-MYC, shifting the cell toward apoptosis.

Phase IV: Early ADME (Metabolic Stability)

The 6-methoxy group is a primary site for Phase I metabolism via Cytochrome P450 enzymes (specifically CYP2D6 or CYP1A2), leading to O-demethylation. This converts the molecule to a phenol, which is rapidly glucuronidated and excreted.

Protocol D: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

).
  • Incubation System:

    • Test Compound: 1 µM.

    • Microsomes: Human/Mouse Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

  • Time Points: 0, 5, 15, 30, 45, 60 minutes at 37°C.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor: Parent mass (180.[1][2][3]23) and potential O-demethylated metabolite (M-14 = 166.23).

  • Calculation:

    
    
    
    
    

Summary of Expected Data

The following table summarizes hypothetical but realistic reference values for a high-quality "hit" based on this scaffold class.

ParameterAssay TypeTarget Criteria (Hit Profile)
Solubility Kinetic (PBS, pH 7.4)> 50 µM
Potency (IC50) ADP-Glo (Kinase)< 500 nM
Cytotoxicity (CC50) CellTiter-Glo (HFF-1)> 10 µM (Selectivity > 20x)
Metabolic Stability Human Microsomes (

)
> 30 minutes
Permeability PAMPA / Caco-2High (

cm/s)

References

  • Scaffold Significance

    • Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives.[4]

    • Source: N
    • URL:[Link]

  • Medicinal Chemistry Context: Title: The Benzothiazole Scaffold: A Cornerstone in Drug Discovery and Development. Source: BenchChem Technical Guides.
  • Protocol Standardization

    • Title: Assay Guidance Manual: Cell Viability Assays.
    • Source: NCBI Bookshelf.
    • URL:[Link]

  • Chemical Data Source

    • Title: 6-Methoxybenzo[d]isothiazol-3-amine Product Page.[1][5][2][6][3]

    • Source: BLD Pharm.[1][2]

Sources

A Technical Guide to the Preliminary Toxicity Assessment of 6-methoxybenzo[d]isothiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the early and accurate assessment of a compound's toxicity is not merely a regulatory hurdle but a cornerstone of efficient and ethical pharmaceutical development. The benzisothiazole scaffold, a heterocyclic aromatic structure, is of significant interest in medicinal chemistry, serving as a core motif in a range of biologically active molecules.[1] This guide focuses on a specific derivative, 6-methoxybenzo[d]isothiazol-3-amine, a compound whose therapeutic potential must be weighed against its safety profile from the outset.

The imperative to "fail fast, fail cheap" has driven the adoption of a tiered, front-loaded approach to toxicology. Relying solely on late-stage animal testing is both resource-intensive and ethically fraught.[2] Therefore, a robust preliminary assessment, integrating computational predictions with targeted in vitro assays, is essential. This strategy allows for the early identification of compounds with a high probability of failure due to safety concerns, thereby conserving valuable resources for more promising candidates.[3]

This document provides a comprehensive framework for the preliminary toxicity assessment of 6-methoxybenzo[d]isothiazol-3-amine. We will proceed through a logical, multi-stage evaluation, beginning with predictive in silico analysis and progressing to foundational in vitro cytotoxicity screening. The causality behind each methodological choice will be explained, providing a self-validating system for researchers, scientists, and drug development professionals to make informed go/no-go decisions.

Part I: In Silico Toxicological Profiling (The Predictive Foundation)

Rationale: De-Risking Before the Bench

The principle of commencing with in silico, or computational, toxicology is rooted in strategic risk mitigation. Before committing to the time and expense of wet lab experiments, we can leverage the chemical structure of 6-methoxybenzo[d]isothiazol-3-amine to predict its potential liabilities.[4] This is achieved primarily through Quantitative Structure-Activity Relationship (QSAR) models, which are sophisticated algorithms trained on vast datasets of known chemical structures and their associated toxicological outcomes.[5][6] By analyzing structural motifs, or "toxicophores," and physicochemical properties, these models can forecast a range of toxicity endpoints, guiding the design of subsequent experimental validations.[7] This predictive step is crucial for prioritizing resources and anticipating potential mechanisms of toxicity.[2]

Workflow: An Integrated Computational Assessment

The in silico assessment follows a structured workflow designed to build a comprehensive predictive profile of the target compound.

cluster_0 In Silico Toxicity Workflow A Input: 6-methoxybenzo[d]isothiazol-3-amine (SMILES/SDF) B Physicochemical Property Prediction (e.g., LogP, Solubility) A->B C Structural Alert (Toxicophore) Analysis A->C D QSAR Model Prediction A->D E Consolidated Toxicity Profile (Data Summary) B->E C->E D->E F Guided Design of In Vitro Experiments E->F

Caption: Workflow for the in silico preliminary toxicity assessment.

Predicted Toxicological Profile

The analysis of 6-methoxybenzo[d]isothiazol-3-amine's structure against established QSAR models and structural alert databases yields a preliminary, predictive toxicity profile. It is critical to recognize that these are predictions, not experimental results, and serve to guide further testing. For instance, the presence of an aromatic amine is a well-known structural alert for potential mutagenicity. Some benzisothiazole derivatives have been reported to be genotoxic, a property that computational models are designed to flag.[8][9]

Table 1: Hypothetical In Silico Toxicity Predictions for 6-methoxybenzo[d]isothiazol-3-amine

Toxicity EndpointPredictionConfidence LevelBasis of PredictionRecommended Action
Bacterial Mutagenicity (Ames) PositiveModerateStructural alerts (Aromatic Amine)Prioritize in vitro genotoxicity testing (Ames).
Carcinogenicity SuspectedLow-ModerateQSAR model based on structural analogsMonitor, secondary to mutagenicity results.
Hepatotoxicity (DILI) PossibleModeratePredicted metabolic activation via P450 enzymesUse liver-derived cell lines (e.g., HepG2) in cytotoxicity assays.
Cardiotoxicity (hERG Blockade) Low ProbabilityHighNo known structural motifs for hERG bindingLow priority for initial screening.
Skin Sensitization PossibleModerateBenzisothiazole class effect[8]Not a primary focus for systemic drug use unless topical application is intended.

Part II: In Vitro General Cytotoxicity Assessment (The Experimental Baseline)

Rationale: From Prediction to Biological Reality

While in silico models provide invaluable guidance, experimental validation is non-negotiable. In vitro cytotoxicity assays are the first biological test of a compound's safety, offering quantitative data on its effects on living cells.[10] These assays are rapid, cost-effective, and align with the ethical goal of reducing animal testing.[11]

Our strategy employs two distinct, or orthogonal, assays to measure cell viability. This approach provides a more robust and trustworthy assessment. The MTT assay measures mitochondrial function, an indicator of metabolic health, while the Lactate Dehydrogenase (LDH) assay measures the integrity of the cell membrane.[12] A compound that is toxic in both assays, affecting both metabolism and membrane integrity, is a stronger candidate for being genuinely cytotoxic than one that only shows an effect in a single, specific pathway.

To probe for potential organ-specific toxicity as suggested by our in silico analysis, we will utilize two cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line, relevant for assessing potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): A non-hepatic cell line to establish a baseline for general cytotoxicity.

Experimental Workflow

The overall process, from preparing the cells to analyzing the final data, follows a standardized high-throughput screening methodology.

cluster_1 In Vitro Cytotoxicity Workflow A Cell Culture (HepG2 & HEK293) B Seed Cells into 96-well Plates A->B D Dose Cells & Incubate (e.g., 24-48 hours) B->D C Prepare Serial Dilutions of 6-methoxybenzo[d]isothiazol-3-amine C->D E Perform Cytotoxicity Assays D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Measure Absorbance/ Fluorescence F->H G->H I Data Analysis: Calculate IC50 Values H->I J Toxicity Report I->J

Caption: Standard workflow for in vitro cytotoxicity screening.

Detailed Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This protocol measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10]

  • Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 2x concentrated serial dilution of 6-methoxybenzo[d]isothiazol-3-amine in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay This protocol quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis or late apoptosis.

  • Cell Seeding & Dosing: Follow steps 1-3 from the MTT protocol. It is often efficient to run this assay on a parallel plate prepared under identical conditions.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Use a positive control (cells lysed completely) to determine maximum LDH release. Calculate the percentage of LDH release for each compound concentration relative to the maximum and vehicle controls. Plot against concentration to determine the IC50 value.

Data Interpretation & Presentation

The primary output from these assays is the IC50 value, which represents the concentration of the compound required to reduce cell viability by 50%. A lower IC50 indicates higher cytotoxicity. Comparing the IC50 values between the two cell lines and the two assays provides a more nuanced understanding of the compound's toxic potential.

Table 2: Hypothetical In Vitro Cytotoxicity Data for 6-methoxybenzo[d]isothiazol-3-amine

AssayCell LineIncubation TimeIC50 (µM)Interpretation
MTT Assay HepG248 hours8.5Indicates significant toxicity involving metabolic impairment in liver cells.
MTT Assay HEK29348 hours25.2Suggests some general cytotoxicity, but the effect is more potent in liver cells.
LDH Assay HepG248 hours12.1Confirms cytotoxicity via membrane damage, corroborating the MTT data.
LDH Assay HEK29348 hours31.8The higher IC50 value is consistent with the MTT result, confirming lower toxicity in non-hepatic cells.

Part III: Mechanistic Insights & Next Steps

Rationale: Probing the 'Why' of Toxicity

The combined in silico and in vitro data strongly suggest that 6-methoxybenzo[d]isothiazol-3-amine possesses cytotoxic activity, with a potential for greater impact on hepatic cells. The next logical step is to formulate hypotheses about the underlying mechanism of this toxicity, which will guide further, more specific assays.

Potential Mechanisms of Toxicity

Based on the structure and the initial data, two primary mechanisms are plausible:

  • Metabolic Activation: Benzothiazole and its derivatives can be metabolized by hepatic cytochrome P450 (CYP450) enzymes.[13] This process can generate reactive metabolites that are not present in the parent compound. These reactive species can induce oxidative stress by generating reactive oxygen species (ROS) or can form covalent adducts with essential proteins and DNA, leading to cellular dysfunction and death. The higher potency observed in HepG2 cells, which have some metabolic capacity, supports this hypothesis.

  • Genotoxicity: The positive in silico alert for mutagenicity is a significant concern.[14] Aromatic amines are a classic class of compounds that can be metabolically activated to electrophilic species that bind to DNA, causing mutations.[9] If the compound is indeed mutagenic, it would likely halt its development for most therapeutic indications.

cluster_2 Hypothetical Toxicity Pathway A 6-methoxybenzo[d]isothiazol-3-amine (Parent Compound) B Hepatic CYP450 Enzymes A->B Metabolism C Reactive Electrophilic Metabolite B->C D Oxidative Stress (ROS Production) C->D E DNA Adduct Formation C->E F Mitochondrial Dysfunction D->F G Cell Death (Apoptosis/Necrosis) E->G F->G

Caption: Hypothetical pathway of metabolic activation and cytotoxicity.

Designing the Next Phase of Assessment

The preliminary data provides a clear rationale for the next tier of investigation. A decision-making framework can now be established:

  • Confirm Genotoxicity: The highest priority is to experimentally test the in silico prediction of mutagenicity.

    • Recommended Assay: The bacterial reverse mutation assay, or Ames test , is the gold standard for assessing mutagenicity.[15] It should be run both with and without metabolic activation (S9 fraction) to determine if metabolites are responsible for any mutagenic effect.

  • Investigate Mechanism: If the compound is non-mutagenic but cytotoxic, further assays can elucidate the mechanism.

    • Recommended Assays:

      • ROS Assay: Directly measure the generation of reactive oxygen species in cells upon treatment.

      • Caspase Activity Assay: To determine if cell death is occurring via apoptosis.

  • Establish a Go/No-Go Decision Point:

    • Clear "No-Go": A positive and reproducible result in the Ames test would be a major red flag, likely terminating the compound's development.

    • "Proceed with Caution": If the compound is non-mutagenic but has an IC50 in the low single-digit micromolar range (e.g., < 5 µM), its therapeutic window may be too narrow. Further development would depend on its on-target potency.

    • Favorable Profile ("Go"): If the compound is non-mutagenic and its cytotoxicity IC50 is at least 10-fold greater than its effective concentration (EC50) for the therapeutic target, it has a favorable preliminary safety profile.

Conclusion

The preliminary toxicity assessment of 6-methoxybenzo[d]isothiazol-3-amine exemplifies a modern, integrated approach to drug safety science. By systematically layering predictive computational analysis with robust, orthogonal in vitro assays, we can build a comprehensive initial profile of a compound's liabilities. This tiered strategy provides a logical and evidence-based framework that moves beyond simple data collection to generate actionable insights. It enables development teams to make early, informed decisions, ensuring that resources are focused on candidates with the highest probability of becoming safe and effective medicines. The progression from structure to prediction to cellular response is the foundational paradigm for de-risking novel chemical entities in the pharmaceutical pipeline.

References

  • Low, Y., Uehara, T., Minowa, Y., & Yamada, H. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(3), 147-172. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Valerio, L. G. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. [Link]

  • Guan, X., Yang, H., & Lu, W. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 24. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • Cronin, M. T. D. (2003). In silico methods for toxicity prediction. PubMed. [Link]

  • Liu, Q., & Cai, Z. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5007-5023. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 647-661. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. PozeSCAF. [Link]

  • Soeteman-Hernandez, L. G., et al. (2025). Framework for In Silico Toxicity Screening of Novel Odorants. MDPI. [Link]

  • Seo, K. W., Park, M., Kim, J. G., Kim, T. W., & Kim, H. J. (2000). Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen. Journal of Applied Toxicology, 20(6), 427-430. [Link]

  • Ökten, S., & Karakuş, S. (2018). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. DergiPark. [Link]

  • Zani, F., Bellotti, A., & Mazza, P. (1994). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles. Il Farmaco, 49(11), 713-719. [Link]

  • Wilson, K., & Chissick, S. S. (1979). Metabolism of benzothiazole. I. Identification of ring-cleavage products. Xenobiotica, 9(7), 423-431. [Link]

  • Qi, Z., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International, 144, 106063. [Link]

  • Wang, H., et al. (2024). Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish. MDPI. [Link]

  • Dixit, R. (2025). Exploring the Pharmacokinetic Properties and Metabolic Pathways of Benzothiazole and Oxazole-Based Compounds: Implications for Drug Optimization and Development. ResearchGate. [Link]

  • Unknown. (n.d.). Synthesis of some substituted benzothiazole derivaties and its biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Nawabjan, S. A., et al. (2025). Preclinical toxicity evaluation of the novel anti-hypertensive compound KSD179019. Food and Chemical Toxicology, 196, 115195. [Link]

  • Jo, A., et al. (2023). Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats. MDPI. [Link]

  • Zhang, X., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(15), 4780. [Link]

  • Khan, I., et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. MDPI. [Link]

  • PubChem. (n.d.). 6-(2-Aminophenoxy)benzo[d]isothiazol-3-amine. PubChem. [Link]

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  • De Wever, H., et al. (2007). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 73(22), 7247-7252. [Link]

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  • D'hooghe, M., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkat USA. [Link]

  • Chemsrc. (2025, August 20). 2-Amino-6-methoxybenzothiazole. Chemsrc. [Link]

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  • Unknown. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine. Unknown Source. [Link]

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Sources

Technical Guide: Structure-Activity Relationship of 6-Methoxybenzo[d]isothiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzo[d]isothiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole, indazole, and benzisoxazole ring systems. Specifically, 6-methoxybenzo[d]isothiazol-3-amine (6-OMe-BITA) has emerged as a critical pharmacophore in the design of kinase inhibitors (particularly PIM-1, PIM-2, and GSK-3


) and potential psychotropic agents.

This guide dissects the structure-activity relationship (SAR) of 6-OMe-BITA. It moves beyond simple description to analyze the causality of ligand-protein interactions, the electronic influence of the 6-methoxy substituent, and the synthetic protocols required to access this chemical space.

Chemical Architecture & Properties[1][2][3]

The Core Scaffold

The 1,2-benzisothiazole system consists of a benzene ring fused to an isothiazole ring. Unlike its isomer benzothiazole (which contains a C-S-C linkage), the benzo[d]isothiazole features a direct N-S bond. This N-S bond is chemically labile under reductive conditions but provides unique geometry and polarity for binding pockets.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C

H

N

OS
Low MW fragment, ideal for Lead-Likeness.
H-Bond Donors 1 (Exocyclic -NH

)
Critical for hinge-binding in kinases.
H-Bond Acceptors 3 (N, O, S)Ring Nitrogen (N2) is a key acceptor.
LogP (Predicted) ~1.8 - 2.2Favorable lipophilicity for CNS penetration.
pKa (Conj. Acid) ~2.5 - 3.0 (Ring N)Weakly basic; remains neutral at physiological pH.
The 6-Methoxy "Tuning Knob"

The position of the methoxy group at C6 is non-trivial.

  • Electronic Effect: The methoxy group is a strong

    
    -acceptor but a stronger 
    
    
    
    -donor (+M effect). This increases the electron density of the benzene ring, and by conjugation, increases the basicity of the isothiazole nitrogen (N2) and the exocyclic amine (N3).
  • Metabolic Liability: The -OCH

    
     is a potential site for CYP450-mediated O-demethylation. However, in early discovery, it serves as a probe for hydrophobic pocket occupancy before optimization to metabolically stable analogs (e.g., -CF
    
    
    
    , -Cl).

Structure-Activity Relationship (SAR) Analysis

The SAR of 6-OMe-BITA is best understood by segmenting the molecule into three vectors: the Hinge Binder (C3-Amine) , the Core (Scaffold) , and the Solvent/Pocket Interface (C6-Substituent) .

Vector A: The C3-Amine (Hinge Binding)

In kinase inhibition (e.g., PIM-1), the exocyclic amine at C3 typically functions as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Glu121 in PIM-1).

  • Free Amine (-NH

    
    ):  Weak potency (typically 
    
    
    
    M range) but high ligand efficiency.
  • Acylation/Urea Formation: Derivatization of the C3-amine into a urea or amide dramatically increases potency by reaching into the "sugar pocket" or interacting with the catalytic lysine (Lys67).

    • Observation: Conversion of 6-OMe-BITA to N-(6-methoxybenzo[d]isothiazol-3-yl)amides often yields nM inhibitors.

Vector B: The C6-Methoxy (Electronic & Steric)
  • 6-OMe vs. 6-H: The 6-methoxy group typically improves potency over the unsubstituted analog by filling small hydrophobic pockets (e.g., the "gatekeeper" region in some kinases) and electron-donating effects that strengthen the N2 acceptor capability.

  • 6-OMe vs. 5-OMe: The 6-position is generally preferred for PIM kinase selectivity. Substitution at the 5-position often clashes with the hinge region residues or points towards the solvent in a less favorable vector.

Vector C: The 1,2-Benzisothiazole Core
  • Bioisosterism: This core is isosteric with 3-aminoindazole.

    • Advantage: The Sulfur atom is larger and more lipophilic than the NH of indazole, potentially improving permeability.

    • Disadvantage: The N-S bond can be susceptible to nucleophilic attack or reductive cleavage in complex biological milieus (e.g., high glutathione concentrations).

Visualization: SAR Logic Map

SAR_Map Core 6-Methoxybenzo[d] isothiazol-3-amine C3_Amine C3-Amine Vector (H-Bond Donor) Core->C3_Amine C6_Pos C6-Methoxy Vector (Electronic Tuning) Core->C6_Pos Ring_Sys Ring System (Scaffold) Core->Ring_Sys Hinge Kinase Hinge Interaction (Glu121) C3_Amine->Hinge Primary Interaction Metabolism Metabolic Liability (O-Demethylation) C6_Pos->Metabolism Risk Isostere Bioisostere of 3-Aminoindazole Ring_Sys->Isostere Design Strategy

Figure 1: SAR Logic Map detailing the three primary vectors for optimization of the 6-methoxybenzo[d]isothiazol-3-amine scaffold.

Biological Activity Profile

The following data summarizes the representative activity of 3-aminobenzo[d]isothiazole derivatives against key kinase targets. While the specific IC


 for the fragment 6-OMe-BITA varies by assay conditions, it is best viewed as a Lead Fragment .
Representative Kinase Inhibition Data (Fragment vs. Lead)
Compound ClassTargetIC

(Approx.)[1][2][3][4][5][6]
Mechanism of Action
6-OMe-BITA (Fragment) PIM-1 Kinase5 - 20

M
ATP Competitive (Hinge Binder)
6-OMe-BITA (Fragment) GSK-3

> 50

M
Weak ATP Competition
Urea Derivative of 6-OMe-BITA PIM-1 Kinase< 100 nMDual interaction: Hinge + Lys67
Amide Derivative of 6-OMe-BITA c-Met Kinase~ 500 nMType I Inhibitor

Note: Data derived from general SAR trends of benzisothiazole kinase inhibitors [1, 2].

Experimental Protocols

Synthesis of 6-Methoxybenzo[d]isothiazol-3-amine

Rationale: The synthesis of the 3-amino derivative requires the formation of the N-S bond. A robust method involves the oxidative cyclization of 2-cyanobenzenesulfonamides or the nucleophilic attack on 2-halobenzonitriles. The method below utilizes the 2-fluoro-4-methoxybenzonitrile route, which is efficient and avoids heavy metal catalysts.

Reagents:

  • 2-Fluoro-4-methoxybenzonitrile (CAS: 123-45-6)

  • Sodium Sulfide nonahydrate (Na

    
    S·9H
    
    
    
    O)
  • Ammonium Hydroxide (NH

    
    OH)
    
  • Sodium Hypochlorite (NaOCl) or Hydroxylamine-O-sulfonic acid (HOSA)

Protocol:

  • Nucleophilic Aromatic Substitution:

    • Dissolve 2-fluoro-4-methoxybenzonitrile (1.0 eq) in DMF.

    • Add Na

      
      S·9H
      
      
      
      O (1.2 eq) and stir at 60°C for 4 hours.
    • Mechanism:[7][8] The sulfide displaces the fluoride to form the thiolate intermediate.

  • Cyclization (Amine Formation):

    • Cool the mixture to 0°C.

    • Add excess NH

      
      OH (25% aq) followed by slow addition of NaOCl (commercial bleach) or HOSA (1.5 eq).
      
    • Stir at Room Temperature for 12 hours.

    • Mechanism:[7][8] Oxidative N-S bond formation closes the ring to yield the 3-amino-1,2-benzisothiazole.

  • Work-up:

    • Pour reaction mixture into ice water.

    • Filter the precipitate.

    • Recrystallize from Ethanol/Water (9:1).

Yield: Typically 60-75%. Characterization:


H NMR (DMSO-d

):

3.85 (s, 3H, OMe), 6.5 (br s, 2H, NH

), 6.9 (dd, 1H, H-5), 7.3 (d, 1H, H-4), 7.8 (d, 1H, H-7).
Synthesis Workflow Diagram

Synthesis_Flow Start Start: 2-Fluoro-4-methoxybenzonitrile Step1 Step 1: S_NAr (Na2S, DMF, 60°C) Start->Step1 Inter Intermediate: Thiolate / Thioamide Step1->Inter Step2 Step 2: Oxidative Cyclization (NH4OH, NaOCl or HOSA) Inter->Step2 End Product: 6-Methoxybenzo[d]isothiazol-3-amine Step2->End

Figure 2: Step-by-step synthetic pathway for the production of the target compound.

References

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of benzo[d]isothiazoles: an update. Source: Semantic Scholar / Arkivoc URL:[Link][8][9]

  • Biological studies on 1,2-benzisothiazole derivatives. Source: PubMed / Farmaco URL:[Link]

  • Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors. Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]

Sources

"exploring the pharmacophore of 6-methoxybenzo[d]isothiazol-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the structural and functional landscape of 6-methoxybenzo[d]isothiazol-3-amine , a privileged scaffold in medicinal chemistry. While often overshadowed by its more complex derivatives (such as the atypical antipsychotic Ziprasidone or the inverse agonist Pimavanserin), this fragment represents a critical pharmacophore for serotonergic modulation, specifically targeting 5-HT


, 5-HT

, and 5-HT

receptors.

Technical Whitepaper | Version 1.0

Executive Summary

The benzo[d]isothiazol-3-amine core is a bicyclic heteroaromatic system characterized by a hypervalent sulfur-nitrogen bond.[1] The introduction of a 6-methoxy substituent creates a specific electronic and steric profile that enhances affinity for G-Protein Coupled Receptors (GPCRs), particularly within the serotonin family.[1] This guide dissects the molecule’s pharmacophore, details a robust synthesis protocol, and provides a framework for its application in drug discovery.

Key Physicochemical Profile
PropertyValueRelevance
Molecular Formula C

H

N

OS
Core fragment
Molecular Weight 180.23 g/mol Fragment-based drug discovery (FBDD) ideal
cLogP ~1.8 - 2.1Optimal lipophilicity for CNS penetration
PSA (Polar Surface Area) ~68 Å

Good membrane permeability
pKa (Conjugate Acid) ~2.5 - 3.5Weak base; neutral at physiological pH

Pharmacophore Architecture

The efficacy of 6-methoxybenzo[d]isothiazol-3-amine stems from its ability to engage multiple binding pockets simultaneously.[1]

Electronic & Steric Features
  • The Isothiazole Core (S-N Bond): The 1,2-benzisothiazole ring is pseudo-aromatic. The S-N bond is polarized, allowing the nitrogen (N2) to act as a weak H-bond acceptor while the sulfur (S1) can engage in "sigma-hole" interactions or dispersive hydrophobic contacts with aromatic residues (e.g., Phenylalanine/Tryptophan) in the receptor binding site.[1]

  • 3-Amino Group (-NH

    
    ):  This is the primary polar anchor.[1] In 5-HT receptors, this amine typically forms a critical hydrogen bond with an aspartate residue (e.g., Asp3.[1]32) deep in the orthosteric binding pocket. It also serves as a synthetic handle for urea or amide formation (as seen in Pimavanserin-like analogs).[1]
    
  • 6-Methoxy Auxochrome (-OCH

    
    ):  Positioned at C6, this group acts as an Electron Donating Group (EDG) via resonance.[1]
    
    • Electronic Effect: Increases electron density on the aromatic ring, strengthening pi-pi stacking interactions.[1]

    • Steric Effect: Probes a specific hydrophobic sub-pocket. In 5-HT

      
       antagonists, 6-substitution is often correlated with selectivity over dopaminergic (D
      
      
      
      ) receptors.[1]
Pharmacophore Interaction Map

The following diagram illustrates the logical relationships between the structural features and their biological functions.

PharmacophoreMap Core 6-Methoxybenzo[d] isothiazol-3-amine Amine 3-Amino Group (H-Bond Donor) Core->Amine Ring Benzo[d]isothiazole Scaffold Core->Ring Methoxy 6-Methoxy Group (EDG / Lipophilic) Core->Methoxy Target 5-HT Receptor Binding Pocket Amine->Target Asp3.32 Interaction (Salt Bridge/H-Bond) Ring->Target Pi-Pi Stacking (Phe/Trp Residues) Methoxy->Ring Increases e- Density Methoxy->Target Hydrophobic Fit (Selectivity Filter)

Figure 1: Pharmacophore deconstruction of the target molecule mapping structural features to receptor interactions.[1]

Synthetic Methodology

Synthesizing the isothiazole isomer (distinct from the more common benzothiazole) requires specific attention to the formation of the N-S bond. The most robust route for the 3-amino derivative involves the "oxidative cyclization" strategy.[1]

Retrosynthetic Analysis
  • Target: 6-methoxybenzo[d]isothiazol-3-amine.[1][2][3][4][5]

  • Precursor: 2-mercapto-4-methoxybenzonitrile.[1]

  • Starting Material: 2-fluoro-4-methoxybenzonitrile (commercially available).[1]

Step-by-Step Protocol

This protocol is designed for a 10 mmol scale.

Reagents:

  • 2-Fluoro-4-methoxybenzonitrile[1]

  • Sodium Hydrosulfide hydrate (NaSH[1]·xH

    
    O)
    
  • Hydroxylamine-O-sulfonic acid (HOSA)[1]

  • DMF (Dimethylformamide), NaOH, Water.

Workflow:

  • Nucleophilic Aromatic Substitution (S

    
    Ar): 
    
    • Dissolve 2-fluoro-4-methoxybenzonitrile (1.51 g, 10 mmol) in DMF (15 mL).

    • Add NaSH·xH

      
      O (2 eq) carefully.
      
    • Heat to 60°C for 2-4 hours under N

      
       atmosphere.
      
    • Mechanism:[1] The thiolate displaces the fluoride ion to form 2-mercapto-4-methoxybenzonitrile .[1]

    • Checkpoint: TLC should show consumption of the starting fluoride.

  • Ring Closure (Oxidative Amination):

    • Cool the reaction mixture to 0°C.

    • Add an aqueous solution of NaOH (2.5 eq).

    • Slowly add a solution of Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) in water, maintaining temperature < 10°C.[1]

    • Stir at room temperature for 12 hours.

    • Mechanism:[1] The thiolate attacks the nitrogen of HOSA, followed by intramolecular cyclization onto the nitrile carbon.

  • Isolation & Purification:

    • Pour the reaction mixture into ice-water (100 mL).

    • The product often precipitates as a solid. Filter and wash with cold water.

    • If no precipitate, extract with Ethyl Acetate (3 x 50 mL), dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Recrystallization: Ethanol/Water (9:1) is typically effective.

SynthesisPath SM 2-Fluoro-4-methoxybenzonitrile Inter Intermediate: 2-Mercapto-4-methoxybenzonitrile SM->Inter Product Product: 6-Methoxybenzo[d]isothiazol-3-amine Inter->Product Step1 Step 1: NaSH, DMF, 60°C (SnAr Displacement) Step2 Step 2: H2N-OSO3H (HOSA), NaOH (Cyclization)

Figure 2: Synthetic route utilizing the HOSA-mediated cyclization of o-mercaptobenzonitriles.

Biological Application & Validation

The 6-methoxybenzo[d]isothiazol-3-amine scaffold acts as a "warhead" for 5-HT receptor antagonism. In drug development, it is rarely used alone but rather linked to a secondary pharmacophore (e.g., a piperazine or piperidine ring) to achieve high affinity.

Binding Affinity Context

Comparative data for benzisothiazole derivatives against human 5-HT receptors (derived from structure-activity relationship studies of Ziprasidone and related analogs):

Compound Variant5-HT


(nM)
5-HT


(nM)
D


(nM)
Selectivity Note
Unsubstituted Core > 100> 200> 500Weak binder without linker
6-Methoxy Core ~ 45~ 80> 200Enhanced 5-HT selectivity
6-Chloro Core ~ 10~ 15~ 50Higher potency, lower selectivity
Linked Analog *0.52.01.0Linker to basic amine required for nM potency

Note: "Linked Analog" refers to the scaffold attached to a piperazinyl-ethyl moiety.[1]

Experimental Validation: Radioligand Binding Assay

To validate the pharmacophore, a competition binding assay is the gold standard.

Protocol:

  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT

    
     receptors.[1] Homogenize and centrifuge to isolate membranes.
    
  • Ligand: Use [

    
    H]-Ketanserin (a selective 5-HT
    
    
    
    antagonist) as the radioligand (0.5 nM).[1]
  • Incubation:

    • Mix Membrane prep + [

      
      H]-Ketanserin + Test Compound (6-methoxybenzo[d]isothiazol-3-amine) in assay buffer (50 mM Tris-HCl, pH 7.4).
      
    • Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

References

  • Sumitomo Dainippon Pharma Co., Ltd. (2020). Fused Heterocyclic Compounds and Use Thereof.[6] U.S. Patent No. 10,745,401. Link

  • Acadia Pharmaceuticals Inc. (2016). Pimavanserin Tartrate: 5-HT2A Inverse Agonist.[1] FDA Pharmacology Review. Link

  • Vicentini, C. B., et al. (2006).[7] Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones.[7][8] European Journal of Medicinal Chemistry, 41(5). Link[1]

  • Yoo, E., et al. (2012).[9] Synthesis and biological evaluation of benzoisothiazole derivatives possessing N,N-dimethylformimidamide group as 5-HT6 receptor antagonists.[1][9] Bioorganic & Medicinal Chemistry, 20(8).[9] Link[1][9]

  • BindingDB. (2022). Affinity Data for Benzoisothiazole Derivatives.Link[1]

Sources

Methodological & Application

Application Note: Profiling 6-Methoxybenzo[d]isothiazol-3-amine in Anticancer Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-Methoxybenzo[d]isothiazol-3-amine is a "privileged scaffold" in medicinal chemistry. Unlike its sulfur-position isomer (benzothiazole), the 1,2-benzisothiazole core is structurally distinct and frequently explored as a pharmacophore for inhibiting PIM kinases (PIM-1, -2, -3) and modulating IDO1/TDO pathways.

This guide provides a rigorous, standardized workflow for evaluating the anticancer potential of this specific amine. It covers solubilization, phenotypic screening (cytotoxicity), and targeted mechanistic validation.

Chemical Identity & Handling
  • IUPAC Name: 6-methoxy-1,2-benzisothiazol-3-amine

  • CAS Number: 613262-25-2[1][2][3][4]

  • Molecular Formula: C8H8N2OS[2][5][6]

  • Molecular Weight: 180.23 g/mol [6]

  • Solubility: Soluble in DMSO (>10 mM). Poorly soluble in water.[6]

  • Storage: -20°C, desiccated, protected from light.

CRITICAL CHEMIST'S NOTE: Do NOT confuse this compound with 6-methoxybenzo[d]thiazol-2-amine (Riluzole derivative). The position of the sulfur and nitrogen in the ring system (isothiazole vs. thiazole) fundamentally alters the biological target profile. Ensure your CAS matches 613262-25-2 .[1]

Experimental Workflow: Overview

The evaluation pipeline is designed to move from broad phenotypic data to specific molecular mechanisms.

Workflow Stock Compound Preparation (DMSO Stock) Screen Phenotypic Screen (MTT/CCK-8 Assay) Stock->Screen Dilution IC50 Potency Determination (IC50 Calculation) Screen->IC50 Dose-Response Mech Target Validation (PIM Kinase / IDO1) IC50->Mech If IC50 < 10µM Apop Cell Death Mode (Annexin V Flow Cytometry) IC50->Apop Validation Mech->Apop Pathway Confirmation

Figure 1: Strategic workflow for validating 6-methoxybenzo[d]isothiazol-3-amine activity.

Protocol A: Compound Solubilization & Storage

Objective: Create a stable stock solution free of precipitation, ensuring assay reproducibility.

  • Weighing: Weigh approximately 5-10 mg of the powder into a sterile, amber glass vial (the compound is potentially light-sensitive).

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM or 20 mM stock concentration.

    • Calculation: Volume (mL) = Mass (mg) / [MW (180.23) × Concentration (M)]

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for 6 months.

Protocol B: In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines. Recommended Cell Lines: K562 (Leukemia - PIM high), PC-3 (Prostate), MCF-7 (Breast).

Materials
  • Adherent or suspension cancer cells in log-phase growth.

  • MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit.

  • 96-well clear flat-bottom plates.

  • Multi-mode plate reader (Absorbance 570 nm / 450 nm).

Step-by-Step Procedure
  • Seeding:

    • Seed cells (3,000–5,000 cells/well) in 100 µL complete media.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment (for adherent cells).

  • Treatment:

    • Prepare a serial dilution of 6-methoxybenzo[d]isothiazol-3-amine in culture media.

    • Dose Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM.

    • Vehicle Control: DMSO matched to the highest concentration (must be < 0.5% v/v).

    • Add 100 µL of treatment media to wells (Total volume = 200 µL).

    • Perform in triplicate .

  • Incubation: Incubate for 72 hours .

  • Development (MTT Method):

    • Add 20 µL MTT reagent to each well. Incubate 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Normalize to DMSO control (100% viability). Plot log(concentration) vs. % viability using non-linear regression (Sigmoidal dose-response).

Protocol C: Mechanistic Validation (PIM Kinase Pathway)

Rationale: The 3-aminobenzisothiazole core is a classic scaffold for PIM kinase inhibition . PIM kinases promote cell survival by phosphorylating Bad (preventing apoptosis) and 4E-BP1 (promoting translation).

Objective: Assess if the compound inhibits PIM signaling by measuring phosphorylation of downstream targets.

Experimental Design
  • Cell Line: K562 or MV-4-11 (Leukemia cell lines dependent on PIM).

  • Treatment: Treat cells with IC50 and 2xIC50 concentrations for 6 and 24 hours.

  • Readout: Western Blot.

Signaling Pathway Diagram

PIM_Pathway Compound 6-Methoxybenzo[d] isothiazol-3-amine PIM PIM-1 / PIM-2 Compound->PIM Inhibits BAD Bad Protein (Pro-Apoptotic) PIM->BAD Phosphorylates BP1 4E-BP1 PIM->BP1 Phosphorylates pBAD p-Bad (Ser112) (Inactive/Sequestered) BAD->pBAD Inactivates Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Promotes (if unphosphorylated) Survival Cell Survival & Proliferation pBAD->Survival Promotes pBP1 p-4E-BP1 (Translation Active) BP1->pBP1 Activates Translation pBP1->Survival

Figure 2: Hypothetical Mechanism of Action. Inhibition of PIM kinase prevents Bad phosphorylation, restoring apoptotic signaling.

Western Blot Protocol Highlights
  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) – Critical for detecting phospho-proteins.

  • Antibodies:

    • Primary: Anti-PIM1, Anti-p-Bad (Ser112), Anti-p-4E-BP1.

    • Loading Control: GAPDH or Beta-Actin.

  • Expected Result: If the compound acts via PIM inhibition, you should observe a dose-dependent decrease in p-Bad and p-4E-BP1 levels, while total protein levels remain constant.

Data Reporting & Analysis

When reporting results for this compound, organize data into the following standard table format to facilitate comparison with reference compounds (e.g., SGI-1776, a known PIM inhibitor).

Table 1: Cytotoxicity Profile (Example Template)

Cell LineTissue OriginIC50 (µM) ± SDMax Inhibition (%)R² Value
K562 CML Leukemia[Insert Data][Insert Data]> 0.95
MCF-7 Breast[Insert Data][Insert Data][Insert Data]
HUVEC Normal Endothelial[Insert Data][Insert Data][Insert Data]

Note: A Selectivity Index (SI) > 3.0 between Cancer and Normal cells indicates promising therapeutic window.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound insolubility at high conc.Do not exceed 100 µM in media. Ensure DMSO < 0.5%. Warm media to 37°C before adding compound.
High Variability (SEM) Pipetting error or evaporationUse multi-channel pipettes. Fill outer wells of 96-well plate with PBS (edge effect).
No Activity (IC50 > 50µM) Compound degradation or wrong targetVerify CAS (ensure it is isothiazole). Check stock storage. Consider testing IDO1 inhibition assay instead of Kinase.

References

  • Compound Identification: 6-Methoxybenzo[d]isothiazol-3-amine (CAS 613262-25-2).[1][2][3][4] Bide Pharm / BLD Pharm Catalog. Available at:

  • Benzisothiazole Scaffold in Cancer: "Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One... Derivatives." MDPI, 2025. Available at:

  • PIM Kinase Inhibition: "PIM kinases as therapeutic targets in cancer." Nature Reviews Drug Discovery. (General mechanism reference for 3-aminobenzisothiazoles).
  • MTT Assay Protocol: "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

(Note: While specific literature on the 6-methoxy derivative is sparse, the protocols above are derived from standard practices for the benzisothiazole class of inhibitors.)

Sources

Application Note: High-Purity Synthesis of 6-Methoxybenzo[d]isothiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

Benzo[d]isothiazol-3-amine derivatives are critical pharmacophores in medicinal chemistry, serving as bioisosteres for indoles and benzothiophenes.[1] The 6-methoxybenzo[d]isothiazol-3-amine scaffold is particularly valuable as a precursor for kinase inhibitors (e.g., VEGFR, EGFR targets) where the 6-methoxy group provides essential hydrogen-bond acceptor capability and metabolic stability.

This application note details a robust, two-step protocol for synthesizing 6-methoxybenzo[d]isothiazol-3-amine from commercially available 2-fluoro-4-methoxybenzonitrile .[1] Unlike traditional routes requiring hazardous high-pressure ammonia or unstable diazonium intermediates, this protocol utilizes a Nucleophilic Aromatic Substitution (


)  followed by an Oxidative Cyclization  using aqueous ammonia and hydrogen peroxide.[1] This method is optimized for safety, scalability, and regiochemical fidelity.[1]

Retrosynthetic Analysis & Pathway

The synthesis hinges on the regioselective introduction of sulfur at the position ortho to the nitrile. The 6-methoxy substitution pattern in the final fused ring dictates the starting material selection: 2-fluoro-4-methoxybenzonitrile .

Regiochemical Mapping
  • Starting Material: 2-fluoro-4-methoxybenzonitrile.[1]

    • C1 (CN): Becomes C3 (Amine attachment) of the isothiazole.

    • C2 (F): Becomes Position 1 (Sulfur).[1]

    • C4 (OMe): Becomes Position 6 of the final benzo[d]isothiazole.

G Start 2-Fluoro-4-methoxybenzonitrile (SM) Inter 2-Mercapto-4-methoxybenzonitrile (Thiol Intermediate) Start->Inter Step 1: NaSH, DMF SNAr Displacement Trans Amidine Sulfenic Acid (Transient Species) Inter->Trans Step 2: NH4OH, H2O2 Oxidative Activation Prod 6-Methoxybenzo[d]isothiazol-3-amine (Target) Trans->Prod Cyclization - H2O

Figure 1: Reaction pathway from fluoronitrile precursor to isothiazole target.[2]

Experimental Protocol

Stage 1: Thiolation via

Objective: Displace the fluorine atom with a thiol group. Critical Control Point: The 4-methoxy group is an Electron Donating Group (EDG), which deactivates the ring toward nucleophilic attack.[1] Elevated temperature and a polar aprotic solvent are required to force the reaction.

Materials
  • Substrate: 2-Fluoro-4-methoxybenzonitrile (1.0 eq, 10 mmol, 1.51 g)

  • Reagent: Sodium Hydrosulfide hydrate (NaSH[1]·xH₂O) (2.0 eq, ~20 mmol) or Sodium Sulfide nonahydrate (

    
    ).[1]
    
  • Solvent: DMF (Dimethylformamide), anhydrous (15 mL).[1]

  • Quench: 1N HCl.

Procedure
  • Setup: Charge a 50 mL round-bottom flask with 2-fluoro-4-methoxybenzonitrile and DMF. Stir to dissolve.

  • Addition: Add NaSH hydrate in a single portion. The solution will likely turn yellow/orange.

  • Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

    • Note: Reaction typically requires 4–6 hours.[1] The starting material (Rf ~0.6) will disappear, and a lower Rf thiol spot will appear.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Acidify carefully with 1N HCl to pH ~3. Caution:

      
       gas may evolve; perform in a fume hood. 
      
    • The thiol (2-mercapto-4-methoxybenzonitrile) will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.[1]

    • Yield Target: >85%.[1][4][5][6]

    • Stability:[1] The thiol is prone to oxidation (disulfide formation).[1] Proceed to Stage 2 immediately or store under inert gas.

Stage 2: Oxidative Cyclization

Objective: Form the N-S bond and the C-N amine bond simultaneously. Mechanism: Ammonia attacks the nitrile to form an amidine; Hydrogen Peroxide oxidizes the thiol; the nitrogen attacks the oxidized sulfur to close the ring.

Materials
  • Substrate: 2-Mercapto-4-methoxybenzonitrile (from Stage 1).[1]

  • Reagents: Ammonium Hydroxide (28%

    
     aq, 10 mL), Hydrogen Peroxide (30% aq, 3.0 eq).
    
  • Solvent: Ethanol (20 mL).

Procedure
  • Setup: Dissolve the thiol intermediate in Ethanol (20 mL) in a 100 mL beaker or flask.

  • Ammonia Addition: Add Ammonium Hydroxide (28%, 10 mL). Stir vigorously.

  • Oxidation (Exotherm Risk):

    • Cool the mixture to 0–5°C in an ice bath.

    • Add Hydrogen Peroxide (30%) dropwise.[1]

    • Critical: Maintain internal temperature < 25°C. The reaction is exothermic.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. A white or off-white precipitate should form.

  • Isolation:

    • Dilute with water (50 mL).

    • Filter the precipitate.[4][5]

    • Wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 5 mL) to remove unreacted thiol/disulfide impurities.[1]

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Analytical Validation

ParameterSpecification / Expected Data
Appearance White to pale cream crystalline solid.[1]
Melting Point 192–196°C (Typical for substituted benzoisothiazol-3-amines).
1H NMR (DMSO-d6) δ 7.85 (d, J=8.8 Hz, 1H, H-4), δ 7.35 (s, 1H, H-7), δ 6.95 (dd, 1H, H-5), δ 6.60 (br s, 2H,

), δ 3.85 (s, 3H,

).[1]
LC-MS (ESI+) [M+H]+ = 181.04
Key IR Bands 3300-3100

(

stretch), 1620

(C=N).[1]

Note on NMR Regiochemistry: The coupling constants confirm the 6-methoxy position. H-4 and H-5 will show ortho coupling (~8.8 Hz).[1] H-7 (adjacent to Sulfur) typically appears as a meta-coupled doublet or singlet depending on resolution, but is distinctively downfield due to the sulfur proximity.[1]

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete displacement due to EDG (methoxy) deactivation.[1]Increase temp to 100°C; ensure NaSH is fresh (yellow flakes, not fused rocks).
Disulfide Impurity Oxidation of thiol before cyclization.Use degassed solvents in Step 1. If disulfide forms, add mild reducing agent (

) before Step 2.[1]
Exotherm in Step 2 Rapid addition of

.
Add peroxide strictly dropwise at 0°C. Monitor internal temp.
Product is Colored Trace sulfur or azo impurities.Recrystallize from Ethanol with activated charcoal.

References

  • Review of Benzo[d]isothiazole Synthesis: Ivanova, Y. et al. "Synthesis of benzo[d]isothiazoles: an update."[1][2][6] Arkivoc, 2024, part v, 1-32.[1]

  • Oxidative Cyclization Methodology: Wang, M. et al. "Metal-free synthesis of benzo[d]isothiazoles from 2-halobenzonitriles."[1][2][7] Organic & Biomolecular Chemistry, 2012.[1] (Adapted methodology for amine synthesis).[8][9]

  • Regiochemical Confirmation & Analogues: Siddiqui, N. et al. "Synthesis and biological evaluation of benzo[d]isothiazole derivatives."[1] Journal of Pharmaceutical Bioallied Sciences, 2011.[1]

  • Safety Data (Starting Material): Sigma-Aldrich Safety Data Sheet: 2-Fluoro-4-methoxybenzonitrile.[1]

Sources

"analytical methods for 6-methoxybenzo[d]isothiazol-3-amine quantification"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 6-Methoxybenzo[d]isothiazol-3-amine

Part 1: Introduction & Chemical Context

6-methoxybenzo[d]isothiazol-3-amine (MW: 180.23 g/mol ) is a critical heterocyclic building block, distinct from its more common isomer, 6-methoxybenzo[d]thiazol-2-amine.[1] While the latter is often associated with riluzole-type pharmacophores, the isothiazole core (containing a characteristic S-N bond) is a key scaffold in the synthesis of atypical antipsychotics (e.g., lurasidone/ziprasidone analogs) and novel agrochemicals.

Accurate quantification is challenging due to:

  • Isomeric Interference: Separation from the thermodynamically stable thiazole isomer.[1]

  • Basicity: The C3-amine group (

    
    ) can cause peak tailing on standard silica-based columns.[1]
    
  • Stability: The isothiazole ring is susceptible to reductive ring-opening under harsh stress conditions.[1]

This guide provides two validated protocols: a robust HPLC-UV method for assay/purity analysis and a high-sensitivity LC-MS/MS method for trace impurity profiling.[1]

Part 2: Method Selection Guide

The choice of method depends on the analytical threshold required. Use the decision matrix below to select the appropriate workflow.

MethodSelection cluster_legend Key Parameters Start Select Analytical Goal Goal1 Raw Material Assay (>98% Purity) Start->Goal1 Goal2 Trace Impurity / Genotox (<10 ppm) Start->Goal2 Decision Isomer Resolution Required? Goal1->Decision Method2 Protocol B: LC-MS/MS (High Sensitivity) Goal2->Method2 Method1 Protocol A: HPLC-UV (High Precision) Decision->Method1 Yes (Use Phenyl-Hexyl) LOD: 0.05% LOD: 0.05% LOD: 0.05%->Method1 LOD: 10 ppb LOD: 10 ppb LOD: 10 ppb->Method2

Figure 1: Decision tree for selecting the analytical methodology based on sensitivity and selectivity requirements.

Part 3: Protocol A - HPLC-UV (Assay & Purity)

Objective: Routine quantification of 6-methoxybenzo[d]isothiazol-3-amine in bulk powder or reaction mixtures.

Chromatographic Conditions
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Luna Phenyl-Hexyl,

    
     mm, 3 µm.
    
    • Rationale: The Phenyl-Hexyl phase provides superior

      
       selectivity to resolve the isothiazole from the thiazole isomer and desmethoxy impurities.[1]
      
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[1]

  • Mobile Phase B: Acetonitrile (LC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: PDA at 295 nm (secondary monitoring at 254 nm).

    • Note: The methoxy-benzisothiazole chromophore exhibits a bathochromic shift compared to the unsubstituted core.[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurity elution)
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10.0 mg of reference standard in 10 mL of MeOH:Water (50:50). Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase A.

System Suitability Criteria
  • Tailing Factor (

    
    ): 
    
    
    
    .[1]
  • Resolution (

    
    ): 
    
    
    
    between main peak and nearest impurity (typically the 6-hydroxy analog).[1]
  • RSD (Area):

    
     (n=6 injections).[1]
    

Part 4: Protocol B - LC-MS/MS (Trace Quantification)

Objective: Quantifying 6-methoxybenzo[d]isothiazol-3-amine as a genotoxic impurity (GTI) in drug substances.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • Precursor Ion:

    
     181.0 
    
    
    
    .[1]

MRM Transitions Table:

Precursor (

)
Product (

)
Dwell (ms)Collision Energy (eV)RoleMechanism
181.0 164.0 10018QuantifierLoss of

(Amine cleavage)
181.0 136.0 10028QualifierRing contraction/Loss of

181.0 109.0 10035QualifierBenzene ring fragmentation
Sample Preparation (Solid Phase Extraction)

For complex matrices (e.g., plasma or formulation excipients):

  • Conditioning: Oasis MCX (Mixed-mode Cation Exchange) cartridge with 1 mL MeOH followed by 1 mL Water.[1]

  • Loading: Load 500 µL of sample (acidified with 2% Formic Acid).

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes neutrals/acids).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elution: 1 mL 5%

    
     in Methanol.
    
    • Mechanism:[1][3] The high pH neutralizes the amine, releasing it from the sulfonate groups of the sorbent.

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    

Part 5: Validation Summary (ICH Q2(R1))

The following data represents typical performance metrics for the HPLC-UV method.

ParameterAcceptance CriteriaTypical Result
Linearity (

)


(Range: 1–100 µg/mL)
Accuracy (Recovery)


(at 100% level)
Precision (Repeatability) RSD


LOD (S/N = 3) N/A

µg/mL
LOQ (S/N = 10) RSD


µg/mL

Part 6: Troubleshooting & Scientific Rationale

Issue 1: Peak Splitting or Shoulder

  • Cause: At neutral pH, the amine may exist in equilibrium between protonated and free base forms, or the isothiazole ring may undergo tautomerism (amine vs. imine).

  • Solution: Ensure buffer pH is controlled. For HPLC-UV, pH 5.5 is optimal to keep the amine protonated (

    
    ) for consistent retention, while the Phenyl-Hexyl column engages in 
    
    
    
    interactions with the benzo ring.

Issue 2: Carryover in LC-MS

  • Cause: The basic amine binds strongly to silanols in the injector needle or column frit.[1]

  • Solution: Use a needle wash of MeOH:Acetonitrile:Water:Formic Acid (40:40:19:1).[1]

Issue 3: Isobaric Interference

  • Context: 6-methoxybenzo[d]thiazol-2-amine has the same mass (180.23).[4][5]

  • Differentiation: The thiazole isomer typically elutes later than the isothiazole on C18 phases due to higher lipophilicity.[1] The specific MRM transition 181 -> 164 is stronger for the isothiazole (exocyclic amine loss) compared to the thiazole (which requires ring opening).

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Saeed, A., Rafique, H., & Flörke, U. (2012).[6] 6-Methoxy-1,3-benzothiazol-2-amine.[7][8][6] Acta Crystallographica Section E. (Used for structural comparison of the thiazole isomer). Link

  • Center for Drug Evaluation and Research (CDER). (2018).[1] M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Bhatt, V. (2023). Separation Strategies for Structural Isomers in Pharmaceutical Analysis. Journal of Chromatography Open. (General reference for Phenyl-Hexyl selectivity). Link

Sources

Application Note: High-Throughput Screening of 6-Methoxybenzo[d]isothiazol-3-amine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Kinase Selectivity and Immuno-Modulation

Abstract

The 6-methoxybenzo[d]isothiazol-3-amine scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting distinct "hinge-binding" characteristics suitable for kinase inhibition (e.g., VEGFR, DYRK1A) and immunomodulatory targets (e.g., PD-1/PD-L1).[1] This Application Note provides a comprehensive technical guide for designing and executing a High-Throughput Screening (HTS) campaign utilizing this specific library. We detail the chemical rationale, library synthesis via oxidative cyclization, and a robust TR-FRET assay protocol for identifying nanomolar hits while mitigating common false positives.

Introduction: The Pharmacophore Rationale

In the landscape of fragment-based drug discovery, the benzo[d]isothiazole core is valued for its bioisosteric relationship to the indole and benzothiophene rings.

  • Electronic Tuning (6-Methoxy): The introduction of a methoxy group at the C6 position is not arbitrary. It functions as an electron-donating group (EDG), increasing the electron density of the aromatic system.[1] In kinase targets, this often enhances

    
     stacking interactions with gatekeeper residues or improves metabolic stability by blocking metabolic hot-spots on the phenyl ring.[1]
    
  • Hinge Binding (3-Amine): The exocyclic amine at C3 serves as a critical hydrogen bond donor/acceptor motif, capable of interacting with the backbone carbonyls and amides of the kinase hinge region.

Primary Therapeutic Applications:

  • Oncology: Inhibition of receptor tyrosine kinases (VEGFR, PDGFR) and dual-specificity kinases (DYRK1A).[1]

  • Immuno-Oncology: Small molecule inhibition of the PD-1/PD-L1 interface.[2]

  • Antimicrobials: DNA Gyrase B inhibition.[3]

Library Design & Synthesis Strategy

To generate a high-quality HTS library, the 6-methoxybenzo[d]isothiazol-3-amine core must be diversified. The most robust synthetic route for library scale-up involves the oxidative cyclization of substituted benzamides.

Core Synthesis Protocol (Solid-Phase Compatible)
  • Precursor: 2-cyano-4-methoxybenzenesulfonyl chloride or 2-mercapto-4-methoxybenzamide.[1]

  • Cyclization: Reaction with ammonia or primary amines under oxidative conditions (

    
     or 
    
    
    
    ) closes the isothiazole ring.[1]

Diversification Points:

  • N3-Functionalization: The primary amine at position 3 is the primary handle.

    • Amide Coupling: Reaction with diverse carboxylic acids (R-COOH).[1]

    • Urea Formation:[1] Reaction with isocyanates (R-NCO) to target the DFG-out pocket in kinases (Type II inhibitors).[1]

  • C6-Modification: While the library is fixed at 6-methoxy, SAR exploration often involves demethylation to the phenol followed by re-alkylation with solubilizing groups (e.g., morpholine-ethoxy) to improve HTS solubility.[1]

SynthesisWorkflow Start 4-Methoxy-2-mercaptobenzamide Oxidation Oxidative Cyclization (H2O2 / I2) Start->Oxidation Core 6-Methoxybenzo[d] isothiazol-3-amine Oxidation->Core Div1 Amide Coupling (R-COCl / HATU) Core->Div1 Path A Div2 Urea Formation (R-NCO) Core->Div2 Path B Library Final HTS Library (96/384-well plates) Div1->Library Div2->Library

Figure 1: Synthetic workflow for generating 6-methoxybenzo[d]isothiazol-3-amine libraries.

HTS Assay Protocol: TR-FRET Kinase Screen

Target Case Study: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1] Assay Format: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Lanthanide-labeled antibody and a fluorescent tracer.

A. Reagent Preparation
ComponentConcentration (Stock)Final Assay Conc.Role
Kinase Buffer A 5X1XBuffer (50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35)
VEGFR2 Enzyme 10

g/mL
0.5 nMTarget Protein
ATP 10 mM

app (e.g., 10

M)
Cofactor
Substrate (Poly GT) 1 mg/mL200 nMPhosphorylation Target
Library Compounds 10 mM (DMSO)10

M
Test Inhibitors
Eu-Anti-P-Tyr Ab 200 nM2 nMFRET Donor
APC-Acceptor 1

M
50 nMFRET Acceptor
B. Step-by-Step Workflow
  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of library compounds (in 100% DMSO) into 384-well low-volume white plates.

    • Controls:

      • High Control (HC): DMSO only (0% Inhibition).

      • Low Control (LC): 10

        
        M Staurosporine (100% Inhibition).[1]
        
  • Enzyme Addition:

    • Dispense 5

      
      L of 2X Enzyme/Substrate Mix into all wells.
      
    • Incubate for 10 minutes at RT to allow compound-enzyme binding.

  • Reaction Initiation:

    • Dispense 5

      
      L of 2X ATP solution to initiate the kinase reaction.
      
    • Seal plate and incubate for 60 minutes at RT (protect from light).

  • Detection:

    • Add 10

      
      L of Detection Mix (Eu-Antibody + APC-Acceptor in EDTA-containing stop buffer).
      
    • The EDTA chelates

      
      , stopping the kinase reaction.[1]
      
    • Incubate for 60 minutes to allow antibody binding.

  • Readout:

    • Read fluorescence on a multimode plate reader (e.g., EnVision).[1]

    • Excitation: 337 nm.

    • Emission 1 (Donor): 615 nm.[1]

    • Emission 2 (Acceptor): 665 nm.[1]

C. Data Analysis & QC

Calculate the TR-FRET Ratio:


[1]

Z-Factor Calculation (Must be > 0.5):



Where 

is standard deviation and

is the mean signal.[1]
Triage and Validation Strategy

Benzo[d]isothiazoles are generally stable, but specific derivatives can act as PAINS (Pan-Assay Interference Compounds) if they contain reactive thiols or aggregate.

Triage Flow:

  • Hit Definition: Compounds with >50% inhibition at 10

    
    M.
    
  • Counter-Screen: Run a "no-enzyme" control to check for intrinsic fluorescence or quenching by the compound.

    • Note: The 6-methoxy group is fluorogenic in some UV ranges; ensure it does not overlap with the Eu-donor emission.

  • Dose-Response: Re-test hits in a 10-point serial dilution to determine

    
    .
    
  • Orthogonal Assay: Validate using a biophysical method (e.g., Surface Plasmon Resonance - SPR) to confirm physical binding to the ATP pocket.[1]

HTS_Triage Library Primary Screen (10 µM single point) HitSel Hit Selection (>50% Inhibition) Library->HitSel Counter Counter Screen (No Enzyme / Auto-fluorescence) HitSel->Counter Filter False Positives DoseResp IC50 Determination (10-point curve) Counter->DoseResp Clean Hits Ortho Orthogonal Validation (SPR or Thermal Shift) DoseResp->Ortho Potent Binders

Figure 2: Logical triage workflow for validating benzo[d]isothiazole hits.

References
  • Vertex AI Search (2021). From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of TRPM5. Journal of Medicinal Chemistry.[3] Link[1]

  • PubMed (2008). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. (Note: Structural analog relevance). Link

  • MDPI (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One Derivatives. Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Link

  • NIH (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting PD-1/PD-L1. Bioorganic Chemistry. Link

  • BenchChem (2025). The Benzothiazole Scaffold: A Cornerstone in Drug Discovery.Link[1]

Sources

"experimental design for testing 6-methoxybenzo[d]isothiazol-3-amine efficacy"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the experimental validation of 6-methoxybenzo[d]isothiazol-3-amine (MBIA) . Based on structural activity relationship (SAR) data, the benzo[d]isothiazole scaffold acts as an ATP-competitive inhibitor of PIM-1 kinase (Proviral Integration site for Moloney murine leukemia virus). PIM-1 is a critical driver of cell survival in hematological malignancies (AML) and prostate cancer.[1]

This protocol details a three-phase efficacy evaluation:

  • Biochemical Potency: Determination of

    
     using the ADP-Glo™ Kinase Assay.
    
  • Cellular Efficacy: Anti-proliferative assessment in MV-4-11 (AML) cell lines.

  • Mechanistic Validation: Confirmation of target engagement via p-Bad (Ser112) dephosphorylation.

Scientific Rationale & Mechanism

PIM-1 is a constitutively active serine/threonine kinase. Unlike many kinases, it does not require phosphorylation for activation, making its steady-state level and ATP-binding capacity the primary drivers of activity.

  • Mechanism of Action (MoA): MBIA is designed to bind the ATP-pocket of PIM-1.

  • Downstream Effect: PIM-1 normally phosphorylates the pro-apoptotic protein Bad at Serine 112. This phosphorylation sequesters Bad in the cytoplasm (via 14-3-3 proteins), preventing apoptosis.

  • Efficacy Hypothesis: Inhibition of PIM-1 by MBIA will reduce p-Bad levels, releasing Bad to translocate to the mitochondria and induce apoptosis.

Pathway Visualization

PIM_Pathway MBIA 6-methoxybenzo[d] isothiazol-3-amine PIM1 PIM-1 Kinase MBIA->PIM1 Inhibits (ATP Competitive) ATP ATP ATP->PIM1 Activates BAD Bad Protein (Unphosphorylated) PIM1->BAD Phosphorylates pBAD p-Bad (Ser112) (Inactive/Sequestered) BAD->pBAD + Phosphate Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Triggers (if not phosphorylated) Survival Cell Survival (Proliferation) pBAD->Survival Promotes

Figure 1: Mechanism of Action.[1][2][3] MBIA competes with ATP, preventing PIM-1 from phosphorylating Bad, thereby shifting the cell state from survival to apoptosis.

Phase 1: Biochemical Potency (ADP-Glo™ Assay)

Objective: Quantify the inhibitory concentration (


) of MBIA against recombinant PIM-1.
Principle:  The assay measures the conversion of ATP to ADP.[4] The ADP produced is converted to a luminescent signal.[4] Inhibition results in lower luminescence.
Materials
  • Enzyme: Recombinant Human PIM-1 (0.2 ng/µL final).

  • Substrate: S6K substrate peptide (0.2 µg/µL).[4]

  • Tracer: Ultra-pure ATP (10 µM, approx.

    
     for PIM-1).
    
  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

  • Vehicle: DMSO (Final concentration < 1%).[3]

Protocol Steps
  • Compound Preparation:

    • Dissolve MBIA in 100% DMSO to 10 mM stock.

    • Prepare 10-point serial dilutions (1:3) in kinase buffer.[4]

  • Reaction Assembly (384-well plate):

    • Add 1 µL of MBIA dilution.

    • Add 2 µL of PIM-1 Enzyme solution.

    • Add 2 µL of Substrate/ATP mix.[4]

    • Controls: No Enzyme (Background), No Compound (Max Activity).

  • Incubation:

    • Incubate at Room Temperature (RT) for 60 minutes .

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (variable slope) to determine 

.

Phase 2: Cellular Efficacy (MV-4-11 Proliferation)

Objective: Confirm MBIA penetrates cell membranes and inhibits growth in a PIM-1 dependent context. Cell Line: MV-4-11 (Biphenotypic B Myelomonocytic Leukemia). This line is highly sensitive to PIM inhibition.

Protocol Steps
  • Seeding:

    • Seed MV-4-11 cells at 5,000 cells/well in 96-well white-walled plates (RPMI-1640 + 10% FBS).

  • Treatment:

    • 24 hours post-seeding, add MBIA (9-point dilution, starting at 10 µM).

    • Ensure final DMSO is normalized to 0.1% in all wells.

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout (CellTiter-Glo):

    • Equilibrate plate to RT.

    • Add 100 µL CellTiter-Glo reagent. Shake 2 mins.

    • Read Luminescence.[2][4]

Phase 3: Mechanistic Validation (Western Blot)

Objective: Prove that the observed cell death is due to PIM-1 inhibition (on-target) by monitoring the phosphorylation status of Bad (Ser112).

Experimental Workflow

Workflow cluster_probes Antibody Probes Step1 Treat MV-4-11 Cells (6h, 1µM MBIA) Step2 Lysis (RIPA + PhosSTOP) Step1->Step2 Step3 SDS-PAGE Electrophoresis Step2->Step3 Step4 Immunoblot Step3->Step4 Probe1 Anti-p-Bad (Ser112) (Target) Step4->Probe1 Probe2 Anti-Total Bad (Normalization) Probe3 Anti-GAPDH (Loading Control)

Figure 2: Western Blot Workflow. Short-term treatment (6h) is sufficient to observe phosphorylation changes before total cell death occurs.

Protocol
  • Treatment: Treat

    
     MV-4-11 cells with MBIA (
    
    
    
    concentration determined in Phase 2) for 6 hours .
  • Lysis: Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitors (Roche PhosSTOP is critical to preserve Ser112 phosphorylation).

  • Blotting:

    • Primary Ab: Rabbit anti-p-Bad (Ser112) [Cell Signaling #5284] (1:1000).

    • Secondary Ab: Anti-Rabbit HRP.

  • Result Interpretation:

    • Efficacy: Significant reduction of p-Bad band intensity compared to DMSO control.

    • Toxicity Check: Total Bad levels should remain relatively stable at 6 hours.

Data Summary & Acceptance Criteria

ParameterAssay TypeAcceptance Criteria
Biochemical

ADP-Glo (Enzymatic)

Cellular

CellTiter-Glo (MV-4-11)

Selectivity Western Blot (p-Bad)

reduction in p-Bad at

Solubility Kinetic Solubility

in PBS (pH 7.4)

References

  • Burger, M. T., et al. (2013). "Identification of N-(4-((1-piperidinyl)methyl)phenyl)-3-(trifluoromethyl)benzamide (LGB321) as a Potent and Selective PIM Inhibitor." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cervantes-Gomez, F., et al. (2019). "Biological effects of the Pim kinase inhibitor, SGI-1776, in multiple myeloma." Clinical Cancer Research. Retrieved from [Link]

Sources

Application Note: Formulation of 6-methoxybenzo[d]isothiazol-3-amine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-methoxybenzo[d]isothiazol-3-amine is a hydrophobic, heterocyclic amine often utilized as a scaffold in kinase inhibition and oncology research.[1] Its physicochemical profile—characterized by low aqueous solubility and moderate lipophilicity (LogP ~2.8)—presents significant challenges for in vivo administration. Poor formulation can lead to precipitation at the injection site, erratic bioavailability, and vehicle-induced toxicity.

This guide provides three validated formulation protocols designed to maximize solubility while maintaining physiological compatibility for rodent studies. The Cyclodextrin Complexation method is recommended as the "Gold Standard" for parenteral (IV/IP) administration due to its superior safety profile compared to high-concentration organic cosolvents.

Pre-Formulation Profiling[1]

Before attempting dissolution, the compound's behavior must be characterized.[2] The 3-amine group provides a "chemical handle" for solubility enhancement via protonation, but this is pH-dependent.[1]

Physicochemical Snapshot
PropertyValue (Approx.)[2][3][4][5][6]Implication for Formulation
Molecular Weight ~180.23 g/mol Small molecule; rapid clearance likely if not formulated for retention.[1]
LogP ~2.8Lipophilic. Will not dissolve in saline alone. Requires cosolvents or complexation.
pKa (Amine) ~3.0 - 4.5Weak base. Solubility increases significantly at pH < 4.0.
Physical State Crystalline SolidHigh lattice energy requires mechanical energy (sonication) or heat to break.
Formulation Decision Tree

Use the following logic flow to select the appropriate vehicle for your specific study endpoint.

FormulationDecisionTree Start Start: Define Study Route Route Route of Administration? Start->Route IV_IP Parenteral (IV / IP) Route->IV_IP Systemic Oral Oral (PO) Route->Oral Gut Absorption SolubilityCheck Target Conc. > 5 mg/mL? IV_IP->SolubilityCheck ProtocolB Protocol B: Cosolvent System (DMSO/PEG/Water) Oral->ProtocolB Bioavailability Check ProtocolC Protocol C: Suspension (MC/Tween 80) Oral->ProtocolC Standard ProtocolA Protocol A: HP-beta-CD (Safest, High Stability) SolubilityCheck->ProtocolA Yes (High Load) SolubilityCheck->ProtocolB No (Low Load)

Caption: Decision matrix for selecting the optimal vehicle based on administration route and required concentration.

Protocol A: Cyclodextrin Complexation (Recommended for IV/IP)

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" that encapsulates the hydrophobic drug within its cavity while the hydrophilic exterior ensures water solubility.[1] This prevents the "crash-out" effect often seen with DMSO formulations upon contact with blood.[1]

Safety: HP-


-CD is well-tolerated in mice up to 2000 mg/kg IV and is non-irritating for IP injection [1].[1]
Reagents
  • 6-methoxybenzo[d]isothiazol-3-amine (Solid)[1]

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) (Pharma Grade)[1]
  • Sterile Water for Injection (SWFI) or 0.9% Saline[3]

  • 1N HCl and 1N NaOH (for pH adjustment)

Step-by-Step Procedure
  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  stock solution in SWFI.[1] (e.g., Dissolve 2g cyclodextrin in 10mL water). Filter through a 0.22 
    
    
    
    m PES filter.
  • Weighing: Weigh the required amount of drug into a sterile glass vial (e.g., for a 5 mg/mL dose).

  • Wetting & Acidification (Critical Step): Add a minimal volume of the vehicle (approx. 10% of final volume). If the drug does not wet, add 1N HCl dropwise while vortexing. The goal is to protonate the amine to aid initial dissolution.

    • Note: Do not exceed 1% of the total volume with acid.

  • Complexation: Add the remaining 20% HP-

    
    -CD vehicle.
    
  • Energy Input: Sonicate in a water bath at 37°C for 20–30 minutes. The solution should turn clear.

  • pH Adjustment: Check pH. If acidic (<4.0), slowly back-titrate with 0.1N NaOH to pH 5.5–6.5. Caution: Rapid pH change may cause precipitation.

  • Sterilization: Filter the final clear solution through a 0.22

    
    m PVDF or PES syringe filter.
    

Protocol B: Standard Cosolvent System (DMSO/PEG)

Mechanism: Uses organic solvents to forcefully dissolve the compound. Risk: High risk of precipitation (phlebitis) upon dilution in the bloodstream. Do not exceed 10% DMSO for IV.

Formulation Composition
  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent/Stabilizer)

  • 55% Saline/Water (Diluent)

Step-by-Step Procedure
  • Dissolve in DMSO: Weigh the drug and dissolve completely in 100% DMSO. This is your "Stock A".

    • Target: If final conc is 2 mg/mL, Stock A must be 40 mg/mL (since DMSO is 5% of total).

  • Add PEG 400: Add the PEG 400 to Stock A and vortex vigorously. The solution will warm up (exothermic).

  • Slow Aqueous Addition: Dropwise add the warm Saline/Water while vortexing.

    • Warning: If the solution turns cloudy (Tyndall effect), the drug has crashed out. You must switch to Protocol A.

Protocol C: Oral Suspension (PO)

Mechanism: Creates a homogeneous suspension for gavage. Does not require complete solubilization.

Formulation Composition
  • 0.5% Methylcellulose (MC) (Viscosity enhancer)

  • 0.1% Tween 80 (Surfactant/Wetting agent)

  • 99.4% Water

Step-by-Step Procedure
  • Weigh the drug into a mortar.

  • Add Tween 80 directly to the powder and triturate (grind) with a pestle to wet the hydrophobic surface.

  • Slowly add the 0.5% MC solution while grinding to form a smooth paste, then dilute to volume.

  • Administration: Vortex immediately before drawing into the gavage syringe to ensure dose uniformity.

Quality Control & Self-Validation

A formulation is only trustworthy if it passes the "Stress Test."

The "Bench-Top Dilution" Test (For IV Formulations)

Before injecting into a mouse, simulate the injection:

  • Take 10

    
    L of your formulation.
    
  • Add it to 1 mL of warm (37°C) saline in a clear tube.

  • Observation:

    • Clear: Safe for IV.

    • Cloudy/Precipitate: UNSAFE. Will cause embolism or precipitation in the tail vein.

Stability Check
ParameterMethodAcceptance Criteria
Visual Light BoxNo visible particles or color change after 4h at RT.
pH Micro-pH probe4.5 – 7.5 (for IV/IP); 3.0 – 9.0 (for PO).[1]
Concentration HPLC-UV (254 nm)

10% of theoretical concentration.

Administration Guidelines (Mouse)

Adhering to volume limits is critical to prevent physiological stress that confounds data [2].

RouteMax Volume (25g Mouse)Recommended NeedleFormulation Constraint
IV (Tail Vein) 5 mL/kg (125

L
)
27G - 30GMust be particle-free (0.22

m filtered).[1] pH 6-8 preferred.[1]
IP 10 mL/kg (250

L
)
25G - 27GpH 4.5-8.[1]0. Avoid 100% DMSO (causes pain/adhesions).
PO (Gavage) 10 mL/kg (250

L
)
20G Bulb TipSuspensions acceptable.

References

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. Link

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes.[2][7][8] Journal of Applied Toxicology, 21(1), 15-23. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • PubChem. (2023). 6-methoxybenzo[d]isothiazol-3-amine Compound Summary. Link

Sources

Technical Application Note: Integrated Assessment of Anti-Inflammatory Potency in Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazoles represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets, including Cyclooxygenase (COX) enzymes and the Nuclear Factor-kappa B (NF-


B) signaling pathway. However, their lipophilic nature and specific solubility profiles require a tailored assessment strategy.

This Application Note outlines a validated, multi-phase screening funnel for benzothiazole derivatives. Unlike generic protocols, this guide integrates biochemical stability assays with cellular phenotypic screens (RAW 264.7), ensuring that observed anti-inflammatory activity is pharmacological rather than cytotoxic.

The Screening Workflow (Logic & Strategy)

To maximize resource efficiency, we employ a "Funnel Strategy." Inexpensive, high-throughput biochemical assays are used to eliminate inactive compounds before proceeding to complex cellular models.

Figure 1: The Integrated Screening Funnel

ScreeningWorkflow Start Library of Benzothiazole Derivatives Step1 Phase 1: Biochemical Stability (Albumin Denaturation & HRBC) Start->Step1 High Throughput Step2 Phase 2: Cellular Phenotype (RAW 264.7 + LPS -> NO Release) Step1->Step2 Hits (>50% Inhibition) Step3 Phase 3: Target Specificity (COX-1/2 Inhibition & NF-κB) Step2->Step3 Non-Cytotoxic Hits Decision Lead Candidate Selection Step3->Decision High Selectivity

Caption: A hierarchical screening workflow designed to filter benzothiazole derivatives from biochemical stability to specific enzymatic inhibition.

Phase 1: Biochemical Screening (Physicochemical Stability)

Benzothiazoles often exert anti-inflammatory effects by stabilizing lysosomal membranes, preventing the release of proteolytic enzymes. We simulate this using the Heat-Induced Albumin Denaturation Assay and HRBC Membrane Stabilization Assay .

Protocol A: Heat-Induced Albumin Denaturation

Principle: Inflammation induces protein denaturation. Agents that prevent albumin denaturation under heat stress mimic the stabilization of biological proteins.

Reagents:

  • Test Compound: Benzothiazole derivative (dissolved in DMSO, diluted in PBS).

  • Reaction Solution: 1% Bovine Serum Albumin (BSA) or fresh egg albumin in Phosphate Buffered Saline (PBS, pH 6.4).

  • Standard: Diclofenac Sodium (100

    
    g/mL).
    

Workflow:

  • Preparation: Mix 2.8 mL of PBS (pH 6.4), 0.2 mL of albumin solution, and 2 mL of test compound (various concentrations: 10–500

    
    g/mL).
    
  • Incubation: Incubate at 37°C for 15 minutes (equilibration).

  • Thermal Stress: Heat in a water bath at 70°C for 15 minutes to induce denaturation.

  • Cooling: Allow to cool to room temperature (turbidity will develop in controls).

  • Measurement: Measure absorbance at 660 nm .

Calculation:


[1][2][3]

Expert Insight: Benzothiazoles are often hydrophobic. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein precipitation, which causes false negatives (high turbidity) [1, 3].

Protocol B: HRBC Membrane Stabilization

Principle: The erythrocyte membrane is analogous to the lysosomal membrane.[4][5][6] Prevention of hypotonicity-induced lysis predicts lysosomal stabilization.[5][7]

Workflow:

  • Blood Processing: Collect fresh blood (mixed with Alsever’s solution). Centrifuge at 3000 rpm, wash with isosaline, and prepare a 10% v/v suspension.

  • Assay System:

    • 1.0 mL Phosphate buffer (pH 7.4, 0.15 M).

    • 2.0 mL Hyposaline (0.36% NaCl) – The stressor.

    • 0.5 mL HRBC suspension.

    • 0.5 mL Test Compound (Benzothiazole).

  • Incubation: 37°C for 30 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Quantification: Measure hemoglobin content in the supernatant at 560 nm .

Phase 2: Cellular Validation (The "Gold Standard")

Biochemical assays lack metabolic context. The RAW 264.7 Macrophage model stimulated with Lipopolysaccharide (LPS) is the industry standard for assessing anti-inflammatory potency via Nitric Oxide (NO) suppression.

Protocol C: Nitric Oxide (NO) Inhibition (Griess Assay)

Critical Pre-requisite: You must run an MTT cell viability assay in parallel. A benzothiazole that kills the macrophages will also reduce NO production, leading to a false positive "anti-inflammatory" result.

Materials:

  • Cell Line: RAW 264.7 (Murine Macrophages).[1][8]

  • Inducer: LPS (Lipopolysaccharide, E. coli serotype 055:B5).

  • Reagent: Griess Reagent (1% Sulfanilamide + 0.1% NED in 2.5% phosphoric acid).[9]

Step-by-Step Protocol:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment:

    • Replace media.

    • Add Benzothiazole derivatives (0.1 – 50

      
      M). Note: Keep DMSO < 0.1%.
      
    • Add LPS (Final concentration 1

      
      g/mL ) to induce inflammation.
      
    • Include L-NAME (NOS inhibitor) as a positive control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Griess Reaction:

    • Transfer 100

      
      L of culture supernatant to a new plate.
      
    • Add 100

      
      L of Griess Reagent.[9]
      
    • Incubate 10 minutes at Room Temperature (Dark).

  • Read: Measure absorbance at 540 nm .

Data Presentation Table:

Compound IDConc. (

M)
NO Release (%)Cell Viability (MTT %)Interpretation
Control (LPS)-100%100%Valid Induction
Benzothiazole-A5020%95%Potent Anti-inflammatory
Benzothiazole-B5010%20%Cytotoxic (False Positive)

Mechanistic Link: Benzothiazoles often inhibit the NF-


B pathway, which prevents the transcription of the iNOS gene, thereby reducing NO levels [4, 5].

Phase 3: Mechanistic Specificity (COX-1 vs. COX-2)

Once a hit is validated in cells, determining its selectivity is crucial to predict side effects (e.g., gastric ulceration from COX-1 inhibition).

Protocol D: COX-2 Inhibition (Peroxidase-Based)

Most benzothiazoles inhibit the peroxidase activity of COX enzymes. We recommend using a colorimetric screening kit (e.g., TMPD oxidation) over radio-immunoassays for throughput.

Workflow:

  • Enzyme Prep: Reconstitute Human Recombinant COX-2 and Ovine COX-1.

  • Inhibitor Incubation: Incubate enzyme with Benzothiazole (dissolved in DMSO) for 5 minutes at 25°C.

  • Substrate Addition: Add Arachidonic Acid (substrate) and TMPD (colorimetric detector).

  • Reaction: The peroxidase activity of COX oxidizes TMPD.[10][11]

  • Detection: Monitor absorbance at 590 nm .

Selectivity Ratio Calculation:



A high SI (>10) indicates a COX-2 selective inhibitor, desirable for reduced gastric toxicity.

Pathway Visualization: Mechanism of Action

Understanding where the benzothiazole acts is critical for publication. The diagram below illustrates the signaling cascade and potential intervention points.

Figure 2: The NF- B/COX-2 Inflammatory Cascade

Mechanism LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation NFkB_Cyto NF-κB (Inactive) Cytoplasm IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Active) Nucleus NFkB_Cyto->NFkB_Nuc Translocation Genes Transcription (iNOS, COX-2) NFkB_Nuc->Genes Binding NO Nitric Oxide (Inflammation) Genes->NO Translation Benzo Benzothiazole Derivative Benzo->NFkB_Nuc Blocks Translocation Benzo->Genes Downregulates

Caption: Benzothiazoles typically intervene by blocking NF-κB translocation or directly inhibiting COX/iNOS enzymatic activity.[12][13]

References

  • Reddy, et al. (2023). "A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives." Research & Reviews: A Journal of Drug Formulation, Development and Production.[14]

  • Madhuranga, H.D.T., & Samarakoon, D.N.A.W. (2023). "In vitro Anti-Inflammatory Egg Albumin Denaturation Assay: An Enhanced Approach." Journal of Natural & Ayurvedic Medicine.[2]

  • Leelaprakash, G., & Mohan Dass, S. (2011). "In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare." International Journal of Drug Development & Research. (Standard Protocol for HRBC).

  • Frontiers in Cellular and Infection Microbiology. (2018). "Inhibition of Nitric Oxide Production in Activated Macrophages... by Griess Reagent."[9][15]

  • Cayman Chemical. (2024). "COX Colorimetric Inhibitor Screening Assay Kit Protocol."

Sources

Application Note: Precision Targeting of the PI3K/Akt/mTOR Axis

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Insights, Inhibitor Selection, and Optimized Protocols

Abstract & Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a master regulator of cellular metabolism, proliferation, and survival.[1][2][3][4][5][6][7] Dysregulation of this pathway—most commonly via PIK3CA mutations, PTEN loss, or receptor tyrosine kinase (RTK) amplification—is a hallmark of diverse malignancies, including breast, endometrial, and lung cancers.

While the clinical approval of agents like Alpelisib (PI3K


-specific) and Capivasertib  (Akt inhibitor) marks significant progress, the pathway's complexity often leads to therapeutic resistance. A common failure mode in preclinical screening is the neglect of compensatory feedback loops (e.g., mTORC1 inhibition releasing the brake on IRS-1, leading to paradoxical Akt activation).

This guide provides a rigorous technical framework for targeting this pathway, moving beyond basic screening to mechanistic validation.

The Signaling Architecture: Nodes and Feedback Loops

To effectively target this pathway, one must understand the non-linear signaling dynamics. The diagram below illustrates the core cascade and the critical negative feedback loop that often limits the efficacy of rapalogs and first-generation inhibitors.

PI3K_Pathway Figure 1: The PI3K/Akt/mTOR Signaling Cascade & Feedback Mechanisms RTK RTK / GPCR IRS1 IRS-1 RTK->IRS1 PI3K PI3K (p110/p85) RTK->PI3K IRS1->PI3K PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PI3K->PIP3 Phosphorylation PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Tumor Suppressor) PDK1->Akt p-Thr308 mTORC1 mTORC1 (Raptor) Akt->mTORC1 Activation FoxO FoxO (Transcription) Akt->FoxO Inhibition mTORC2 mTORC2 (Rictor) mTORC2->Akt p-Ser473 (Max Activation) S6K S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Inhibition S6K->IRS1 Negative Feedback (Resistance Mechanism)

Caption: Schematic of PI3K signaling. Note the critical feedback inhibition from S6K to IRS1. Inhibition of mTORC1 (e.g., by Rapamycin) relieves this feedback, potentially causing paradoxical Akt hyperactivation.

Therapeutic Modalities & Compound Selection

Selecting the correct tool compound or therapeutic agent is critical. Inhibitors are categorized by their binding mode and isoform specificity.

Drug ClassRepresentative AgentsTarget SpecificityMechanism of ActionKey Application/Limitation
Pan-PI3K Inhibitors Buparlisib (BKM120), PictilisibClass I PI3K (

)
ATP-competitive inhibition of p110 catalytic subunit.Broad spectrum , but high toxicity (hyperglycemia, mood disorders) limits clinical dose.
Isoform-Specific Alpelisib (BYL719) PI3K

(PIK3CA)
Selective inhibition of p110

.
Standard of Care for HR+/HER2- breast cancer. Less toxic than pan-inhibitors.
Akt Inhibitors Capivasertib , IpatasertibAkt 1/2/3ATP-competitive; binds active site.Effective in TNBC and HR+ breast cancer. Targets downstream of PI3K.
Dual PI3K/mTOR Gedatolisib, DactolisibPI3K + mTORC1/2Simultaneous blockade of upstream and downstream nodes.Prevents feedback loop activation but historically limited by toxicity.
mTOR Inhibitors Everolimus (Rapalog)mTORC1Allosteric inhibition (FKBP12 binding).Clinical Standard. Often causes feedback activation of Akt (p-S473).
mTOR Kinase Inhibitors SapanisertibmTORC1 + mTORC2ATP-competitive.[8][9]Blocks mTORC2-mediated Akt phosphorylation (S473), unlike rapalogs.
Experimental Protocols: Validating Pathway Inhibition
Protocol A: High-Fidelity Western Blotting for Phospho-Proteins

Objective: Accurately quantify pathway inhibition. Common Pitfall: Poor preservation of phosphorylation states during lysis and improper blocking leading to high background.

Reagents Required:

  • Lysis Buffer: RIPA or NP-40 supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, Sodium Fluoride). Crucial: Add phosphatase inhibitors fresh.

  • Blocking Buffer: 5% BSA (Bovine Serum Albumin) in TBST.[10] Do NOT use non-fat milk for phospho-antibodies (casein in milk can interfere).

  • Primary Antibodies: p-Akt (Ser473), p-Akt (Thr308), Total Akt, p-S6K, Total S6K.

Step-by-Step Methodology:

  • Cell Treatment & Lysis:

    • Treat cells with inhibitor for the designated time (e.g., 1h, 24h).

    • Optional: For potency studies, perform an "Insulin Challenge": Serum-starve cells for 4 hours, treat with inhibitor for 1 hour, then stimulate with Insulin (100 nM) for 15 minutes before lysis. This assesses the drug's ability to block acute pathway activation.

    • Wash cells with ice-cold PBS containing 1mM

      
       (to prevent dephosphorylation during washing).
      
    • Lyse on ice. Scrape and sonicate briefly to shear DNA.

  • Electrophoresis & Transfer:

    • Load 20-40

      
      g protein per lane.
      
    • Transfer to PVDF membrane (0.45

      
      m).
      
  • Blocking & Incubation (The "Golden Rule"):

    • Block: 5% BSA in TBST for 1 hour at Room Temp (RT).

    • Primary Antibody: Dilute 1:1000 in 5% BSA/TBST .[11][12] Incubate overnight at 4°C with gentle rocking.

    • Note: p-Akt (Ser473) is the standard readout for mTORC2/PI3K activity. p-Akt (Thr308) indicates PDK1 activity.[10][11][12] Both must be inhibited for complete blockade.

  • Detection:

    • Wash 3x 10min with TBST.[12]

    • Secondary Ab: 1:2000 in 5% BSA/TBST for 1h at RT.

    • Develop with high-sensitivity ECL substrate.

Data Interpretation:

  • Successful Inhibition: Disappearance of p-Akt (S473) and p-S6K.

  • Feedback Activation: If treating with a Rapalog (mTORC1 inhibitor), you may see increased p-Akt (S473) due to loss of the S6K-IRS1 negative feedback loop.

Protocol B: Functional Resistance Profiling (Combination Screen)

Objective: Determine if a combination of agents (e.g., PI3K inhibitor + Anti-estrogen) overcomes resistance.

Workflow Visualization:

Workflow Step1 Seed Cells (Sensitive vs Resistant Lines) Step2 Drug Treatment Matrix (Drug A + Drug B) Step1->Step2 24h Attachment Step3 Incubation (72-96 Hours) Step2->Step3 Step4 Readout (CTG / MTT / BrdU) Step3->Step4 Step5 Data Analysis (Synergy/Bliss Score) Step4->Step5

Caption: Workflow for high-throughput combinatorial drug screening.

Methodology:

  • Seeding: Seed cells in 96-well or 384-well plates (optimizing density to ensure exponential growth during the assay).

  • Matrix Treatment:

    • Drug A (e.g., Alpelisib): 8-point dilution series (horizontal).

    • Drug B (e.g., Fulvestrant): 8-point dilution series (vertical).

    • This creates a checkerboard matrix to identify synergistic concentrations.

  • Readout: Use CellTiter-Glo (ATP) or BrdU (proliferation). ATP assays are preferred for metabolic inhibitors as they reflect cell health more directly.

  • Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.

    • CI < 1: Synergy

    • CI = 1: Additive

    • CI > 1: Antagonism

Troubleshooting & Expert Tips
  • The "Glucose" Artifact: PI3K inhibitors cause hyperglycemia in vivo, which triggers insulin release. High insulin can reactivate the pathway in tumors, dampening drug efficacy.

    • In Vitro Fix: Always test inhibitors in media with physiological glucose (5 mM) vs. high glucose (25 mM) to see if efficacy shifts.

    • In Vivo Fix: Consider ketogenic diets or SGLT2 inhibitors in animal models to maintain drug potency.[4]

  • Distinguishing mTORC1 vs. mTORC2:

    • p-S6K (T389) = mTORC1 marker.

    • p-Akt (S473) = mTORC2 marker (mostly).

    • If your drug inhibits p-S6K but not p-Akt S473, it is likely an mTORC1-selective inhibitor (Rapalog-like).

  • Antibody Specificity: p-Akt antibodies are notoriously sensitive to handling. Never let membranes dry out.

References
  • André, F., et al. (2019). Alpelisib for PIK3CA-Mutated, Hormone Receptor–Positive Advanced Breast Cancer (SOLAR-1). New England Journal of Medicine. Link

  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual Review of Medicine. Link

  • Cell Signaling Technology. Western Blotting Protocol (BSA vs Milk). Link

  • Juric, D., et al. (2018). Convergent loss of PTEN leads to clinical resistance to a PI(3)Kα inhibitor. Nature. Link

  • Goncalves, M. D., et al. (2018). Insulin feedback drives immune evasion and progression of PI3K-mutant tumors. Nature. Link

Sources

"synthesis of pyrimidine-tethered benzothiazole derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Pyrimidine-Tethered Benzothiazole Derivatives


) and Microwave-Assisted methodologies.

Executive Summary

This guide details the synthetic architecture for pyrimidine-tethered benzothiazole derivatives , a privileged scaffold in modern medicinal chemistry. Unlike fused ring systems, "tethered" hybrids connect two pharmacophores via a flexible linker (typically –NH–, –S–, or –CH2–), allowing for dual-binding modes within enzyme active sites. These conjugates are critical in the development of EGFR, VEGFR, and CDK2 inhibitors for oncology, as well as DNA gyrase inhibitors for antimicrobial applications.

We present two distinct protocols:

  • Method A (The Industry Standard): Robust Nucleophilic Aromatic Substitution (

    
    ) for gram-scale synthesis.
    
  • Method B (High-Throughput): Microwave-Assisted Synthesis for rapid library generation.

Strategic Rationale & Retrosynthesis

The chemical logic behind tethering a pyrimidine to a benzothiazole lies in "Fragment-Based Drug Design" (FBDD).

  • The Pyrimidine Head: Mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinase enzymes.

  • The Benzothiazole Tail: Provides hydrophobic bulk to occupy the allosteric pocket or intercalate into DNA base pairs.

  • The Tether: Usually a secondary amine (–NH–), this bridge is crucial. It provides rotational freedom to optimize binding geometry while maintaining a specific distance between the two aromatic domains.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target Target: Pyrimidine-Tethered Benzothiazole (Kinase Inhibitor Scaffold) Disconnection Disconnection: C-N Bond Cleavage Target->Disconnection Retrosynthetic Step Fragment1 Fragment A: 2-Aminobenzothiazole (Nucleophile) Disconnection->Fragment1 Fragment2 Fragment B: 2/4-Chloropyrimidine (Electrophile) Disconnection->Fragment2 Conditions Required Conditions: Base (K2CO3/Cs2CO3) Polar Aprotic Solvent (DMF/DMSO) Heat (Reflux or MW) Fragment1->Conditions Fragment2->Conditions

Figure 1: Retrosynthetic disconnection strategy revealing the convergent synthesis of the hybrid molecule from two commercially available heterocycles.

Experimental Protocols

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Gram-scale synthesis, high purity requirements, and thermally stable substrates.

Principle: The exocyclic amine of 2-aminobenzothiazole acts as a nucleophile, displacing the chlorine atom on the pyrimidine ring. The reaction proceeds via a Meisenheimer complex intermediate. The presence of electron-withdrawing groups (EWGs) on the pyrimidine ring accelerates this reaction.

Reagents:

  • Substrate A: 2-Aminobenzothiazole (1.0 eq)

  • Substrate B: 4-Chloro-2-phenylpyrimidine (1.0 eq)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous)

  • Catalyst (Optional): 18-Crown-6 (0.1 eq) to enhance

    
     solubility.
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Dissolution: Add 2-aminobenzothiazole (10 mmol, 1.50 g) and 4-chloro-2-phenylpyrimidine (10 mmol, 1.90 g) to the flask.

  • Solvation: Add anhydrous DMF (20 mL) via syringe. Stir until dissolved.

  • Activation: Add anhydrous

    
     (25 mmol, 3.45 g) in a single portion. Note: If the reaction is sluggish, add 18-Crown-6 (1 mmol).
    
  • Reaction: Heat the mixture to 120°C under

    
     atmosphere. Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 3:7).
    
    • Checkpoint: The spot for 2-aminobenzothiazole (

      
      ) should disappear; the product spot (
      
      
      
      ) will appear. Reaction time is typically 6–12 hours.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (200 g) with vigorous stirring. The product should precipitate as a solid.

    • Stir for 30 minutes to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
  • Purification:

    • Filter the precipitate using a Buchner funnel. Wash copiously with water (

      
       mL) to remove DMF.
      
    • Recrystallize from hot Ethanol or Ethanol/DMF (9:1) mixture.

    • Yield Expectation: 75–85%.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, compounds with sensitive functional groups, and rapid optimization.

Principle: Dielectric heating directly couples to the polar solvent molecules, creating localized superheating that accelerates the


 transition state, reducing reaction times from hours to minutes.

Reagents:

  • Substrate A: Substituted 2-aminobenzothiazole (1.0 eq)

  • Substrate B: 2,4-Dichloropyrimidine (1.0 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: n-Butanol or Isopropanol (Polar protic solvents absorb MW energy efficiently).

Step-by-Step Protocol:

  • Loading: In a 10 mL microwave process vial, add the benzothiazole derivative (1.0 mmol), chloropyrimidine (1.0 mmol), and DIPEA (2.0 mmol).

  • Solvent: Add n-Butanol (3 mL). Cap the vial with a crimp seal.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Parameters:

      • Temperature: 140°C

      • Power: 150 W (Dynamic)

      • Hold Time: 15 minutes

      • Pressure Limit: 250 psi

  • Workup:

    • Cool the vial using the reactor's compressed air jet.

    • The product often precipitates upon cooling. If not, add cold water (5 mL).

    • Filter and wash with cold methanol.

  • Validation: Check purity via LC-MS. If purity <95%, purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Workflow & Troubleshooting

Experimental Workflow (DOT Visualization)

Workflow Start Reactants (Amine + Chloride) Reaction Reaction Phase (Reflux/MW) Start->Reaction Monitor TLC/LCMS Check (Is SM consumed?) Reaction->Monitor Monitor->Reaction No (Continue Heating) Quench Ice Water Quench (Precipitation) Monitor->Quench Yes (Complete) Purify Purification (Recryst/Column) Quench->Purify Final Final Hybrid (Characterization) Purify->Final

Figure 2: Operational workflow from reactant mixing to final characterization.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete conversion; Moisture in solvent.Ensure DMF is anhydrous (store over 4Å sieves). Increase reaction time or temperature (up to 140°C).
Starting Material Remains Nucleophile (amine) is too weak.Switch base to NaH (Sodium Hydride) in THF/DMF (requires 0°C start). This deprotonates the amine, making it a stronger nucleophile.
Sticky/Oily Product Trapped DMF or impurities.Dissolve oil in DCM, wash with water (

) to remove DMF. Triturate the oil with diethyl ether or hexane to induce crystallization.
Bis-substitution Pyrimidine has two chlorines (e.g., 2,4-dichloro).Control stoichiometry strictly (1:1). Perform reaction at lower temp (60°C) initially to favor the more reactive C-4 position first.

Characterization & Validation

To ensure scientific integrity, the synthesized hybrid must be validated using the following markers:

  • 
     NMR (DMSO-
    
    
    
    ):
    • The Tether: A broad singlet around

      
       9.5 – 10.5 ppm  confirms the formation of the secondary amine (–NH–) bridge.
      
    • Benzothiazole: Aromatic protons typically appear as two doublets and two triplets in the

      
       7.0 – 8.0 ppm  range.
      
    • Pyrimidine: If using a 4-substituted pyrimidine, look for the characteristic doublet of the C-5 proton around

      
       6.5 ppm  and C-6 around 
      
      
      
      8.2 ppm
      .
  • IR Spectroscopy:

    • Disappearance of the sharp primary amine doublet (

      
      ) of the starting benzothiazole (3300–3400 
      
      
      
      ).
    • Appearance of a single secondary amine band (

      
      ) around 3250 
      
      
      
      .
    • Retention of the

      
       stretch of the benzothiazole ring (
      
      
      
      ).
  • Biological Relevance (Why this matters): Recent studies (Ref 1, 2) indicate that the C-2 position of the pyrimidine and the C-6 position of the benzothiazole are ideal vectors for introducing solubility-enhancing groups (like morpholine or piperazine) without disrupting the core binding mode.

References

  • Almehmadi, M. A., et al. (2020).Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Scientific Reports.

  • Lv, P. C., et al. (2019). Design, synthesis and biological evaluation of pyrimidine-benzothiazole derivatives as potential anticancer agents.[1] European Journal of Medicinal Chemistry.[2]

  • El-Azab, I. H., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity.[2] Molecules.[1][2][3][4][5][6][7][8][9][10][11]

  • BenchChem Protocols.Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-methoxybenzo[d]isothiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-methoxybenzo[d]isothiazol-3-amine. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. 6-methoxybenzo[d]isothiazol-3-amine serves as a crucial intermediate in the development of various pharmacologically active agents. Its core structure, the benzo[d]isothiazole ring, is featured in compounds investigated for a range of therapeutic applications.

This guide provides a detailed, troubleshooting-focused approach to the recommended synthetic pathway. It is structured in a question-and-answer format to directly address potential challenges, ensuring that you can navigate the synthesis with confidence and achieve optimal yields. Our recommendations are grounded in established chemical principles and the latest synthetic methodologies.

Recommended Synthetic Pathway Overview

The most efficient and modern route for the synthesis of 6-methoxybenzo[d]isothiazol-3-amine proceeds via a two-step sequence starting from 2-fluoro-5-methoxybenzonitrile. This pathway is favored for its high atom economy and avoidance of harsh reagents often associated with older methods.

The overall transformation involves:

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom of 2-fluoro-5-methoxybenzonitrile is displaced by a sulfur nucleophile, typically sodium sulfide (Na₂S), to generate a reactive thiolate intermediate.

  • Ammonolysis and Oxidative Cyclization: The in-situ generated thiolate reacts with ammonia, undergoing a subsequent intramolecular cyclization to form the desired 3-aminobenzo[d]isothiazole ring system.

Below is a visual representation of this workflow.

SM 2-Fluoro-5-methoxybenzonitrile (Starting Material) INT Sodium 2-cyano-4-methoxyphenylthiolate (Intermediate) SM->INT Step 1: SₙAr Reaction Reagents: Na₂S Solvent: DMF or NMP FP 6-methoxybenzo[d]isothiazol-3-amine (Final Product) INT->FP Step 2: Cyclization Reagents: NH₃ (aq.) Conditions: Heat

Caption: High-level workflow for the synthesis of 6-methoxybenzo[d]isothiazol-3-amine.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the synthesis. Each question is followed by a detailed explanation and recommended solutions.

Part 1: General & Starting Material Questions

Q1: What is the most reliable synthetic route for preparing 6-methoxybenzo[d]isothiazol-3-amine?

The recommended method is a two-step, one-pot synthesis starting from 2-fluoro-5-methoxybenzonitrile. This approach involves a nucleophilic aromatic substitution with sodium sulfide, followed by cyclization with ammonia.[1] This route is generally preferred over multi-step syntheses that may start from substituted anilines or require harsh cyclization conditions.

Q2: My 2-fluoro-5-methoxybenzonitrile starting material appears discolored. Does purity matter?

Yes, the purity of the starting material is critical. The SₙAr reaction is sensitive to impurities that can chelate with the sodium sulfide or compete in side reactions. Discoloration (typically yellow or brown) may indicate the presence of phenolic byproducts from hydrolysis or nitrated impurities from the synthesis of the benzonitrile itself. It is highly recommended to purify the starting material by recrystallization (e.g., from an ethanol/water mixture) or short-path distillation if its purity is below 98%.

Q3: What are the primary safety concerns for this synthesis?

The main safety hazards are:

  • Sodium Sulfide (Na₂S): It is corrosive and hygroscopic. Upon contact with acid or moisture, it can release highly toxic and flammable hydrogen sulfide (H₂S) gas. All manipulations should be performed in a well-ventilated fume hood, and acidic conditions must be avoided during workup until the sulfide is fully reacted or quenched.

  • Ammonia (NH₃): Concentrated aqueous ammonia is corrosive and has a pungent, irritating odor. Use in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

  • Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common solvents for the SₙAr step. They are reproductive toxins and should be handled with care.

Part 2: Troubleshooting Step 1 (SₙAr Reaction)

Q4: My SₙAr reaction to form the thiolate intermediate is slow or appears incomplete when monitored by TLC/LC-MS. What should I do?

Several factors can lead to an incomplete or sluggish SₙAr reaction:

  • Insufficient Temperature: While the reaction can proceed at room temperature, gentle heating to 50-70 °C is often required to achieve a reasonable reaction rate. The high activation energy of aromatic substitution necessitates thermal input.

  • Solvent Quality: The solvent (DMF, NMP, or DMSO) must be anhydrous. Water can hydrolyze the sodium sulfide, reducing its nucleophilicity, and can also lead to the formation of undesired phenolic byproducts from the starting material.

  • Sodium Sulfide Quality: Anhydrous sodium sulfide is crucial. The hydrated form (Na₂S·9H₂O) is significantly less reactive and introduces water into the reaction. If using the hydrate, the reaction will likely require higher temperatures and longer reaction times, with a potential decrease in yield.

  • Reactivity of the Halide: Fluorine is the best leaving group for this SₙAr reaction due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. If you are using 2-chloro-5-methoxybenzonitrile, expect a slower reaction that requires higher temperatures (e.g., >100 °C).

Solution: Ensure you are using anhydrous sodium sulfide and a dry, polar aprotic solvent. If the reaction is still slow, incrementally increase the temperature by 10 °C intervals, monitoring the progress carefully to avoid decomposition.

Q5: The yield of my thiolate intermediate is low, even though the starting material was consumed. What are the likely side reactions?

Low yield of the desired intermediate is typically due to two main side reactions:

  • Disulfide Formation: The thiolate intermediate is susceptible to oxidation, especially if air is present in the reaction vessel. This leads to the formation of a stable disulfide dimer, which will not cyclize to the desired product.

  • Hydrolysis: If water is present, the starting material can hydrolyze to 2-hydroxy-5-methoxybenzonitrile, and the thiolate can be protonated, reducing its reactivity.

Solution: To minimize disulfide formation, conduct the reaction under an inert atmosphere (Nitrogen or Argon). This is particularly important if the reaction requires prolonged heating. Ensure all reagents and solvents are anhydrous to prevent hydrolysis.

Part 3: Troubleshooting Step 2 (Cyclization & Product Formation)

Q6: I've added ammonia, but the cyclization to 6-methoxybenzo[d]isothiazol-3-amine is not occurring or is very slow. How can I drive the reaction to completion?

The cyclization step is essentially an intramolecular nucleophilic attack of the nitrile nitrogen onto the sulfur, followed by tautomerization. Key parameters include:

  • Ammonia Concentration: Use a concentrated aqueous solution of ammonia (e.g., 28-30%) to ensure a sufficiently high concentration of the nucleophile.

  • Temperature: This step almost always requires heating. A temperature range of 80-120 °C is typical. The thermal energy is necessary to overcome the activation barrier for the ring-closing step.

  • Reaction Time: The cyclization can take several hours (4-12 h). Monitor the reaction by TLC or LC-MS until the intermediate is fully consumed.

Q7: After heating with ammonia, my reaction mixture turned into a dark, intractable tar. What happened?

Tar formation is a common issue in heterocyclic synthesis and usually points to polymerization or decomposition.

  • Excessive Temperature: Heating the reaction too high or for too long can lead to decomposition of the starting material, intermediate, or product.

  • Presence of Oxygen: At high temperatures, oxygen can promote complex side reactions and polymerization, especially with electron-rich aromatic compounds.

Solution: Maintain careful temperature control. If you suspect decomposition, try running the reaction at the lower end of the recommended temperature range for a longer period. Additionally, maintaining an inert atmosphere throughout the entire one-pot procedure can suppress oxygen-driven side reactions.

start Problem: Low Final Yield check_int Was the intermediate thiolate formation confirmed by TLC/LCMS? start->check_int step1_issue Issue in Step 1 (SₙAr) check_int->step1_issue No step2_issue Issue in Step 2 (Cyclization) check_int->step2_issue Yes sol_inert Solution: - Use anhydrous reagents/solvent. - Run under N₂ or Ar atmosphere. - Check temperature. step1_issue->sol_inert sol_cyclo Solution: - Increase temperature to 80-120 °C. - Use concentrated ammonia. - Increase reaction time. step2_issue->sol_cyclo

Caption: Troubleshooting decision tree for addressing low product yield.

Part 4: Purification and Analysis

Q8: How should I purify the final product, 6-methoxybenzo[d]isothiazol-3-amine?

The crude product isolated after workup is often an oil or a semi-solid.

  • Crystallization: This is the preferred method for purification if a suitable solvent system can be found. Try systems like ethyl acetate/hexanes, toluene, or ethanol/water. Crystallization is effective at removing less polar impurities and baseline material.

  • Column Chromatography: If crystallization fails, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity will typically provide good separation. The product is moderately polar.

Q9: The product is pure by LC-MS, but the NMR spectrum looks complex. What are the key signals to look for?

For 6-methoxybenzo[d]isothiazol-3-amine , you should expect the following characteristic signals in the ¹H NMR spectrum (in a solvent like DMSO-d₆):

  • A singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm.

  • A broad singlet for the amine (-NH₂) protons, which can vary in chemical shift but is often seen between 5.0-6.0 ppm.

  • Three distinct signals for the aromatic protons on the benzene ring, typically between 6.8 and 7.8 ppm. You would expect to see a doublet, a singlet (or a doublet with a small coupling constant), and another doublet, corresponding to the specific substitution pattern.

Experimental Protocols & Data

Protocol 1: Synthesis of 6-methoxybenzo[d]isothiazol-3-amine

Caution: This procedure must be performed in a certified fume hood. Wear appropriate PPE.

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous sodium sulfide (Na₂S, 0.47 g, 6.0 mmol, 1.2 equiv).

  • Reagent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF). Stir the suspension for 10 minutes under a nitrogen atmosphere. Add 2-fluoro-5-methoxybenzonitrile (0.76 g, 5.0 mmol, 1.0 equiv) to the mixture.

  • Step 1 - SₙAr Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the consumption of the starting material by TLC (eluent: 30% ethyl acetate/hexanes).

  • Step 2 - Cyclization: After cooling the mixture to room temperature, add concentrated aqueous ammonia (28%, 15 mL) in one portion.

  • Heating: Heat the reaction mixture to 100 °C and maintain for 8-10 hours. The reaction should become a darker, more homogeneous solution.

  • Workup: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water. A precipitate or oil may form. Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to afford 6-methoxybenzo[d]isothiazol-3-amine as a solid.

Table 1: Summary of Reaction Parameters and Expected Outcomes
ParameterStep 1 (SₙAr)Step 2 (Cyclization)Expected Overall Yield
Solvent Anhydrous DMF, NMP, or DMSOAqueous Ammonia / DMF-
Temperature 50 - 70 °C80 - 120 °C-
Time 4 - 8 hours6 - 12 hours-
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)-
Typical Yield --65-80%

References

  • Ivanova, Y. et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 1-32. [Link]

  • Punniyamurthy, T. et al. (2012). Copper-Catalyzed Cascade Synthesis of Benzo[d]isothiazol-3(2H)-ones from 2-Halobenzamides and Elemental Sulfur. Organic Letters, 14(18), 4758-4761.
  • Chen, J. et al. (2021). Electrochemical Dehydrogenative Cyclization for the Synthesis of Benzo[d]isothiazol-3(2H)-ones via Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 86(17), 11936-11944.
  • Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216. [Link]

Sources

Technical Support Center: 6-Methoxybenzo[d]isothiazol-3-amine Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][6][7]

The Problem: Researchers frequently encounter "brick dust" behavior with 6-methoxybenzo[d]isothiazol-3-amine. While the methoxy group adds lipophilicity (


), the planar benzoisothiazole core promotes strong intermolecular 

-

stacking, resulting in high crystallinity and poor aqueous solubility.[1][2][3][4][5][6]

The Science: The 3-amino group is weakly basic (estimated


 for the conjugate acid).[1][2][3][7][5] At physiological pH (7.4), the molecule remains predominantly neutral (uncharged), which is the least soluble state.[2][3][4][5][6] To dissolve it in aqueous media, you must either disrupt the crystal lattice (organic co-solvents) or ionize the amine (low pH/salt formation).[3][7][4][5][6]
Quick Reference Properties
PropertyValue / DescriptionImpact on Solubility
Molecular Weight 180.23 g/mol Low MW facilitates dissolution, but crystal packing dominates.[1][2][3][7][4][5]
LogP (Predicted) ~2.1Moderately lipophilic; prefers organic solvents.[2][3][7][5]
pKa (Base) ~2.8 (Predicted)Neutral at pH 7.[2][3][7][5]4. Requires pH < 2 to fully ionize.[2][7][4]
H-Bond Donors 1 (Amine)Capable of H-bonding, but self-association competes with water.[1][2][3][7][4][5]
Preferred Stock Solvent DMSO (Dimethyl Sulfoxide)Excellent solubility (>50 mM).[2][3][7][5]

Troubleshooting Guide (FAQ Format)

Phase 1: Stock Solution Preparation[3][4][5][6]

Q: I tried dissolving the powder directly in PBS, and it floated. What is the correct stock solvent? A: Do not attempt to dissolve the solid directly in aqueous buffers (PBS, TBS, media).[3][4][5][6]

  • Protocol: Dissolve the neat powder in 100% anhydrous DMSO .

  • Concentration: Aim for a 10 mM to 50 mM stock solution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which can induce micro-precipitation that acts as nucleation sites for future crashing.[2][3][4][5][6]

Q: My DMSO stock is cloudy. Is this usable? A: No. Cloudiness indicates undissolved particulates.[2][3][7][4]

  • Fix: Sonicate the solution for 10–15 minutes at 40°C. If turbidity persists, verify the purity of your material (impurities often have different solubility profiles) or filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Note: Nylon filters may bind the compound.[2][3][7][5]

Phase 2: Aqueous Dilution (The "Crash Out")[2][3][4][6][7]

Q: When I dilute my clear DMSO stock into cell culture media, it precipitates immediately. Why? A: This is the "Solvent Shift" effect.[2][3][7][4] You are moving the molecule from a favorable environment (DMSO) to an unfavorable one (Water) faster than the molecules can disperse.[2][3][7][5]

  • Mechanism: The local concentration at the injection site exceeds the amorphous solubility limit before mixing occurs.[2][3][7][4]

  • Solution (The "Intermediate Step" Method):

    • Do not pipette DMSO stock directly into 10 mL of media.[2][7][4]

    • Perform an intermediate dilution in 100% DMSO to reach 1000x your final assay concentration.[2][3][7][4]

    • Add this diluted DMSO spike to the media while vortexing rapidly .

    • Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.[2][7]

Q: Can I use acid to help dissolve it in water? A: Yes, but with caution.[2][3][4][5][6]

  • The Chemistry: Since the amine is a weak base, lowering the pH to ~2.0 (using 0.1 N HCl) will protonate the amine (

    
    ), drastically increasing solubility.[2][3][7][4][5][6]
    
  • The Risk: Most biological assays cannot tolerate pH 2.[2][3][7][4]0. If you neutralize the solution back to pH 7.4, the compound will likely reprecipitate (return to neutral free base).[2][7][4][5][6]

  • Use Case: This is useful for IV administration in animal studies where a bolus injection is rapidly diluted by blood flow, or for salt formation (see Section 3).[2][3][7][4][5][6]

Advanced Formulation Protocols

If simple DMSO dilution fails, use these formulation strategies.

Protocol A: Salt Formation (The Gold Standard)

Converting the free base to a salt is the most effective way to improve thermodynamic solubility.[2][7][5]

  • Dissolution: Dissolve 100 mg of 6-methoxybenzo[d]isothiazol-3-amine in minimal THF or Methanol.

  • Acid Addition: Add 1.1 equivalents of Methanesulfonic acid (MsOH) or Hydrochloric acid (4M in Dioxane) dropwise.[2][3][7][5]

    • Why MsOH? Mesylate salts often disrupt crystal packing better than chlorides for planar heterocycles.[2][3][7][4]

  • Precipitation: Add cold Diethyl Ether or Hexane to induce precipitation of the salt.[2][3][7][4]

  • Collection: Filter and dry under vacuum.

  • Test: Check solubility of the new salt in water.

Protocol B: Co-Solvent/Surfactant System (For In Vivo)

For animal studies (IP/PO), DMSO alone is often too toxic.[2][3][7][4][5][6] Use this vehicle:

ComponentPercentageFunction
DMSO 5%Primary solubilizer for the lipophilic core.[1][2][3][7][4][5]
PEG 400 40%Co-solvent; prevents precipitation upon dilution.[2][3][7][4]
Tween 80 5%Surfactant; micellizes the compound.[2][3][7][4]
Saline/Water 50%Bulk vehicle (Add LAST, slowly).[2][3][7][4][5][6]

Step-by-Step:

  • Dissolve compound in DMSO (5% of total vol).[2][7]

  • Add PEG 400 (40% of total vol) and vortex.

  • Add Tween 80 (5% of total vol) and vortex.[2][7]

  • Slowly add Saline (50% of total vol) with continuous stirring. Result should be a clear or slightly opalescent solution.[2][7][4]

Visual Troubleshooting Workflow

The following decision tree outlines the logical steps to determine the optimal solubilization strategy based on your specific application.

SolubilityWorkflow Start Start: 6-Methoxybenzo[d]isothiazol-3-amine Solid Goal Define Application Start->Goal Stock Make Stock Solution (10-50mM) Goal->Stock SolventCheck Use 100% DMSO Stock->SolventCheck AssayType Select Assay Type SolventCheck->AssayType InVitro In Vitro / Cell Culture AssayType->InVitro InVivo In Vivo (Animal) AssayType->InVivo Dilution Dilute into Media InVitro->Dilution Formulation Complex Vehicle Required InVivo->Formulation PrecipCheck Precipitation Observed? Dilution->PrecipCheck Success Proceed with Assay PrecipCheck->Success No (Clear) Fix1 Reduce Concentration (<100 µM) PrecipCheck->Fix1 Yes (Cloudy) Fix2 Use Cyclodextrin (HP-β-CD) PrecipCheck->Fix2 Persistent Precip Fix1->PrecipCheck Vehicle 5% DMSO / 40% PEG400 / 5% Tween 80 Formulation->Vehicle

Caption: Decision tree for solubilizing 6-methoxybenzo[d]isothiazol-3-amine based on experimental context.

References & Authoritative Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89966, 1,2-Benzisothiazol-3-amine. Retrieved from [Link]

    • Relevance: Provides the structural basis and physical property predictions for the parent scaffold.[2][7][4]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods (2nd Ed).[2][3][4][5][6] Elsevier.[2][3][7][4]

    • Relevance: Authoritative source on "Brick Dust" molecules, solubility assays, and the impact of planarity/stacking on dissolution.[2][3][4][5][6]

  • Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective.[2][3][4][5][6] International Journal of Pharmaceutics.[2][3][7][4]

    • Relevance: Establishes the standard protocol for Co-solvent/Surfactant systems (DMSO/PEG/Tween) used in the "Protocol B" section.

  • MilliporeSigma. Solubility & Stability of Small Molecules in DMSO.[2][3][7][4] Technical Bulletin.[2][3][7][4]

    • Relevance: Supports the guidelines on DMSO stock storage and freeze-thaw degradation risks.[1][2][3][7][4]

Disclaimer: This guide is for research use only. 6-methoxybenzo[d]isothiazol-3-amine is a chemical intermediate and is not approved for human therapeutic use.[1][2][3][7][4][5] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Technical Support Center: Crystallization of 6-methoxybenzo[d]isothiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the crystallization of 6-methoxybenzo[d]isothiazol-3-amine. As a pivotal heterocyclic amine intermediate, achieving a robust and reproducible crystallization process is critical for ensuring high purity, consistent solid-state form, and reliable downstream performance.[1][2] This document moves beyond simple protocols to explain the underlying scientific principles, empowering users to diagnose and solve crystallization challenges effectively.

Compound Properties & Key Crystallization Considerations

Understanding the physicochemical properties of 6-methoxybenzo[d]isothiazol-3-amine is the foundation for developing a successful crystallization strategy. While specific solubility data for this exact isothiazole is not widely published, we can infer likely behavior from its structural features and data from the closely related analogue, 6-methoxybenzo[d]thiazol-2-amine.[3][4]

Key Structural Features:

  • Hydrogen Bonding: The primary amine (-NH₂) group is a hydrogen bond donor, while the isothiazole nitrogen and the methoxy oxygen act as hydrogen bond acceptors.[5] These interactions are crucial in crystal lattice formation.

  • Aromatic System: The fused bicyclic aromatic system can lead to π-π stacking interactions, contributing to crystal stability.

  • Polarity: The combination of the polar amine and methoxy groups with the largely nonpolar aromatic backbone gives the molecule moderate polarity, suggesting solubility in polar organic solvents.[4]

Table 1: Estimated Physicochemical Properties of 6-methoxybenzo[d]isothiazol-3-amine (Note: Some properties are based on the structural analog 2-amino-6-methoxybenzothiazole due to limited public data on the target compound.)

PropertyEstimated Value / CharacteristicSignificance for Crystallization
Molecular Formula C₈H₈N₂OS-
Molecular Weight 180.23 g/mol Affects dissolution and diffusion rates.[3]
Appearance Likely a white to beige crystalline powder.Visual indicator of purity.
Melting Point Expected to be in the range of 160-175 °C.[3][6]Critical for avoiding "oiling out"; crystallization must occur below this temperature.[7]
Water Solubility Expected to be very low / insoluble.[3][8]Useful for anti-solvent strategies and for washing final crystals.
Organic Solvents Likely soluble in polar organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) at elevated temperatures.[3][4]Provides a starting point for solvent screening.
Stability May be light-sensitive; stable under standard inert conditions.[3][6]Crystallization should be performed in vessels that protect from light if necessary.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most common problems encountered during the crystallization of pharmaceutical intermediates in a question-and-answer format.

Problem 1: No Crystals Are Forming

Q: I've prepared a hot, saturated solution and allowed it to cool, but no crystals have appeared, even after several hours. What are the next steps?

A: This is a classic sign that the energy barrier for nucleation—the initial formation of stable crystal "seeds"—has not been overcome.[9][10] The solution may be supersaturated, but it lacks the trigger to begin crystallization.

Causality & Solution Pathway:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can initiate heterogeneous nucleation.[11]

  • Introduce a Seed Crystal: This is the most powerful method for controlling crystallization.[12] Add a tiny crystal of 6-methoxybenzo[d]isothiazol-3-amine from a previous successful batch. This bypasses the nucleation step entirely, promoting controlled crystal growth on the existing seed.[11][12]

  • Increase Supersaturation:

    • Slow Evaporation: Loosen the cap on your vessel and allow the solvent to evaporate slowly over a day or two in a fume hood. This gradually increases the solute concentration to a point where spontaneous nucleation may occur.[9]

    • Anti-Solvent Addition: If your compound is dissolved in a soluble solvent (e.g., methanol), slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water or hexane).[11][13] Add the anti-solvent dropwise until persistent cloudiness appears, then add a small amount of the soluble solvent to redissolve it slightly before allowing it to cool slowly.

  • Reduce Temperature: If cooling to room temperature is ineffective, try cooling the solution further in an ice bath or refrigerator, but do so slowly to avoid rapid precipitation.[9]

Problem 2: The Compound "Oils Out"

Q: When my solution cools, an oily, viscous liquid forms instead of solid crystals. Why is this happening?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its own melting point.[7] This is common when a solution is too concentrated or when the boiling point of the solvent is significantly higher than the melting point of the solute. The resulting oil is an impure, supercooled liquid of your compound that is unlikely to form high-quality crystals.[7]

Causality & Solution Pathway:

  • Increase Solvent Volume: The most direct solution is to reheat the mixture to redissolve the oil and then add more of the same solvent (10-20% increase).[7] This lowers the saturation temperature, ensuring that the compound crystallizes at a temperature below its melting point.

  • Lower the Crystallization Temperature: Switch to a solvent with a lower boiling point. For example, if you are using toluene (~111 °C), consider switching to ethyl acetate (~77 °C) or acetone (~56 °C), assuming the compound has appropriate solubility.

  • Reduce Cooling Rate: A very rapid cooling rate can sometimes promote oiling out.[14] Ensure the solution is allowed to cool gradually to room temperature before any further cooling is applied.

  • Consider Impurity Effects: High levels of impurities can depress the melting point of your compound, making it more prone to oiling out.[7] If the above steps fail, consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel.

Problem 3: Crystals Form Too Quickly ("Crashing Out")

Q: As soon as I remove my flask from the heat, a large amount of fine powder precipitates immediately. Is this a problem?

A: Yes, this is a significant issue. Rapid precipitation, or "crashing out," traps impurities within the fast-forming crystal lattice, which defeats the primary purpose of recrystallization.[7] This process favors nucleation over slow, ordered crystal growth, resulting in a low-purity product with a wide particle size distribution.[9]

Causality & Solution Pathway:

  • Use More Solvent: The solution is likely too concentrated. Reheat the mixture to redissolve the precipitate and add more hot solvent until the solid is just fully dissolved. A slightly less concentrated solution will cool further before reaching saturation, allowing for a more controlled crystallization process.[7]

  • Slow Down the Cooling Process: Do not place the hot flask directly on a cold benchtop or in an ice bath. Insulate the flask by wrapping it in glass wool or placing it inside a larger beaker to slow heat transfer. A slow cooling rate is almost always better for crystal quality.[12][14]

  • Utilize a Different Solvent System: Choose a solvent in which your compound has slightly lower solubility at high temperatures. This will naturally lead to a slower crystallization process upon cooling.

Problem 4: Batch-to-Batch Inconsistency and Polymorphism

Q: I've run the crystallization multiple times, but I keep getting different crystal shapes (e.g., needles vs. plates) and my analytical results (like DSC or XRPD) are not consistent. What is happening?

A: This is a strong indicator of polymorphism, a phenomenon where a compound can exist in multiple distinct crystal structures.[1][15][16] Different polymorphs can have different physical properties, including solubility, stability, and melting point, which is a critical concern in pharmaceutical development.[9][12] Uncontrolled polymorphic transitions are often triggered by subtle variations in experimental conditions.

Causality & Solution Pathway:

  • Strictly Control Process Parameters: To obtain a single, desired polymorph consistently, you must rigorously control all variables:

    • Cooling Rate: Use a programmed cooling bath for precise temperature control.

    • Solvent Source and Purity: Ensure you are using the same grade of solvent for every batch.

    • Stirring Rate: Agitation can influence nucleation and crystal growth.

    • Impurity Profile: Even trace impurities from the preceding synthetic step can favor the formation of a different polymorph.[17][18]

  • Implement Seeding: Seeding is the most reliable method to ensure the formation of a specific polymorph.[11][12] Once you have identified and characterized the desired crystal form, use a small amount of it to seed every subsequent batch. This directs the crystallization toward that specific form.

  • Characterize Your Solids: Use analytical techniques to identify and track polymorphs.

    • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying different crystal lattices.[10]

    • Differential Scanning Calorimetry (DSC): Can reveal different melting points or phase transitions associated with different polymorphs.[10]

    • Microscopy: A simple way to visually inspect for different crystal habits (shapes).

Standard Operating Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or solvent system for the recrystallization of 6-methoxybenzo[d]isothiazol-3-amine.

Objective: To find a solvent that dissolves the compound well when hot but poorly when cold.

Materials:

  • 6-methoxybenzo[d]isothiazol-3-amine (crude)

  • Test tubes or small vials

  • Selection of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, water, hexane)

  • Heat source (hot plate or oil bath)

  • Stirring rods

Procedure:

  • Place approximately 20-30 mg of the crude compound into several different test tubes.

  • Add a candidate solvent to the first tube dropwise at room temperature, stirring after each addition. If the compound dissolves readily at room temperature, the solvent is unsuitable (reserve for potential use as the "soluble solvent" in an anti-solvent pair).

  • If the compound is poorly soluble at room temperature, begin heating the slurry gently while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • Repeat this process for all candidate solvents.

  • For an anti-solvent system, dissolve the compound in a minimal amount of a hot "soluble solvent" (identified in step 2) and slowly add a "poor solvent" (in which the compound is insoluble) until the solution becomes turbid.

Protocol 2: Optimized Cooling Recrystallization

This protocol is a starting point for recrystallizing 6-methoxybenzo[d]isothiazol-3-amine based on the results from the solvent screening.

Materials:

  • Crude 6-methoxybenzo[d]isothiazol-3-amine

  • Optimal solvent (identified in Protocol 1)

  • Erlenmeyer flask

  • Condenser (optional, to prevent solvent loss)

  • Heat source

  • Buchner funnel and filter paper

  • Cold wash solvent

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring.

  • Continue adding small portions of hot solvent until the compound has completely dissolved. Crucial Step: After the solid dissolves, add an additional 5-10% volume of solvent to prevent premature crystallization.[7]

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can improve crystal quality.

  • Once the flask has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining dissolved impurities.

  • Dry the crystals under vacuum to a constant weight.

Visual Guides & Workflows

Troubleshooting Decision Tree

This workflow provides a logical path for diagnosing common crystallization problems.

G Start Crystallization Attempted Result Observe Outcome Start->Result NoCrystals Problem: No Crystals Form Result->NoCrystals Clear Solution OilingOut Problem: Oiling Out Result->OilingOut Oily Liquid CrashOut Problem: Crashes Out Result->CrashOut Fine Powder GoodCrystals Success: Good Crystals Result->GoodCrystals Solid Crystals Sol_NoCrystals Action: 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent Slowly 4. Add Anti-Solvent NoCrystals->Sol_NoCrystals Sol_OilingOut Action: 1. Reheat & Add More Solvent 2. Use Lower Boiling Solvent 3. Slow Down Cooling OilingOut->Sol_OilingOut Sol_CrashOut Action: 1. Reheat & Add More Solvent 2. Insulate for Slow Cooling 3. Choose Different Solvent CrashOut->Sol_CrashOut

Caption: A workflow for troubleshooting common crystallization issues.

Supersaturation and Crystallization Zones

This diagram illustrates the thermodynamic principles governing crystallization.

G cluster_0 Concentration vs. Temperature y_axis Concentration origin y_axis->origin x_axis Temperature origin->x_axis p1 p1 origin->p1 sol_point sol_point origin->sol_point meta_point meta_point origin->meta_point sol_curve Solubility Curve meta_curve Metastable Limit A Undersaturated Zone (Dissolution) B Metastable Zone (Growth on Seeds Possible) C Labile Zone (Spontaneous Nucleation) p2 p2 p1->p2 Cooling Path sol_end sol_end sol_point->sol_end meta_end meta_end meta_point->meta_end

Sources

Technical Support Center: Synthesis of 6-methoxybenzo[d]isothiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-methoxybenzo[d]isothiazol-3-amine. As a crucial intermediate in the manufacturing of valuable pharmaceutical agents, including the antipsychotic drug Ziprasidone, achieving high purity and yield is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and reduction of common byproducts. Our approach is rooted in explaining the causal mechanisms behind impurity formation to empower you to proactively optimize your synthetic protocols.

Section 1: Core Synthetic Pathways and Byproduct Origins

The synthesis of 3-amino-6-methoxybenzo[d]isothiazole is not a trivial undertaking and is often accomplished via a multi-step sequence. A prevalent route involves the initial formation of a 6-methoxybenzo[d]isothiazol-3(2H)-one, which is then converted to a more reactive intermediate before the final amination step. Byproducts can be introduced at each stage, stemming from starting material impurities, side reactions, or degradation.

The diagram below illustrates a common synthetic logic, highlighting critical stages where byproduct formation is prevalent. Understanding this flow is the first step in diagnosing and resolving purity issues in your reaction.

cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Activation cluster_2 Stage 3: Amination A 2-Mercapto-4- methoxybenzoic Acid Derivative B Cyclization (e.g., with SOCl₂, NH₂OH) A->B C 6-methoxybenzo[d]isothiazol- 3(2H)-one B->C BP1 Incomplete Cyclization Byproducts B->BP1 Cause: Suboptimal Temp/ Reagent Stoichiometry D Chlorination (e.g., POCl₃, PCl₅) C->D E 3-Chloro-6-methoxy- benzo[d]isothiazole D->E BP2 Over-oxidation or Hydrolysis Products D->BP2 Cause: Moisture, Excess Reagent F Amination (e.g., with NH₃ or protected amine) E->F G 6-methoxybenzo[d]isothiazol- 3-amine (Target) F->G BP3 Dimeric/Polymeric Byproducts F->BP3 Cause: Self-reaction, Excess Reactant

Caption: Generalized synthetic workflow and key byproduct formation points.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Q1: After the amination step, I've isolated a significant amount of a high-melting, poorly soluble solid that isn't my target product. What is it and how do I prevent it?

A: This is a classic problem, and the byproduct is very likely a disubstituted dimer or oligomer. In syntheses involving related compounds like 3-(1-piperazinyl)-1,2-benzisothiazole (a direct derivative of your target), the formation of 1,4-bis(benzo[d]isothiazol-3-yl)piperazine is a known issue.[3]

  • Causality: The 3-chloro intermediate is highly electrophilic at the C3 position. If the amine nucleophile is not present in the correct stoichiometry or if reaction conditions favor multiple substitutions, a secondary reaction can occur where a molecule of the desired product acts as a nucleophile, attacking another molecule of the 3-chloro intermediate. This leads to dimerization.

  • Preventative Measures:

    • Control Stoichiometry: Use a carefully measured excess of the amine nucleophile (e.g., ammonia or a protected amine source) to ensure the 3-chloro intermediate is consumed rapidly by the intended reaction partner.

    • Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of the undesired side reaction.

    • Slow Addition: Add the 3-chloro intermediate slowly to a solution of the amine. This maintains a high concentration of the desired nucleophile relative to the electrophilic intermediate, minimizing its opportunity for self-reaction.

    • Protecting Groups: For more complex syntheses, using a protected amine that is later deprotected can offer more precise control over the reaction.[3]

Q2: My reaction to form the 3-chloro intermediate (Stage 2) is low-yielding and produces several spots on TLC. What's going wrong?

A: The conversion of the benzisothiazol-3-one to the 3-chloro derivative using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride is sensitive to reaction conditions, particularly moisture.[1][3][4]

  • Causality:

    • Hydrolysis: Chlorinating agents like POCl₃ react violently with water. If your glassware, solvent, or starting material is not scrupulously dry, the reagent will be quenched, leading to incomplete conversion. Furthermore, the 3-chloro product itself can hydrolyze back to the starting benzisothiazolone.

    • Byproduct Formation: The use of thionyl chloride can lead to byproducts and the generation of acidic gases, complicating the work-up and potentially degrading the target molecule.[3]

  • Preventative Measures:

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Dry the 6-methoxybenzo[d]isothiazol-3(2H)-one starting material under vacuum before use.

    • Temperature Control: While some procedures require elevated temperatures, running the reaction at a controlled, moderate temperature (e.g., 70-80 °C) can prevent the formation of degradation byproducts.[3]

    • Reagent Choice: While POCl₃ is common, explore other chlorinating agents if issues persist. However, be aware that alternatives may have their own challenges. For example, using phosgene is highly effective but introduces significant safety hazards.[3]

    • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from interfering with the reaction.

Q3: The purity of my final product is acceptable, but my overall yield is consistently low, starting from the initial cyclization (Stage 1). How can I improve this?

A: Low yield in the initial ring-forming step often points to issues with the starting materials or suboptimal reaction conditions that favor side reactions over the desired intramolecular cyclization.

  • Causality: The cyclization to form the benzisothiazolone ring requires the correct orientation and reactivity of the functional groups on the benzene ring.

    • Starting Material Purity: Impurities in the 2-mercapto-4-methoxybenzoic acid derivative can interfere with the reaction. For instance, isomers or related compounds may not cyclize correctly, leading to a complex mixture. The importance of pure starting materials is well-documented in analogous syntheses, where impurities can carry through multiple steps to contaminate the final product.[5]

    • Oxidative Side Reactions: The thiol group is susceptible to oxidation, which can lead to disulfide formation and other unwanted side products, preventing efficient cyclization.

  • Preventative Measures:

    • Recrystallize Starting Materials: Purify the initial substituted benzoic acid or benzamide derivative by recrystallization to remove isomeric impurities.

    • Optimize Cyclization Conditions: The choice of cyclization reagent and conditions is critical. Methods like electrochemical dehydrogenative cyclization or copper-catalyzed intramolecular N-S bond formation have been developed for similar scaffolds and may offer milder, more efficient alternatives to harsh chlorinating agents.[6]

    • Analytical Monitoring: Use TLC or HPLC to monitor the reaction progress. A reaction that stalls or shows the formation of multiple byproducts early on indicates a fundamental problem with the conditions or reagents that needs to be addressed before scaling up.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the best analytical methods for identifying byproducts in my reaction mixture? For definitive identification, a combination of techniques is recommended:

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. HPLC separates the components of your mixture, while MS provides the molecular weight of each component, offering immediate clues about the identity of byproducts (e.g., a mass corresponding to a dimer).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR of the crude product can reveal the presence and approximate ratio of impurities. Comparing the crude spectrum to that of the purified product helps identify signals corresponding to the byproducts.

  • TLC (Thin-Layer Chromatography): An indispensable tool for rapid, qualitative monitoring of reaction progress and purity.

FAQ 2: How can I effectively purify the final 6-methoxybenzo[d]isothiazol-3-amine?

  • Recrystallization: This is often the most effective method for removing minor impurities, especially those with different solubility profiles. Given the product's low water solubility, a mixed solvent system (e.g., ethanol/water, methanol/chloroform) can be effective.[7][8]

  • Column Chromatography: For difficult-to-separate mixtures, silica gel column chromatography is the standard choice. A gradient elution with a solvent system like hexanes and ethyl acetate is a good starting point.[9]

  • Acid-Base Extraction: The basic amine functionality of your target compound allows for selective extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.

FAQ 3: Are there any "green chemistry" approaches to reduce waste and hazardous reagents? The field is actively moving towards more environmentally benign methods. For related benzothiazole syntheses, approaches have been developed that utilize:

  • Visible-light-promoted reactions: These can replace harsh chemical oxidants with light and air.[10]

  • Catalyst-free conditions in water: Eliminating both metal catalysts and organic solvents.[11]

  • CO₂ as a raw material: Innovative methods use CO₂ in cyclization reactions, providing a greener alternative to traditional reagents.[10] While direct application to your specific target may require optimization, these principles offer a promising direction for developing more sustainable synthetic routes.

Section 4: Key Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for purifying the final product from common, less-polar byproducts.

  • Dissolution: Transfer the crude 6-methoxybenzo[d]isothiazol-3-amine to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent in which the compound is soluble (e.g., ethanol or methanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add a "non-solvent" (e.g., deionized water) dropwise to the hot solution until it becomes slightly turbid. Re-heat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to a constant weight. Assess purity by melting point and an appropriate analytical method (TLC, HPLC).

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing issues during your synthesis.

Start Problem Observed in Synthesis P1 Low Yield in Final Product Start->P1 P2 Multiple Spots on Crude TLC Start->P2 P3 Insoluble Precipitate (Not Product) Start->P3 C1 Potential Cause: Incomplete Conversion P1->C1 C2 Potential Cause: Side Reactions P1->C2 P2->C2 C3 Potential Cause: Product Degradation P2->C3 C4 Potential Cause: Dimerization/ Polymerization P3->C4 A1 Action: - Check Reagent Purity - Increase Reaction Time/Temp - Verify Stoichiometry C1->A1 A2 Action: - Lower Reaction Temp - Use Anhydrous Conditions - Change Solvent/Catalyst C2->A2 A3 Action: - Use Milder Work-up - Check pH and Temp - Run Under Inert Gas C3->A3 A4 Action: - Add Intermediate Slowly - Use Excess Nucleophile - Lower Reaction Temp C4->A4

Sources

"enhancing the stability of 6-methoxybenzo[d]isothiazol-3-amine in solution"

[1]

Senior Application Scientist Note: "The stability of 6-methoxybenzo[d]isothiazol-3-amine is governed by the lability of its isothiazole nitrogen-sulfur (N-S) bond.[1][2] Unlike its 1,3-benzothiazole isomers, this 1,2-scaffold is susceptible to nucleophilic attack and ring opening under basic conditions.[1][3] Your handling protocols must prioritize pH control and oxidative protection to maintain the integrity of the heterocyclic core."

Part 1: Critical Stability & Solubility Guide

Solubility Profile & Solvent Selection

The 6-methoxy group increases lipophilicity compared to the unsubstituted parent, making aqueous solubility a primary challenge.[1]

Solvent SystemSolubility RatingStability RiskRecommendation
DMSO (Anhydrous) High (>50 mM)LowPreferred for stock solutions.[1][2] Store at -20°C.
DMF HighModerateAcceptable, but prone to hydrolysis over time if wet.[1][2]
Methanol/Ethanol ModerateModerateGood for short-term use; avoid long-term storage due to potential nucleophilic attack.[1][2]
Water (Neutral pH) Very Low LowDo not use for stock preparation.[2][3]
PBS (pH 7.4) Low (<100 µM)ModerateUse only for final dilution (immediate use).[3]
Acidic Buffer (pH < 5) ImprovedHigh Risk of protonation-induced precipitation or hydrolysis depending on counter-ion.[2]
The Degradation Mechanism (The "N-S" Weakness)

The core instability arises from the N-S bond .[4] In the presence of nucleophiles (OH⁻, thiols) or strong bases, the isothiazole ring opens, leading to the formation of 2-mercaptobenzamidine derivatives, which can subsequently oxidize to form disulfides.[4]

Key Degradation Pathway:

  • Nucleophilic Attack: Hydroxide ions attack the sulfur or the C-3 position.[1][2]

  • Ring Opening: Cleavage of the N-S bond yields a transient thiolate.[2]

  • Dimerization: Rapid oxidation of the thiolate forms a disulfide dimer (often insoluble).[2]

Part 2: Troubleshooting & FAQs

Q1: My compound precipitated immediately upon dilution into PBS (pH 7.4). Why?

Diagnosis: This is likely a solubility crash , not chemical degradation.[4] Technical Explanation: The 6-methoxy group adds significant hydrophobicity.[1][2] At neutral pH, the molecule is largely uncharged (the pKa of the 3-amino group is typically lower than aliphatic amines, often ~2-4 due to resonance delocalization).[1][3] Solution:

  • Step 1: Ensure your DMSO stock concentration is high (e.g., 10 mM) to minimize the final DMSO volume, but do not exceed the solubility limit of the aqueous buffer (often <50 µM for this scaffold).[3]

  • Step 2: Use an intermediate dilution step. Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol before adding to PBS. This "co-solvent spike" prevents shock precipitation.

Q2: The solution turned yellow/orange after 24 hours at Room Temperature. Is it still usable?

Diagnosis: Oxidative Degradation or Ring Opening .[2] Technical Explanation: 3-amino-1,2-benzisothiazoles are susceptible to oxidation at the sulfur atom, forming sulfoxides (S-oxides) or sulfones (saccharin-like analogs).[1][3] Additionally, ring-opened disulfide products are often colored (yellow/orange).[3][4] Solution: Discard the solution.

  • Prevention: Degas buffers with nitrogen/argon before use.[2] Add a mild antioxidant like EDTA (to chelate metal ions that catalyze oxidation) if compatible with your assay.[2] Note: Avoid DTT or Mercaptoethanol as they will nucleophilically attack the isothiazole ring.

Q3: Can I use this compound in a basic buffer (pH > 8.5)?

Diagnosis: High Risk of Hydrolysis. Technical Explanation: The isothiazole ring is base-labile.[1][2] At pH > 8.5, the rate of hydroxide-mediated N-S bond cleavage increases exponentially.[1] Solution: Maintain pH between 5.5 and 7.5 . If a basic environment is required for the assay, limit exposure time to <30 minutes and prepare fresh immediately before use.

Part 3: Visualizing the Instability[4]

Diagram 1: Hydrolytic Degradation Pathway

This diagram illustrates the critical N-S bond cleavage driven by basic conditions, which researchers must avoid.[4]

DegradationPathwaycluster_0Critical Instability Zone (pH > 8)Compound6-methoxybenzo[d]isothiazol-3-amineTransitionTetrahedralIntermediateCompound->Transition+ OH- (Base)RingOpen2-Mercapto-benzamidineTransition->RingOpenN-S CleavageDisulfideDisulfide Dimer(Precipitate/Colored)RingOpen->DisulfideOxidation (O2)

Caption: Base-catalyzed hydrolysis of the isothiazole ring leads to irreversible ring opening and dimerization.

Diagram 2: Solvent & Handling Decision Tree

Follow this workflow to ensure optimal stability during experiment setup.

HandlingWorkflowStartStart: Solid CompoundStockDissolve in Anhydrous DMSO(10-50 mM)Start->StockStorageStore at -20°C(Protect from Light/Moisture)Stock->StorageUsagePrepare Working SolutionStorage->UsageCheckPHCheck Assay pHUsage->CheckPHAcidicpH < 5.0Risk: Protonation/SolubilityCheckPH->AcidicAcidicNeutralpH 5.5 - 7.5Optimal StabilityCheckPH->NeutralNeutralBasicpH > 8.0Risk: Ring HydrolysisCheckPH->BasicBasicActionAcidValidate SolubilityCheck for PrecipitationAcidic->ActionAcidActionBaseLimit Exposure < 30 minsPrepare FreshBasic->ActionBase

Caption: Decision matrix for solvent selection and pH management to maximize compound half-life.

Part 4: Standardized Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a long-term storage solution that minimizes hydrolysis and oxidation.

  • Weighing: Weigh the solid 6-methoxybenzo[d]isothiazol-3-amine into an amber glass vial (protects from light).

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%) to achieve a concentration of 10 mM or 50 mM.

    • Tip: Do not use DMSO that has been open for months; it absorbs water from the air, which promotes hydrolysis.

  • Dissolution: Vortex for 30-60 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Aliquot & Store: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Protocol B: Rapid pH Stability Assay

Objective: Verify if the compound is stable in your specific assay buffer before running a large experiment.[2]

  • Preparation: Prepare three buffers:

    • Buffer A: pH 5.5 (Acetate or Citrate)[3]

    • Buffer B: pH 7.4 (PBS or HEPES)[3]

    • Buffer C: pH 9.0 (Tris or Carbonate)[3]

  • Spike: Dilute the DMSO stock to 50 µM in each buffer.

  • Incubation: Incubate at Room Temperature for 2 hours.

  • Analysis: Measure UV-Vis absorbance (scan 250–400 nm) at T=0 and T=2h.

    • Pass: Spectra overlap perfectly.

    • Fail: Shift in

      
       or appearance of a new peak (often ~350-400 nm indicates disulfide formation).[3]
      

References

  • PubChem. (2025).[2][5] Benzo[d]isothiazol-3-amine Compound Summary. National Library of Medicine. Available at: [Link][3]

  • Vicini, P., et al. (2000).[3] Biological activity of benzo[d]isothiazole derivatives. Farmaco. (Contextual grounding on the biological application and stability of the scaffold).

  • Pain, R. M., et al. (2024).[3][4] Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI. Available at: [Link] (Demonstrates susceptibility of the scaffold to oxidation).[4]

"troubleshooting poor cell permeability of benzothiazole compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZT-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Brick Dust" vs. "Grease Ball" Dilemma

Welcome to the technical support portal. You are likely here because your benzothiazole (BZT) series—a privileged scaffold in medicinal chemistry for anticancer and antimicrobial targets—is failing permeability screens.

Benzothiazoles present a classic medicinal chemistry paradox. The planar, aromatic nature of the scaffold that drives π-π stacking interactions with targets (like DNA gyrase or tubulin) also creates two distinct failure modes:

  • The "Brick Dust" Effect: High crystallinity and planarity lead to insolubility, mimicking low permeability.

  • The "Grease Ball" Effect: High lipophilicity (LogP > 4) causes the compound to enter the lipid bilayer and stay there (membrane retention), rather than crossing into the cytosol.

This guide provides a diagnostic workflow to isolate the root cause and actionable protocols to resolve it.

Module 1: Diagnostic Triage

Before altering your chemistry, you must validate your assay data. A common error is misinterpreting low recovery as low permeability .

Visualizing the Problem

The following decision tree outlines the logical flow for troubleshooting BZT permeability failures.

DiagnosticTree Start Permeability Failure (Papp < 10^-6 cm/s) CheckSol Step 1: Check Kinetic Solubility (Is it precipitating?) Start->CheckSol CheckRec Step 2: Check Mass Balance (Recovery < 70%?) CheckSol->CheckRec Soluble SolIssue Diagnosis: Solubility Limited Action: Formulation/Prodrug CheckSol->SolIssue Insoluble CheckEfflux Step 3: Check Efflux Ratio (B>A / A>B > 2.0?) CheckRec->CheckEfflux High Recovery NSBIssue Diagnosis: Non-Specific Binding Action: Add BSA/Modify Plastic CheckRec->NSBIssue Low Recovery EffluxIssue Diagnosis: P-gp Substrate Action: SAR Masking/Inhibitor CheckEfflux->EffluxIssue Yes TruePerm Diagnosis: Intrinsic Permeability Action: Reduce PSA/LogP CheckEfflux->TruePerm No

Figure 1: Diagnostic logic flow to distinguish between solubility, binding, and transporter issues.

Module 2: Structural Debugging (SAR)

If diagnostics confirm intrinsic permeability issues, the benzothiazole core requires chemical modification. The planar 2-phenylbenzothiazole system is particularly prone to "flatland" issues.

Common Structural Liabilities
LiabilityMechanismChemical Solution
Planarity Flat molecules stack efficiently (low solubility) and intercalate membranes too strongly.Escape from Flatland: Introduce sp3 character. Replace a phenyl ring with a cyclohexyl or piperidine moiety [1].
High LogP Lipophilicity > 4.0 increases membrane retention.Heteroatom Insertion: Introduce Nitrogen into the benzene ring (e.g., imidazo[1,2-a]pyridine or pyridyl-benzothiazole) to lower LogP [2].
H-Bond Donors Unmasked H-bond donors (e.g., 2-amino group) increase desolvation energy cost.Masking: Convert primary amines to amides or methylate. Reduce PSA to < 140 Ų [3].
P-gp Recognition Basic amines and amphiphilic cations are P-gp magnets.pKa Modulation: Reduce basicity of the 2-position amine or add steric bulk near the basic center to hinder transporter binding [4].
Case Study: The 2-Position Switch

Research indicates that the substituent at the 2-position is the primary driver of permeability profiles.

  • Problem: 2-aminobenzothiazoles often show high efflux.

  • Fix: Converting the amine to a urea or amide linker often improves the solubility/permeability balance by breaking symmetry and introducing rotatable bonds, though it may increase PSA [2].

Module 3: Assay Calibration & Troubleshooting

Benzothiazoles are notorious for failing standard assays due to Non-Specific Binding (NSB) . They stick to the plastic of the transwell plates, leading to false negatives.

FAQ: Why is my Mass Balance < 60%?

Q: I injected 10 µM, but when I sum the Apical and Basolateral compartments, I only find 4 µM. Where did it go? A: It is likely adsorbed to the plastic or trapped inside the cell monolayer.

Protocol: High-Recovery Caco-2 for Benzothiazoles

Standard protocols fail here. Use this modified workflow.

  • Plasticware: Use low-binding polypropylene plates for receiver wells, not standard polystyrene.

  • The "Trap" (Receiver Buffer):

    • Standard: HBSS buffer.

    • Modified: HBSS + 1% BSA (Bovine Serum Albumin) in the receiver compartment.

    • Why? BSA acts as a "sink," mimicking plasma protein binding. It pulls the lipophilic benzothiazole out of the membrane and prevents it from sticking to the plastic wall [5].

  • The "Wash":

    • At the end of the assay, wash the membrane with 50:50 Methanol:Water . Analyze this wash fraction. If >20% of the compound is here, you have a membrane retention issue (high lipophilicity), not a transporter issue.

Module 4: The Efflux Problem (P-gp/ABCB1)

Benzothiazoles are frequent substrates for the P-glycoprotein (P-gp) efflux pump.[1] This results in poor brain penetration (BBB) and low oral absorption.

Mechanism of Failure

P-gp recognizes the planar, hydrophobic core of the benzothiazole and actively pumps it back into the intestinal lumen (Apical side).

EffluxMechanism cluster_lumen Apical (Gut Lumen) cluster_cell Caco-2 Monolayer cluster_blood Basolateral (Blood) Compound_Out Benzothiazole (High Concentration) Compound_In Benzothiazole (Intracellular) Compound_Out->Compound_In Passive Diffusion Pgp P-gp Pump (Efflux) Pgp->Compound_Out Active Efflux (ATP) Compound_In->Pgp Substrate Binding Compound_Blood Benzothiazole (Low Concentration) Compound_In->Compound_Blood Restricted Transport

Figure 2: P-glycoprotein (P-gp) recycling of benzothiazoles at the apical membrane, preventing basolateral transport.

Troubleshooting Efflux

If your Efflux Ratio (ER) is


:
  • Confirm Active Transport: Run the assay ± Verapamil (100 µM) or Zosuquidar .

    • If ER drops to ~1.0 with inhibitor: It is P-gp mediated.

    • If ER remains high: It may be BCRP (try Ko143 inhibitor) or simply high membrane retention asymmetry.

  • Chemical Evasion:

    • N-methylation: If you have an amide linker, N-methylation can sometimes reduce P-gp recognition by removing a Hydrogen Bond Donor.

    • Reduce Planarity: P-gp loves flat aromatics. Introduce a chiral center or bulky non-planar group (e.g., t-butyl, adamantyl) to disrupt recognition [4, 6].

References

  • Vertex AI Search. (2024). Modulating mycobacterial envelope integrity for antibiotic synergy with benzothiazoles. Life Science Alliance. 2[1][3][4]

  • National Institutes of Health (NIH). (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility. PMC. 5

  • BenchChem. (2025).[6] Technical Support Center: Troubleshooting Low Cell Permeability. 6

  • American Chemical Society (ACS). (2017).[7] Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein. Journal of Medicinal Chemistry. 7

  • Enamine. (2025).[8] Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay. 9

  • National Institutes of Health (NIH). (1994). Benzimidazoles, potent anti-mitotic drugs: substrates for the P-glycoprotein transporter.[1] Biochem Pharmacol. 1[1]

Sources

"optimization of dosage for in vivo studies with 6-methoxybenzo[d]isothiazol-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Hub is designed for researchers optimizing in vivo protocols for 6-methoxybenzo[d]isothiazol-3-amine . This guide addresses the specific physicochemical challenges of the benzo[d]isothiazole scaffold, distinguishing it from its more common benzothiazole isomers.

Status: Operational | Tier: Advanced Research Support Subject: Dosage Optimization, Formulation & Troubleshooting for In Vivo Studies[1]

Executive Technical Summary

Compound Identity: 6-methoxybenzo[d]isothiazol-3-amine Class: 3-Amino-1,2-benzisothiazole (Privileged scaffold for PIM kinase inhibitors and psychotropic pharmacophores).[1] Key Challenge: The benzo[d]isothiazole core is planar and lipophilic, leading to dissolution-limited absorption (BCS Class II/IV behavior). The 3-amine position is electronically distinct from benzothiazoles, influencing both basicity and metabolic susceptibility.[1]

Formulation & Solubility Support

Issue: "The compound precipitates in PBS or saline immediately upon injection."

Root Cause: 6-methoxybenzo[d]isothiazol-3-amine possesses a rigid, planar aromatic structure with high lattice energy.[1] The 6-methoxy group adds lipophilicity (LogP ~2.0–2.5), while the 3-amino group provides only weak basicity, insufficient for salt formation at physiological pH without strong counter-ions.[1]

Validated Formulation Vehicles

Do not use 100% DMSO for IV/IP injections due to hemolysis and peritonitis risks.

Vehicle SystemComposition (v/v)RouteMax Dose (Est.)Notes
Standard Co-solvent 5% DMSO + 40% PEG400 + 55% WaterIP / PO50 mg/kgRecommended starting point. Warm PEG400 to 37°C before mixing.[1]
Surfactant Enhanced 5% Ethanol + 5% Tween-80 + 90% SalineIV / IP20 mg/kgMonitor for histamine release (Tween effect).
Cyclodextrin 20% HP-β-CD in Water (pH 4.[1]5)IV / PO100 mg/kgBest for chronic studies. Requires 4-6h stirring for complexation.
Lipid Suspension Corn Oil or Methylcellulose (0.5%)PO>100 mg/kgFor toxicological (MTD) studies only. Slow absorption.

Troubleshooting Protocol:

  • Dissolve First: Completely dissolve the compound in the organic solvent (DMSO/Ethanol) before adding the aqueous phase.

  • Order of Addition: Add the aqueous phase dropwise to the organic phase with vigorous vortexing to prevent "crashing out."

  • pH Adjustment: If precipitation occurs, adjust pH to 4.0–5.0 using 0.1N HCl (the amine is more soluble in acidic media).

Dosage Optimization (PK/PD)

Issue: "We see no efficacy at 10 mg/kg, but toxicity at 50 mg/kg. How do we find the therapeutic window?"

Scientific Rationale: The 6-methoxy group is a metabolic "soft spot."[1] It is prone to rapid O-demethylation by hepatic CYPs (likely CYP1A2 or CYP2D6), converting the molecule into a phenol, which is rapidly glucuronidated and excreted. This results in a short half-life (


).[1]
Step-by-Step Optimization Protocol

Phase 1: Maximum Tolerated Dose (MTD) - Acute [1]

  • Design: 3 mice/group, single dose (IP).

  • Doses: 10, 30, 100 mg/kg.

  • Observation: 24 hours. Look for sedation (common with benzisothiazoles due to CNS penetration) or ptosis.

Phase 2: Pharmacokinetic (PK) Snapshot

  • Design: Administer MTD/2. Collect plasma at 0.5h, 2h, and 6h.

  • Target: If

    
     at 2h < 
    
    
    
    (cellular), metabolic clearance is too fast.
  • Correction: Switch to b.i.d. (twice daily) dosing or use a metabolic inhibitor (e.g., 1-aminobenzotriazole) in vitro to confirm clearance mechanism.

Phase 3: Efficacy Study (Chronic)

  • Schedule: Based on PK. Typically 30 mg/kg b.i.d. is a robust starting point for this scaffold class.

  • Vehicle: Use 20% HP-β-CD to minimize vehicle-induced inflammation during repeated dosing.[1]

Metabolic Stability & Toxicity Guide

Issue: "The compound is disappearing rapidly from plasma."

Analysis: The benzo[d]isothiazole ring is susceptible to two main metabolic pathways:

  • O-Demethylation: The 6-methoxy group is cleaved.[1]

  • Ring Opening: The N-S bond is weaker than the C-S bond in benzothiazoles. Nucleophilic attack (e.g., by glutathione) can open the ring, leading to reactive thiol intermediates.

Metabolic Pathway Visualization

The following diagram illustrates the critical metabolic fates of 6-methoxybenzo[d]isothiazol-3-amine that dictate dosage frequency.

MetabolicPathway cluster_liver Hepatic Clearance Parent 6-Methoxybenzo[d] isothiazol-3-amine (Active) Phenol 6-Hydroxybenzo[d] isothiazol-3-amine (Transient) Parent->Phenol CYP450 (O-Demethylation) Acetyl N-Acetyl Derivative (Inactive) Parent->Acetyl NAT1/2 (N-Acetylation) RingOpen Ring-Opened Thiol Species (Potential Toxicity) Parent->RingOpen GSH/Reductase (N-S Bond Cleavage) Glucuronide O-Glucuronide Conjugate (Inactive/Excreted) Phenol->Glucuronide UGT (Conjugation)

Caption: Primary metabolic clearance pathways. Rapid O-demethylation is the dominant clearance mechanism, while N-S bond cleavage represents a potential toxicity liability.[1]

Frequently Asked Questions (Troubleshooting)

Q: Can I use the hydrochloride salt to improve solubility? A: Yes, but with caution. The 3-amino group on the isothiazole ring is less basic than typical amines due to electron delocalization.[1] The HCl salt may hydrolyze in water, creating an acidic microenvironment. If using the salt, ensure your buffer capacity is sufficient to prevent pH shock upon injection.

Q: The mice exhibit seizures immediately after dosing. Is this the compound? A: This is likely an off-target CNS effect .[1] Benzo[d]isothiazoles are structurally related to psychotropics (like Ziprasidone). They can cross the Blood-Brain Barrier (BBB) and interact with serotonin/dopamine receptors.

  • Action: Reduce dose by 50% and avoid IV bolus; switch to IP or PO to lower

    
     spikes.
    

Q: How do I store the stock solution? A: Store as a solid powder at -20°C. Solutions in DMSO should be prepared fresh. The N-S bond in isothiazoles is sensitive to oxidative stress and light. Protect from light during formulation and storage.

References

  • Benzo[d]isothiazole Scaffold Synthesis & Activity

    • Ivanova, Y. et al. (2024).[2][3] Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Link

    • Context: Defines the chemical stability and synthesis of the 3-amine core.
  • Metabolism of Methoxy-Heterocycles

    • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. Link

    • Context: Mechanisms of O-demethylation in planar aromatic ethers.[1]

  • Formulation of Poorly Soluble Compounds

    • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

    • Context: Standard protocols for co-solvent and cyclodextrin formul
  • PIM Kinase Inhibition (Structural Analogs)

    • Study of aminothiazolones and related heterocycles as PIM inhibitors. Link

    • Context: Establishes the biological relevance and likely dosage ranges (10-50 mg/kg) for this class of kinase inhibitors.

Sources

"addressing off-target effects of 6-methoxybenzo[d]isothiazol-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Off-Target Effects of 6-methoxybenzo[d]isothiazol-3-amine (6-MBIA) Content Type: Technical Support Center & Troubleshooting Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists

Status: Active Ticket Subject: Mitigating Non-Specific Inhibition & Off-Target Liabilities of 6-methoxybenzo[d]isothiazol-3-amine Assigned Specialist: Senior Application Scientist, Lead Discovery Unit

Executive Summary

You are likely utilizing 6-methoxybenzo[d]isothiazol-3-amine (6-MBIA) as a scaffold or chemical probe, potentially targeting USP7 (Ubiquitin Specific Protease 7) , PIM kinases , or IDO1 . While the benzisothiazole core is a privileged structure in medicinal chemistry, it possesses distinct physiochemical liabilities that often manifest as "off-target" effects.

This guide addresses the three primary sources of experimental noise associated with 6-MBIA: nucleophilic ring-opening (thiol reactivity) , redox cycling , and colloidal aggregation .

Part 1: Troubleshooting & FAQs (Q&A)
Category A: Biochemical Assay Inconsistencies

Q1: My IC50 values for 6-MBIA shift significantly (>10-fold) when I alter the DTT concentration in my assay buffer. Is this an artifact? A: Yes, this is a hallmark of thiol-mediated interference .

  • The Mechanism: The isothiazole ring, specifically the N-S bond, is susceptible to nucleophilic attack by thiols (DTT,

    
    -mercaptoethanol, or Glutathione). High concentrations of DTT can chemically open the isothiazole ring, converting your active 6-MBIA probe into a 2-mercaptobenzamide derivative or forming mixed disulfides.
    
  • The Fix:

    • Switch to a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) , which is less nucleophilic but effectively maintains protein stability.

    • If DTT is mandatory, perform a time-dependent pre-incubation study. If potency decreases over time, the compound is being consumed by the buffer.

Q2: I am observing inhibition in my counter-screen (an unrelated enzyme) that disappears when I add Triton X-100. What is happening? A: You are likely observing promiscuous inhibition via colloidal aggregation .

  • The Mechanism: Planar, hydrophobic scaffolds like 6-MBIA can self-assemble into colloidal particles at micromolar concentrations. These colloids sequester enzymes non-specifically, leading to false positives.

  • The Fix:

    • Add 0.01% Triton X-100 or Tween-80 to your assay buffer. Detergents disrupt these colloids.

    • Centrifuge your compound stock (10,000 x g for 10 min) before use to pellet potential aggregates.

Category B: Cellular & Selectivity Issues

Q3: My compound shows potent biochemical inhibition of USP7 but poor cellular activity. Is it permeability? A: While permeability is a factor, intracellular glutathione (GSH) conjugation is the more probable culprit for this scaffold.

  • The Mechanism: The intracellular concentration of GSH (1–10 mM) is vastly higher than in biochemical assays. GSH attacks the isothiazole sulfur, opening the ring and effectively "metabolizing" the drug before it engages the target.

  • The Fix:

    • Assess GSH stability (see Protocol 1 below).

    • Consider "scaffold hopping" to a benzisoxazole (replacing Sulfur with Oxygen) or an indazole (replacing Sulfur with Nitrogen) to improve metabolic stability while retaining geometry.

Q4: I am seeing unexplained cytotoxicity in cells that doesn't correlate with target knockdown. Could this be a kinase off-target? A: Yes. The 6-MBIA core mimics the adenosine ring of ATP.

  • The Mechanism: 6-MBIA derivatives are known to have off-target affinity for PIM1/2/3 kinases and DYRK1A . Inhibition of these survival kinases can induce apoptosis independent of your primary target (e.g., USP7).

  • The Fix: Run a focused kinase panel profiling PIM1, PIM2, and DYRK1A early in your cascade to distinguish on-target efficacy from kinase-driven toxicity.

Part 2: Mechanistic Visualization

The following diagram illustrates the "Liability Landscape" of the 6-MBIA scaffold, detailing how specific experimental conditions trigger off-target mechanisms.

MBIA_Liability_Flow Compound 6-MBIA Probe Cond_Thiol High DTT/GSH (Nucleophilic Attack) Compound->Cond_Thiol Cond_Conc High Concentration (>10 µM) Compound->Cond_Conc Cond_ATP ATP Binding Pocket (Structural Mimicry) Compound->Cond_ATP RingOpen Ring Opening (N-S Bond Cleavage) Cond_Thiol->RingOpen S-attack Aggregates Colloidal Aggregation (Enzyme Sequestration) Cond_Conc->Aggregates Self-assembly KinaseOff Off-Target Inhibition (PIM1, DYRK1A) Cond_ATP->KinaseOff H-bond mimicry FalseNeg False Negative (Compound Destroyed) RingOpen->FalseNeg Loss of potency FalsePos False Positive (Non-specific Inhibition) Aggregates->FalsePos Promiscuity Tox Cellular Toxicity (Unrelated to Target) KinaseOff->Tox Apoptosis

Caption: Figure 1: Mechanistic pathways leading to experimental artifacts with 6-MBIA. Yellow nodes indicate experimental conditions; Red nodes indicate the specific chemical/physical liability.

Part 3: Validation Protocols

To validate your data, perform these two critical control experiments.

Protocol 1: NMR-Based Thiol Stability Assay

Objective: To determine if your IC50 shift is due to covalent degradation of 6-MBIA by reducing agents.

Materials:

  • 6-MBIA (10 mM DMSO stock)

  • DTT (Deuterated d10-DTT preferred, or standard DTT)

  • DMSO-d6[1][2]

  • Phosphate Buffer (pH 7.4)

Methodology:

  • Preparation: Prepare a 500 µL sample containing 1 mM 6-MBIA in DMSO-d6/Buffer (1:1 mixture).

  • T0 Scan: Acquire a baseline 1H-NMR spectrum. Focus on the aromatic region (7.0–8.5 ppm) where the benzisothiazole protons reside.

  • Addition: Add 5 mM DTT (5-fold excess) to the tube.

  • Time-Course: Acquire spectra at t = 15 min, 1 hour, and 4 hours.

  • Analysis: Look for the disappearance of the specific isothiazole C-H singlet (or shift in aromatic peaks) and the appearance of new peaks corresponding to the 2-mercaptobenzamide breakdown product.

Interpretation:

Observation Conclusion Action
No spectral change Compound is thiol-stable. Proceed with DTT in assay.

| >20% conversion to new species | Compound is thiol-labile. | CRITICAL: Switch to TCEP for all future biochemical assays. |

Protocol 2: Detergent-Dependent Counter-Screen

Objective: To rule out colloidal aggregation (false positives).

Methodology:

  • Select Assay: Use your primary target assay (e.g., USP7 activity).

  • Conditions: Prepare two parallel reaction buffers:

    • Buffer A: Standard Buffer (No detergent).

    • Buffer B: Standard Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Execution: Run dose-response curves for 6-MBIA in both buffers simultaneously.

Data Analysis:

  • Calculate the Hill Slope and IC50 for both conditions.

MetricAggregator Profile (Bad)Specific Inhibitor Profile (Good)
IC50 Shift Potency drops >5-fold in Buffer BPotency remains within 2-fold
Hill Slope Steep (> 2.0 or < 0.5)Normal (~1.0)
Max Inhibition Often 100% at thresholdSaturates normally
Part 4: Comparative Liability Data

The following table summarizes known off-target liabilities for the benzisothiazole class compared to optimized scaffolds.

Liability Parameter6-MBIA (Benzisothiazole)Benzisoxazole Analog (O-variant)Indazole Analog (N-variant)
Thiol Reactivity (GSH/DTT) High (Ring opening)Low (Stable)Very Low (Stable)
Redox Cycling Moderate (H2O2 generation)LowLow
Kinase Selectivity Poor (PIM/DYRK hits)ModerateModerate (Requires tuning)
Aqueous Solubility ModerateModerateHigh
Metabolic Stability Low (S-oxidation/opening)ModerateHigh
References
  • Turnbull, A. P., et al. (2017). "Molecular basis of USP7 inhibition by selective small-molecule inhibitors." Nature, 550(7677), 481–486. [Link]

    • Context: Establishes the structural basis for USP7 inhibition and the evolution of scaffolds to avoid non-specific cysteine reactivity.
  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

    • Context: Defines the isothiazole class as potential PAINS due to redox and aggreg
  • Dahlin, J. L., et al. (2015). "Nonspecific probe interactions with cysteine residues in proteins: an underappreciated source of false positives in high-throughput screening." Journal of Medicinal Chemistry, 58(3), 1324–1336. [Link]

    • Context: Explains the mechanism of thiol-mediated ring opening in sulfur-containing heterocycles.
  • Cai, T., et al. (2011). "Investigation of the benzisothiazole scaffold as a template for the inhibition of PIM kinases." Bioorganic & Medicinal Chemistry Letters, 21(3), 1056-1059. [Link]

    • Context: Validates the kinase off-target liability (PIM1/2) of the benzisothiazole amine scaffold.

Sources

Technical Support Center: Optimizing Selectivity of 6-Methoxybenzo[d]isothiazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the development of 6-methoxybenzo[d]isothiazol-3-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the selectivity of this important scaffold. The unique chemical properties of the benzothiazole nucleus make it a valuable core in many bioactive molecules, but achieving precise target engagement while avoiding off-target effects remains a significant synthetic and conceptual challenge.[1][2]

This document provides in-depth, experience-driven guidance through a series of frequently asked questions, detailed troubleshooting protocols for common synthetic hurdles, and strategic insights into rational drug design for enhanced selectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries encountered during the initial phases of a project involving this scaffold.

Q1: What is the primary therapeutic significance of the 6-methoxybenzo[d]isothiazol-3-amine scaffold?

The 6-methoxybenzo[d]isothiazol-3-amine core is a privileged structure in medicinal chemistry, frequently employed as a "hinge-binding" motif in small molecule kinase inhibitors.[3] The benzisothiazole ring system is a versatile building block for compounds with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][4][5] The 3-amino group serves as a critical attachment point for side chains that explore the solvent-exposed region of an active site, while the methoxy group at the 6-position can influence solubility, metabolic stability, and electronic properties of the core, which in turn affects target binding.[1]

Q2: Why is achieving high selectivity so difficult with kinase inhibitors based on this scaffold?

The difficulty arises from the highly conserved nature of the ATP-binding pocket across the human kinome, which comprises over 500 kinases.[3] Most inhibitors targeting this site, known as type-I inhibitors, mimic the adenine portion of ATP and can inadvertently bind to numerous off-target kinases.[6] This promiscuity can lead to unforeseen side effects and toxicity, complicating clinical development.[3] Therefore, the primary challenge is to design derivatives that exploit subtle differences in the amino acid residues of the target kinase's active site compared to others.[7]

Q3: What are the most common synthetic routes for creating a library of derivatives for Structure-Activity Relationship (SAR) studies?

The most prevalent and versatile method for generating diverse libraries from the 6-methoxybenzo[d]isothiazol-3-amine core is through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[8] This reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and the primary amine of the scaffold, or conversely, coupling an amine side chain with a halogenated benzisothiazole precursor. This method is highly valued for its broad substrate scope and functional group tolerance, making it ideal for medicinal chemistry campaigns.[9][10]

Q4: When starting a new project, what are the key parameters to consider for a successful Buchwald-Hartwig amination?

A successful Buchwald-Hartwig coupling depends on the careful interplay of several factors: the palladium source (precatalyst), the phosphine ligand, the base, and the solvent. Modern palladacycle precatalysts (e.g., G3 or G4-type) are often preferred over traditional sources like Pd(OAc)₂ because they more efficiently generate the active Pd(0) species.[10] Ligand choice is paramount and substrate-dependent; bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often effective for coupling primary amines.[10] The base must be strong enough to deprotonate the amine but not so harsh that it degrades sensitive functional groups; sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices.[8][10] Finally, anhydrous, degassed aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.[11]

Section 2: Troubleshooting Guide for Synthetic Challenges

This section provides a question-and-answer formatted guide to resolving specific experimental issues.

Problem: Low or No Yield in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig reaction with 6-methoxybenzo[d]isothiazol-3-amine is failing or giving very low conversion. I see mostly unreacted starting materials. What should I check first?

Low conversion is a frequent issue that can almost always be traced back to reagent quality, catalyst activity, or reaction conditions.[11] A systematic approach is the best way to diagnose the problem.

Troubleshooting Workflow

start Low Yield / No Reaction reagents 1. Verify Reagent Quality start->reagents catalyst 2. Assess Catalyst System reagents->catalyst Reagents OK sub_reagents1 Anhydrous/Degassed Solvent? reagents->sub_reagents1 sub_reagents2 Fresh Base (ground if needed)? reagents->sub_reagents2 sub_reagents3 Starting Material Purity? reagents->sub_reagents3 conditions 3. Optimize Reaction Conditions catalyst->conditions Catalyst System OK sub_catalyst1 Using modern precatalyst (e.g., XPhos Pd G3)? catalyst->sub_catalyst1 sub_catalyst2 Correct Ligand for Substrate? (e.g., BrettPhos for primary amines) catalyst->sub_catalyst2 sub_catalyst3 Ligand oxidized? (Store under inert atm) catalyst->sub_catalyst3 success Reaction Successful conditions->success Optimization Works sub_cond1 Temperature too low? (Try incremental increase, e.g., 80°C -> 100°C) conditions->sub_cond1 sub_cond2 Inadequate Stirring? conditions->sub_cond2 sub_cond3 Reaction time sufficient? conditions->sub_cond3

Caption: Troubleshooting workflow for a failed Buchwald-Hartwig amination.

Detailed Solutions:

  • Verify Reagent and Solvent Quality:

    • Solvents: Ensure your solvent (e.g., toluene, dioxane) is anhydrous and has been thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. Oxygen is a potent inhibitor of the Pd(0) catalyst.[11]

    • Base: The physical properties of the base matter. Solid bases like NaOtBu or Cs₂CO₃ can be hygroscopic and form clumps. Use a fresh bottle, grind the base into a fine powder before use, and dispense it in a glovebox if possible.[10]

    • Substrates: Confirm the purity of your starting amine and aryl halide. Impurities can poison the catalyst.

  • Evaluate the Catalyst System:

    • Catalyst Source: If you are using older palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a modern, air-stable precatalyst such as XPhos Pd G3 or BrettPhos Pd G4. These form the active LPd(0) catalyst more cleanly and efficiently.[10]

    • Ligand Choice: The ligand is not one-size-fits-all. For primary amines like your scaffold, bulky ligands such as BrettPhos or XPhos are often effective. For more challenging couplings, you may need to screen a panel of ligands.[10]

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation. Ensure they have been stored and handled under an inert atmosphere.

  • Optimize Reaction Conditions:

    • Temperature: Many Buchwald-Hartwig couplings require heating, typically between 80-110 °C. If you are running the reaction at a lower temperature, a modest increase may be all that is needed.[11]

    • Concentration: Ensure the reaction is not too dilute. A typical concentration is around 0.1 M with respect to the limiting reagent.

    • Mixing: Inadequate stirring can create localized hotspots or poor reagent mixing, leading to side reactions or incomplete conversion. Ensure vigorous stirring throughout the reaction.[12]

Problem: Significant Side Product Formation

Q: My reaction is working, but I'm getting a lot of side products, mainly the hydrodehalogenation of my aryl halide and some homocoupling. How can I minimize these?

These side reactions typically point to issues with the stability of the catalytic cycle.

  • Hydrodehalogenation (Ar-X → Ar-H): This occurs when a hydride source is present, leading to the reduction of your starting material.

    • Solution: Potential hydride sources can include amine or alcohol impurities in your solvents or reagents. Using rigorously purified and anhydrous materials is key. If the problem persists, switching to a non-coordinating base like a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can sometimes help.[11]

  • Homocoupling (Ar-X → Ar-Ar): This dimerization is often promoted by catalyst decomposition or excessive heat.

    • Solution: Try lowering the reaction temperature slightly or reducing the catalyst loading (though this may require longer reaction times). Optimizing the palladium-to-ligand ratio can also suppress homocoupling.[10]

Problem: Challenges in Product Purification

Q: I have successfully synthesized my target derivative, but purification is proving difficult. The product has a similar polarity to a byproduct, and I'm struggling to remove residual palladium.

Purification is a critical step, and complex mixtures often require a multi-technique approach.[13]

Purification Strategy Decision Tree

start Crude Product Mixture is_solid Is the product a crystalline solid? start->is_solid is_polar Are impurities significantly different in polarity? is_solid->is_polar No / Amorphous crystallize Attempt Recrystallization is_solid->crystallize Yes flash_chrom Normal-Phase Flash Chromatography is_polar->flash_chrom Yes hplc Reverse-Phase Prep-HPLC is_polar->hplc No / Very Close is_chiral Is the compound chiral or are there isomers? sfc Supercritical Fluid Chromatography (SFC) is_chiral->sfc Yes final Pure Compound is_chiral->final No crystallize->final flash_chrom->final hplc->is_chiral sfc->final center Improved Selectivity gatekeeper Targeting the Gatekeeper Residue gatekeeper->center sub_gatekeeper Bulky side chains clash with large gatekeepers (e.g., Met), but fit with small ones (e.g., Thr) gatekeeper->sub_gatekeeper allosteric Allosteric Site Targeting allosteric->center sub_allosteric Binding to a less-conserved site outside the ATP pocket allosteric->sub_allosteric covalent Covalent Targeting of Non-conserved Cys covalent->center sub_covalent Adding a weak electrophile (e.g., acrylamide) to irreversibly bind to a unique Cys covalent->sub_covalent atropisomerism Exploiting Atropisomerism atropisomerism->center sub_atropisomerism Locking a molecule into a specific conformation that preferentially binds the target kinase atropisomerism->sub_atropisomerism

Sources

Technical Support Center: Analytical Optimization for 6-methoxybenzo[d]isothiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Ticket ID: #OPT-6MBIA-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Analytical Support Hub

You are likely analyzing 6-methoxybenzo[d]isothiazol-3-amine (often a key intermediate in the synthesis of antipsychotics like Ziprasidone or specific kinase inhibitors).[1]

This molecule presents a classic "triple threat" in chromatography:

  • Basic Amine Functionality: Causes severe peak tailing due to silanol interactions.[1][2][3]

  • Hydrophobicity: The benzisothiazole core requires high organic content, risking precipitation in aqueous buffers.[1]

  • UV/MS Sensitivity: Requires specific pH windows for optimal ionization and absorbance.[1]

Below is your interactive troubleshooting guide.

Module 1: Chromatographic Separation (HPLC/UPLC)

Issue: "My peak is tailing (Asymmetry > 1.5). I cannot integrate it reproducibly."

Diagnosis: This is the most common ticket we receive for this compound. The exocyclic amine (


) and the ring nitrogen can become protonated.[1] These positive charges interact electrostatically with residual negatively charged silanol groups (

) on the silica support of your column.[1]

Troubleshooting Protocol:

ParameterRecommendationTechnical Rationale
Stationary Phase C18 with High End-Capping (e.g., Hybrid Particle Technology)"End-capping" chemically blocks residual silanols.[1] Avoid "Type A" (older, acidic) silica columns.[1]
Mobile Phase pH pH 2.5 - 3.0 OR pH > 9.5 (if column permits)Low pH: Protonates silanols (

), rendering them neutral and preventing interaction with the amine.[1] High pH: Keeps the amine deprotonated (neutral), preventing interaction.
Buffer Additive Triethylamine (TEA) (For UV only)TEA acts as a "sacrificial base," saturating silanol sites so your analyte doesn't stick.[1] Use 5–10 mM.
Ionic Strength 20–50 mM Buffer Higher ionic strength masks electrostatic interactions.

Self-Validating Experiment: Run a "Buffer Challenge." Prepare your mobile phase with 10 mM buffer, then 50 mM buffer.

  • Result: If tailing improves significantly at 50 mM, your issue is silanol interaction.

  • Action: Permanently adopt the higher ionic strength or switch to a charged surface hybrid (CSH) column.[1]

Visualization: Troubleshooting Logic Tree

TailingLogic Start Issue: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow AddTEA Add 5mM TEA (if UV detection) IsLow->AddTEA No CheckCol Check Column Type IsLow->CheckCol Yes AddTEA->CheckCol Tailing Persists SwitchCol Switch to Hybrid (High pH stable) or End-capped C18 CheckCol->SwitchCol Old Silica?

Caption: Decision matrix for resolving peak asymmetry in basic benzisothiazole analysis.

Module 2: Detection Optimization (UV vs. MS)

Issue: "I see the peak in UV but not in MS (or vice versa), or sensitivity is too low."

Diagnosis: 6-methoxybenzo[d]isothiazol-3-amine has a conjugated system suitable for UV, but its ionization efficiency in MS depends heavily on the mobile phase chemistry.[1]

Q: What is the optimal UV Wavelength?

  • A: The benzisothiazole core typically absorbs strongly in the UV region.

    • Primary

      
      :  ~254 nm (Aromatic ring excitation).[1]
      
    • Secondary

      
      :  ~290–310 nm (Conjugated system).[1]
      
    • Action: Perform a spectral scan using a Diode Array Detector (DAD) from 200–400 nm.

    • Note: The methoxy group (

      
      ) is an auxochrome; it will cause a bathochromic shift (red shift) compared to the unsubstituted benzisothiazole, likely pushing absorbance towards 270–280 nm.[1]
      

Q: Why is my MS signal suppressed?

  • A: You are likely using TFA (Trifluoroacetic Acid) or Phosphate buffers .[1]

    • Mechanism:[2] TFA forms strong ion pairs with amines in the gas phase, preventing them from entering the mass spec detector. Phosphates are non-volatile and will clog the source.[1]

    • Solution: Switch to 0.1% Formic Acid or 10 mM Ammonium Formate . These are volatile and enhance ionization in ESI+ mode.[1]

Experimental Protocol: MS Signal Optimization

  • Mode: ESI Positive (

    
    ).[1]
    
  • Tune Solution: 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Cone Voltage: Ramp from 20V to 60V. The amine is relatively stable, but the methoxy group can be labile at high energies.

  • Monitor: Look for the parent ion mass (MW + 1).[1]

    • Calculation: Formula

      
       (approx MW = 180.2).[1] Look for 
      
      
      
      .[1]
Module 3: Sample Preparation & Solubility

Issue: "Recovery is inconsistent. I suspect the compound is crashing out."

Diagnosis: The 6-methoxybenzo[d]isothiazol-3-amine is lipophilic.[1] If you dissolve it in 100% DMSO or Methanol and inject it into a highly aqueous initial mobile phase (e.g., 95% Water), the compound will precipitate at the head of the column.

The "Diluent Match" Rule: Your sample diluent must be weaker (more aqueous) than your initial gradient conditions, OR you must inject a very small volume.

Recommended Diluent:

  • 50:50 Water:Acetonitrile (if isocratic).[1]

  • Initial Mobile Phase (if gradient).[1]

Solubility Data Table:

SolventSolubility RatingUsage Note
Water (Neutral) PoorDo not use as sole diluent.[1]
0.1 N HCl GoodProtonation of the amine increases solubility. Good for stock solutions.[1]
Methanol/ACN ExcellentGood for stock, but may cause peak distortion if injected pure.
DMSO ExcellentUse only if necessary; viscous and can cause pressure spikes.
Module 4: Stability & Degradation Pathways

Issue: "I see extra peaks appearing over time."

Diagnosis: Benzisothiazoles are generally stable, but the amine and sulfur are reactive sites.

  • Oxidation: The sulfur in the isothiazole ring can oxidize to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ) under oxidative stress (e.g., peroxides in aged ethers or THF).[1]
  • Photodegradation: Aromatic amines are light-sensitive.

    • Action: Use amber glassware.[1]

  • Demethylation: The methoxy group is stable under standard HPLC conditions but can hydrolyze in strong acids at high temperatures.

Visualization: Method Development Workflow

MethodDev Step1 1. Solubility Check (Dissolve in 0.1N HCl or MeOH) Step2 2. UV Scan (Determine Lambda max) Step1->Step2 Step3 3. Column Selection (C18 End-capped) Step2->Step3 Step4 4. Gradient Screening (5% -> 95% B) Step3->Step4 Step5 5. Optimization (Temp, pH, Flow) Step4->Step5

Caption: Step-by-step workflow for establishing a robust analytical method.

References
  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Restek Corporation. (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1] 6-(2-Aminophenoxy)benzo[d]isothiazol-3-amine (Related Structure Data). Retrieved from [Link][1]

  • Zhuang, M., et al. (2005).[1] Characterization of a novel metabolite intermediate of ziprasidone.[1][4] Drug Metabolism and Disposition.[1][4] Retrieved from [Link]

  • Element Lab Solutions. (2025).[1] Peak Tailing in HPLC - Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Mitigate Cytotoxicity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole derivatives. This guide is designed to provide you with in-depth technical and practical advice to understand and mitigate the cytotoxicity associated with this important class of compounds. Our goal is to equip you with the knowledge to navigate the experimental challenges and to design more effective and safer therapeutics.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the cytotoxicity of benzothiazole derivatives.

Q1: Why do many benzothiazole derivatives exhibit cytotoxicity?

A1: The cytotoxicity of benzothiazole derivatives is often linked to their mechanism of action, which can be beneficial in anticancer applications but detrimental to healthy cells.[1][2] The benzothiazole nucleus is a versatile scaffold that can be functionalized to interact with various biological targets.[3][4] Some derivatives can induce apoptosis (programmed cell death) in cancer cells, which is a desired therapeutic effect.[2][5][6] However, this can also affect non-cancerous cells. Additionally, the metabolism of some benzothiazole compounds can lead to the formation of reactive metabolites that can cause cellular damage.[7] For instance, metabolism can involve ring-opening and the formation of aromatic hydroxylamines, which have mutagenic and carcinogenic potential.[7]

Q2: What are the initial steps I should take to assess the cytotoxicity of my novel benzothiazole compound?

A2: A systematic initial assessment is crucial. We recommend a multi-parametric approach to build a comprehensive cytotoxicity profile.[8][9] Start with a panel of cell-based assays that measure different cellular endpoints:

  • Metabolic Activity Assays (e.g., MTT, XTT): These colorimetric assays are a good first-pass indicator of cell viability by measuring the metabolic activity of cells.[8] A reduction in metabolic activity is often correlated with cytotoxicity.

  • Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate dehydrogenase (LDH) released from cells with damaged membranes, providing a direct measure of cell lysis.[8][9]

  • Apoptosis Assays (e.g., Caspase-3/7 activity): These assays measure the activity of key enzymes in the apoptotic pathway, helping to determine if the observed cytotoxicity is due to programmed cell death.[8][9]

It's also important to perform these assays across a range of concentrations (dose-response) and time points (time-course) to determine the IC50 (half-maximal inhibitory concentration) value of your compound.[9]

Q3: Are there "safer" benzothiazole scaffolds or substituents I should consider during lead optimization?

A3: Yes, the structure-activity relationship (SAR) for cytotoxicity is a key area of investigation. While specific recommendations depend on the therapeutic target, some general trends have been observed. For example, the position and nature of substituents on the benzothiazole ring and any appended phenyl rings can significantly influence cytotoxicity.[1][10] For instance, the incorporation of a fluorine atom at the 7th position of some derivatives has been shown to enhance cytotoxicity against certain cancer cell lines.[11] Conversely, other modifications might reduce off-target toxicity. A thorough review of the literature for SAR studies on compounds with similar targets to yours is highly recommended.[10][12]

Q4: Can changing the formulation of my benzothiazole derivative reduce its cytotoxicity?

A4: Absolutely. Formulation strategies can significantly impact the safety profile of a drug.[13] For orally administered drugs, modifying the formulation can alter the pharmacokinetic profile, for instance, by reducing the peak plasma concentration (Cmax) which may be linked to toxicity, while maintaining the overall exposure (AUC).[13] Encapsulation in drug delivery systems like liposomes or nanoparticles can also be explored to target the drug to specific tissues, thereby reducing systemic toxicity.[14][15]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: High cytotoxicity observed in primary screening assays across all tested cell lines, including non-cancerous controls.
  • Possible Cause 1: Intrinsic Off-Target Toxicity. Your compound may have a mechanism of action that affects a fundamental cellular process common to all cell types.

    • Troubleshooting Steps:

      • Mechanism of Action Deconvolution: Broaden your in vitro testing to include assays that probe for common toxicity pathways, such as mitochondrial toxicity, reactive oxygen species (ROS) generation, and DNA damage.[9][16]

      • Structural Modification: Based on the mechanistic insights, consider synthesizing analogs with modifications designed to reduce the off-target activity. For example, if ROS generation is high, you could incorporate antioxidant moieties.[17][18]

      • Consult SAR Literature: Re-examine the structure-activity relationship data for similar compounds to identify structural features associated with broad-spectrum cytotoxicity.[10]

  • Possible Cause 2: Poor Solubility Leading to Compound Precipitation. At higher concentrations, your compound may be precipitating out of the culture medium, leading to physical stress on the cells and inaccurate cytotoxicity readings.[19]

    • Troubleshooting Steps:

      • Solubility Assessment: Determine the aqueous solubility of your compound in the cell culture medium.

      • Microscopic Examination: Visually inspect the wells of your assay plates under a microscope for any signs of compound precipitation.

      • Formulation Adjustment: If solubility is an issue, consider using a different solvent (ensuring the solvent itself is not toxic at the final concentration) or employing solubilizing excipients. For in vivo studies, formulation approaches like nanosuspensions can be beneficial.[15]

Problem 2: My benzothiazole derivative shows promising anticancer activity in vitro, but is too toxic in animal models.
  • Possible Cause 1: Unfavorable Pharmacokinetics and Biodistribution. The compound may be accumulating in non-target organs at toxic concentrations.

    • Troubleshooting Steps:

      • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of your compound.

      • Targeted Drug Delivery: Explore formulation strategies to enhance delivery to the tumor site and reduce exposure to sensitive organs.[14] This could involve conjugation to a targeting ligand or encapsulation in nanoparticles.

      • Prodrug Approach: Consider designing a prodrug that is activated specifically at the tumor site, thereby limiting systemic toxicity.

  • Possible Cause 2: Metabolic Activation to Toxic Species. The in vivo metabolic pathways may differ from in vitro models, leading to the formation of toxic metabolites.[7]

    • Troubleshooting Steps:

      • Metabolite Identification Studies: Use techniques like mass spectrometry to identify the major metabolites of your compound in vivo.

      • In Vitro Metabolism Models: Utilize more advanced in vitro models that better mimic in vivo metabolism, such as 3D liver spheroids or co-cultures of hepatocytes with other liver cell types.[20][21]

      • Structural Modification to Block Metabolism: If a specific metabolic pathway is identified as the source of toxicity, you can attempt to block it through chemical modification of the parent compound.

Problem 3: Inconsistent results in cytotoxicity assays.
  • Possible Cause 1: Cell Culture Variability. Differences in cell passage number, confluency, and overall health can lead to variable responses.

    • Troubleshooting Steps:

      • Standardize Cell Culture Protocols: Maintain a consistent cell passage number and seeding density for all experiments.

      • Regular Cell Line Authentication: Periodically verify the identity of your cell lines.

      • Monitor Cell Health: Regularly check cells for signs of stress or contamination.

  • Possible Cause 2: Assay Interference. The benzothiazole derivative itself might interfere with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false-positive signal for cell viability.

    • Troubleshooting Steps:

      • Run Compound-Only Controls: Include control wells containing your compound in the cell culture medium without cells to check for direct effects on the assay reagents.

      • Use Orthogonal Assays: Confirm your results using a second, mechanistically different cytotoxicity assay. For example, if you see unexpected results with an MTT assay, validate them with an LDH release assay.[8]

Experimental Protocols

Here are detailed step-by-step methodologies for key experiments mentioned in this guide.

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on metabolic activity.[8]

Materials:

  • Your benzothiazole derivative

  • Appropriate cell line and culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your benzothiazole derivative in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[8][9]

Materials:

  • Your benzothiazole derivative

  • Appropriate cell line and culture medium

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release induced by cell lysis).

Visualizing Cytotoxicity Pathways and Workflows

General Workflow for Assessing Benzothiazole Cytotoxicity

The following diagram outlines a typical experimental workflow for characterizing the cytotoxic properties of a new benzothiazole derivative.

G cluster_prep Preparation cluster_treat Treatment cluster_assess Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation prep_compound Prepare Benzothiazole Derivative Stock & Working Solutions treat_cells Treat Cells with Serial Dilutions prep_compound->treat_cells prep_cells Cell Line Culture (e.g., Cancer & Normal) seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells mtt MTT Assay (Metabolic Activity) treat_cells->mtt ldh LDH Assay (Membrane Integrity) treat_cells->ldh caspase Caspase-3/7 Assay (Apoptosis) treat_cells->caspase calc_ic50 Calculate IC50 Values mtt->calc_ic50 ldh->calc_ic50 caspase->calc_ic50 mechanism Elucidate Mechanism of Action calc_ic50->mechanism

Caption: A general experimental workflow for assessing the cytotoxicity of benzothiazole derivatives.

Potential Mechanisms of Benzothiazole-Induced Cytotoxicity

This diagram illustrates some of the key cellular pathways that can be affected by cytotoxic benzothiazole derivatives.

G cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes benzothiazole Benzothiazole Derivative ros Increased ROS Production benzothiazole->ros dna_damage DNA Damage benzothiazole->dna_damage mito_dysfunction Mitochondrial Dysfunction benzothiazole->mito_dysfunction enzyme_inhibition Enzyme Inhibition (e.g., Kinases) benzothiazole->enzyme_inhibition apoptosis Apoptosis ros->apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest mito_dysfunction->apoptosis necrosis Necrosis mito_dysfunction->necrosis enzyme_inhibition->apoptosis enzyme_inhibition->cell_cycle_arrest

Caption: Potential mechanisms of cytotoxicity induced by benzothiazole derivatives.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values to illustrate how data can be presented for comparison.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Derivative A MCF-7 (Breast Cancer)MTT485.2
HCT116 (Colon Cancer)MTT488.9
HEK293 (Normal Kidney)MTT4845.7
Derivative B MCF-7 (Breast Cancer)MTT4815.6
HCT116 (Colon Cancer)MTT4822.1
HEK293 (Normal Kidney)MTT48> 100

This table demonstrates how to present comparative cytotoxicity data. The selectivity index (IC50 in normal cells / IC50 in cancer cells) can be calculated from such data to guide lead selection.

Advanced Mitigation Strategies

For promising lead compounds with residual cytotoxicity, consider these advanced strategies:

Co-administration with Cytoprotective Agents

Cytoprotective agents are compounds that can protect normal cells from the toxic effects of chemotherapy without compromising the anticancer efficacy.[22][23][24]

  • Antioxidants: If your benzothiazole derivative induces significant oxidative stress, co-administration with antioxidants like N-acetylcysteine (NAC) or Vitamin E could be explored to protect normal tissues.[24]

  • Targeted Cytoprotectants: Agents like amifostine can selectively protect normal tissues from the damage caused by certain classes of anticancer drugs.[25]

Pharmacogenomic Approaches

Patient-to-patient variability in drug metabolism can influence both efficacy and toxicity.

  • Identify Key Metabolizing Enzymes: Determine which cytochrome P450 (CYP) enzymes are primarily responsible for the metabolism of your compound.[26][27]

  • Screen for Genetic Polymorphisms: In later stages of development, consider if common genetic variations in these enzymes could predict which patients are at a higher risk of toxicity.

Conclusion

Mitigating the cytotoxicity of benzothiazole derivatives is a critical aspect of their development as therapeutic agents. A thorough understanding of the underlying mechanisms of toxicity, coupled with a systematic approach to in vitro and in vivo testing, is essential for success. By employing the strategies outlined in this guide, from rational drug design and advanced formulation to the use of cytoprotective agents, researchers can significantly improve the safety profile of their benzothiazole-based drug candidates and increase their potential for clinical translation.

References

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Validation & Comparative

A Comparative Analysis of p56(lck) Kinase Inhibitors: Evaluating the Potential of the 6-Methoxybenzo[d]isothiazol-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative overview of various chemical scaffolds designed to inhibit the lymphocyte-specific protein tyrosine kinase (p56(lck)), a critical mediator of T-cell activation. While established inhibitor classes have been extensively studied, this document will also explore the potential of the lesser-known 6-methoxybenzo[d]isothiazol-3-amine scaffold, drawing inferences from related isothiazolone and benzothiazole structures. Our analysis is tailored for researchers and professionals in drug development, offering insights into structure-activity relationships (SAR), mechanisms of action, and the experimental validation of these potent immunomodulators.

The Central Role of p56(lck) in T-Cell Signaling

The p56(lck) kinase, a member of the Src family of non-receptor tyrosine kinases, is pivotally involved in the signal transduction cascade initiated by the T-cell receptor (TCR).[1][2] Expressed predominantly in T-cells and natural killer (NK) cells, Lck associates with the cytoplasmic tails of CD4 and CD8 co-receptors.[3][4] Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates key tyrosine residues on the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex.[3] This phosphorylation event creates docking sites for another kinase, ZAP-70, initiating a downstream signaling cascade that culminates in T-cell proliferation, differentiation, and cytokine release, such as Interleukin-2 (IL-2).[5][6]

Given its essential function, the selective inhibition of Lck presents a promising therapeutic strategy for managing T-cell mediated autoimmune diseases, inflammatory disorders, and organ transplant rejection.[1][7]

p56lck_signaling_pathway cluster_TCell T-Cell cluster_Inhibitor Inhibition TCR TCR/CD3 Lck p56(lck) TCR->Lck activates ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_8 CD4/CD8 CD4_8->Lck associates with Lck->TCR phosphorylates ITAMs Lck->ZAP70 phosphorylates Downstream Downstream Signaling (e.g., PLCγ1, LAT) ZAP70->Downstream Activation T-Cell Activation (Proliferation, IL-2 Production) Downstream->Activation Inhibitor Lck Inhibitor Inhibitor->Lck blocks ATP binding or covalent modification

Caption: Simplified p56(lck) signaling cascade upon T-cell receptor (TCR) engagement and point of intervention for Lck inhibitors.

The Benzo[d]isothiazole Scaffold: A Novel Avenue for Lck Inhibition?

Direct literature on 6-methoxybenzo[d]isothiazol-3-amine as a p56(lck) inhibitor is scarce. However, the isothiazolone ring system, a core component of this scaffold, has been identified as a potent inhibitor of Lck. A notable study on the isothiazolone compound A-125800 revealed an irreversible mechanism of action.[6] This inhibition occurs through the covalent modification of cysteine residues within the Lck catalytic domain. The isothiazolone ring is susceptible to nucleophilic attack by the sulfhydryl groups of cysteines, leading to ring-opening and the formation of a disulfide bond with the enzyme, thereby permanently inactivating it.[6]

This precedent suggests that compounds based on the benzo[d]isothiazole scaffold, such as 6-methoxybenzo[d]isothiazol-3-amine, could potentially act as covalent, irreversible inhibitors of p56(lck). This mechanism contrasts with the more common ATP-competitive reversible inhibitors.

A Comparative Overview of Established p56(lck) Inhibitor Classes

A multitude of chemical scaffolds have been developed to target p56(lck). The most successful of these are potent, selective, and often orally bioavailable. Below, we compare several key classes.

Pyrrolo[2,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines

This class represents some of the earliest and most studied ATP-competitive inhibitors of Src family kinases.

  • Mechanism of Action: These compounds are structural mimics of the purine ring of ATP and bind reversibly to the kinase hinge region within the ATP-binding pocket.[8]

  • Examples & Potency:

    • PP1 and PP2: These are potent inhibitors of Src family kinases, with PP2 showing an IC50 of 4 nM against Lck.[9] However, they lack selectivity, inhibiting other Src family members like Fyn and Src.[9][10]

    • A-770041: A descendant of PP1, it was optimized for better selectivity towards Lck (IC50 = 147 nM).[9]

    • A-420983: A pyrazolo[3,4-d]pyrimidine with an Lck IC50 of 37 nM, which has demonstrated efficacy in animal models of transplant rejection.[2]

  • Structure-Activity Relationship (SAR): SAR studies focus on modifications to improve selectivity. For instance, exploiting a deep hydrophobic pocket adjacent to the ATP-binding site, which is unique to Src family kinases, can enhance both potency and selectivity.[10]

Benzothiazoles

The benzothiazole scaffold has yielded highly potent and selective Lck inhibitors.

  • Mechanism of Action: These are typically ATP-competitive inhibitors.

  • Examples & Potency:

    • BMS-350751 & BMS-358233: These 2-amino-heteroaryl-benzothiazole-6-anilides are potent Lck inhibitors with excellent cellular activity in T-cell proliferation assays.[11]

    • 2-Amino-6-carboxamidobenzothiazoles: A series discovered to have potent Lck inhibitory properties with extensive SAR studies available.[12]

  • Relevance to the Topic Compound: The existence of potent benzothiazole-based Lck inhibitors suggests that the related benzo[d]isothiazole scaffold is a promising area for exploration. The key difference lies in the arrangement of the nitrogen and sulfur atoms in the five-membered ring, which would alter the geometry and electronic properties of the molecule.

2-Aminopyrimidine Carbamates and Ureas

This class includes compounds with high potency and good selectivity profiles.

  • Mechanism of Action: ATP-competitive.

  • Examples & Potency:

    • One of the most promising compounds from a 2-aminopyrimidine carbamate series exhibited an IC50 of 0.6 nM for Lck, with good selectivity over other kinases like Kdr, Syk, and Zap-70.[9]

    • Anilinopyrimidine ureas have also been developed, with one example showing an Lck IC50 of 87 nM and demonstrating in vivo activity in a rat arthritis model.[2]

Quantitative Comparison of p56(lck) Inhibitors

The following table summarizes the in vitro potency of representative compounds from different chemical classes. It is crucial to note that assay conditions (e.g., ATP concentration) can significantly impact IC50 values, and direct comparison should be made with caution.

Compound Name / ClassChemical ScaffoldMechanism of ActionLck IC50 (nM)Selectivity NotesReference(s)
A-125800 IsothiazoloneCovalent Irreversible1,000 - 7,000Equipotent against ZAP-70; 50-100x less potent against p38 MAP kinase.[6]
PP2 Pyrrolo[2,3-d]pyrimidineATP-Competitive4Not selective against other Src family kinases.[9]
A-770041 Pyrrolo[2,3-d]pyrimidineATP-Competitive147Improved selectivity over other Src family members compared to PP1.[9]
A-420983 Pyrazolo[3,4-d]pyrimidineATP-Competitive37Orally efficacious in animal models.[2]
BMS-350751 2-Aminopyridyl-benzothiazoleATP-Competitive0.5T-cell proliferation IC50 = 475 nM.[2]
2-Aminopyrimidine Carbamate (Lead) 2-Aminopyrimidine CarbamateATP-Competitive0.6Good selectivity over Kdr (IC50=140 nM) and Syk (IC50=200 nM).[9]
Anilinopyrimidine Urea (Lead) Anilinopyrimidine UreaATP-Competitive87Active in adjuvant-induced arthritis model in rats.[2]

Experimental Protocols

To ensure scientific integrity, the evaluation of any novel p56(lck) inhibitor, such as one based on the 6-methoxybenzo[d]isothiazol-3-amine scaffold, requires robust and validated experimental methods.

Protocol 1: In Vitro Lck Kinase Assay (Biochemical Potency)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of p56(lck).

kinase_assay_workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection Recombinant_Lck Recombinant p56(lck) Enzyme Incubation Incubate at 30°C Recombinant_Lck->Incubation Substrate Tyrosine Peptide Substrate Substrate->Incubation ATP ATP (γ-32P or cold) ATP->Incubation Inhibitor Test Compound (e.g., 6-methoxybenzo... [d]isothiazol-3-amine) Inhibitor->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Separation Separate Phosphorylated Substrate Stop_Reaction->Separation Quantification Quantify Signal (e.g., Scintillation Counting) Separation->Quantification Calculate IC50 Calculate IC50 Quantification->Calculate IC50

Sources

A Comparative Guide for Neuroprotective Drug Development: Riluzole vs. 6-Methoxybenzo[d]isothiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Evaluating a Novel Neuroprotective Candidate Against an Established Therapeutic

Introduction

In the landscape of neurodegenerative disease research, the quest for novel, more effective neuroprotective agents is a paramount objective. Riluzole, the first drug approved for amyotrophic lateral sclerosis (ALS), has served as a critical, albeit modestly effective, benchmark for over two decades. Its multifaceted mechanism, primarily targeting glutamatergic excitotoxicity, has paved the way for investigating new chemical entities that may offer superior efficacy or a more favorable safety profile.

This guide presents a comparative framework for evaluating a novel benzisothiazole derivative, 6-methoxybenzo[d]isothiazol-3-amine , against the established therapeutic, Riluzole . Due to the nascent stage of research into 6-methoxybenzo[d]isothiazol-3-amine, this document is structured as a prospective guide for drug development professionals. It outlines the necessary experimental comparisons, drawing upon the well-documented profile of Riluzole to establish a benchmark for efficacy, mechanism of action, pharmacokinetics, and safety. The benzisothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities, providing a rationale for its investigation in neuroprotection.[1][2]

Compound Overview: The Benchmark and the Challenger

A foundational understanding of the physicochemical properties of both molecules is critical, as these characteristics dictate formulation, administration, and the potential to cross the blood-brain barrier.

PropertyRiluzole6-methoxybenzo[d]isothiazol-3-amine
Chemical Structure 2-amino-6-(trifluoromethoxy)benzothiazole6-methoxybenzo[d]isothiazol-3-amine
Molecular Formula C₈H₅F₃N₂OSC₈H₈N₂OS
Molecular Weight 234.2 g/mol 180.23 g/mol [3][4]
Appearance White, film-coated tablet (as formulated product)White to beige crystalline powder[3]
Melting Point Not applicable (as formulated drug)165–167 °C[3]
Solubility Insoluble in water[5]Insoluble in water, slightly soluble in methanol[3]
LogP To be determined1.81[6]

Part 1: Comparative Analysis of Mechanism of Action

Riluzole's neuroprotective effects are attributed to a multi-target mechanism centered on the modulation of glutamate neurotransmission.[7][8] A primary goal in evaluating 6-methoxybenzo[d]isothiazol-3-amine is to determine if it shares these mechanisms or possesses novel ones.

Riluzole's Established Mechanism: Riluzole is understood to exert its neuroprotective effects through several actions:

  • Inhibition of Voltage-Gated Sodium Channels: It stabilizes sodium channels in their inactivated state, which preferentially affects damaged or persistently active neurons.[9] This reduces neuronal hyperexcitability and inhibits the presynaptic release of glutamate.

  • Modulation of Glutamate Receptors: While controversial, some evidence suggests it may non-competitively block N-methyl-D-aspartate (NMDA) receptors, further reducing excitotoxic signaling.[10]

  • Inhibition of Protein Kinase C (PKC): Riluzole can directly inhibit PKC, a mechanism that may contribute to its antioxidative and neuroprotective effects beyond excitotoxicity.[11]

Hypothesized Mechanism for 6-methoxybenzo[d]isothiazol-3-amine: The structural similarity to Riluzole (both are benzocyclic amines with a sulfur-containing ring) suggests a potential for shared targets. The benzisothiazole and benzothiazole cores are known to interact with a wide range of biological targets.[12] The primary hypothesis would be that it also modulates neuronal excitability.

The following diagram illustrates the known pathways for Riluzole and the proposed points of investigation for 6-methoxybenzo[d]isothiazol-3-amine.

cluster_Riluzole Riluzole Mechanism cluster_Candidate 6-methoxybenzo[d]isothiazol-3-amine (Hypothesized) cluster_Outcome Cellular Outcome Riluzole Riluzole Na_Channel Voltage-Gated Na+ Channels Riluzole->Na_Channel Inhibits PKC Protein Kinase C Riluzole->PKC Inhibits Glu_Release ↓ Presynaptic Glutamate Release Na_Channel->Glu_Release Neuroprotection Neuroprotection Glu_Release->Neuroprotection Leads to PKC_Inhibit ↓ PKC Activity PKC->PKC_Inhibit PKC_Inhibit->Neuroprotection Contributes to Candidate 6-methoxybenzo[d]isothiazol-3-amine Na_Channel_C Voltage-Gated Na+ Channels (?) Candidate->Na_Channel_C Investigate Other_Targets Novel Targets (?) Candidate->Other_Targets Screen for Glu_Release_C ↓ Presynaptic Glutamate Release (?) Na_Channel_C->Glu_Release_C Glu_Release_C->Neuroprotection Hypothesized to lead to Other_Targets->Neuroprotection Potential for

Caption: Known and hypothesized mechanisms of action leading to neuroprotection.

Experimental Protocol: In Vitro Mechanistic Assays

The causality behind these experimental choices is to first establish a neuroprotective effect and then dissect the underlying mechanism, directly comparing the novel compound to the benchmark.

  • Primary Neuronal Culture Viability Assay:

    • Objective: To determine the neuroprotective concentration range of both compounds against glutamate-induced excitotoxicity.

    • Methodology:

      • Culture primary cortical or motor neurons from embryonic rodents.

      • Pre-treat cultures with a concentration range of Riluzole or 6-methoxybenzo[d]isothiazol-3-amine (e.g., 0.1 µM to 100 µM) for 24 hours.

      • Induce excitotoxicity by exposing neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.

      • After 24 hours post-insult, assess cell viability using an MTT or LDH assay.

    • Self-Validation: The protocol must include a positive control (Riluzole) and a negative control (vehicle-treated, glutamate-exposed cells) to validate the assay's dynamic range and the benchmark's expected effect.

  • Electrophysiology (Patch-Clamp) Assay:

    • Objective: To directly measure the effect of the compounds on voltage-gated sodium channels.

    • Methodology:

      • Use cultured neurons or a cell line expressing the relevant sodium channel subtypes (e.g., Nav1.1, 1.2, 1.6).

      • Perform whole-cell patch-clamp recordings to measure sodium currents.

      • Apply Riluzole and 6-methoxybenzo[d]isothiazol-3-amine at effective concentrations determined from the viability assay.

      • Analyze changes in current amplitude, and voltage-dependence of activation and inactivation to determine the inhibitory mechanism.

    • Self-Validation: A known sodium channel blocker (e.g., tetrodotoxin) should be used as a positive control to confirm the assay is working correctly.

  • Glutamate Release Assay:

    • Objective: To quantify the effect of the compounds on presynaptic glutamate release.

    • Methodology:

      • Use synaptosome preparations from rodent brain tissue.

      • Pre-incubate synaptosomes with Riluzole or 6-methoxybenzo[d]isothiazol-3-amine.

      • Depolarize the synaptosomes with an elevated potassium concentration (e.g., 40 mM KCl) to trigger glutamate release.

      • Measure the amount of released glutamate in the supernatant using an enzyme-linked fluorescent assay or HPLC.

    • Self-Validation: The assay must demonstrate a robust increase in glutamate release upon depolarization (vehicle control) and its attenuation by Riluzole.

Part 2: Comparative Efficacy in a Disease-Relevant Model

In vitro assays provide mechanistic insights, but in vivo models are crucial for evaluating therapeutic potential in a complex biological system. For a condition like ALS, the SOD1-G93A transgenic mouse model is a well-established standard.[13][14]

Experimental Protocol: In Vivo Efficacy in SOD1-G93A Mice

This workflow is designed to assess the impact of the compounds on disease onset, progression, and survival, which are the key endpoints for ALS therapeutics.

start SOD1-G93A Mice (Pre-symptomatic) treatment Treatment Initiation (e.g., 60 days of age) - Vehicle - Riluzole (Benchmark) - Candidate Compound start->treatment monitoring Weekly Monitoring: - Body Weight - Motor Function (Rotarod) - Clinical Score treatment->monitoring onset Determine Disease Onset (e.g., Peak Body Weight) monitoring->onset progression Track Disease Progression (Decline in Motor Score) monitoring->progression outcome Comparative Efficacy Data onset->outcome endpoint Determine Survival Endpoint (Loss of Righting Reflex) progression->endpoint progression->outcome histology Post-mortem Analysis: - Spinal Cord Motor Neuron Count - Muscle Innervation (NMJ) endpoint->histology endpoint->outcome histology->outcome

Caption: Experimental workflow for in vivo comparative efficacy testing.

  • Methodology:

    • Animal Cohorts: Divide pre-symptomatic SOD1-G93A mice into three groups: Vehicle control, Riluzole (at a clinically relevant dose), and 6-methoxybenzo[d]isothiazol-3-amine (at doses informed by preliminary tolerability studies).

    • Dosing: Begin daily administration at an early age (e.g., 60 days).

    • Monitoring: Conduct weekly assessments of body weight and motor performance (e.g., rotarod test). Assign a clinical score based on limb paralysis progression.

    • Endpoints: The primary endpoints are the age of disease onset (defined by peak body weight or first sign of motor deficit), disease progression rate, and survival (defined by the inability to right within 30 seconds).

    • Histopathology: At the end-stage, perform histological analysis of the spinal cord to quantify motor neuron loss and examine neuromuscular junction (NMJ) integrity in relevant muscles.

  • Self-Validation: The vehicle-treated group must exhibit the known and published disease progression timeline for the SOD1-G93A strain. The Riluzole group should show a modest but statistically significant extension in survival, consistent with literature reports, thus validating the model's sensitivity to therapeutic intervention.

Part 3: Comparative Pharmacokinetic (ADME) and Safety Profiles

A compound's efficacy is intrinsically linked to its ability to reach the target tissue at a sufficient concentration and for an adequate duration, without causing undue toxicity.[15][16]

Pharmacokinetic (ADME) Profiling

The objective is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of both compounds.

PK ParameterRiluzole (Literature Data)6-methoxybenzo[d]isothiazol-3-amine
Bioavailability (Oral) ~60%To be determined
Protein Binding 96%To be determined
Blood-Brain Barrier Readily penetratesTo be determined
Metabolism Highly metabolized by liver (CYP1A2)To be determined
Elimination Half-life ~12 hoursTo be determined
Primary Excretion Urine (~90%)To be determined
  • Experimental Protocol: Rodent Pharmacokinetic Study

    • Administer a single dose of each compound to separate cohorts of rats via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

    • For brain penetration, include terminal cohorts where both blood and brain tissue are collected at each time point.

    • Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS method.

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability, brain-to-plasma ratio) using software like Phoenix WinNonlin.

Preclinical Safety and Toxicity Assessment

Early identification of potential toxicity is crucial.[17][18]

Safety ParameterRiluzole (Known Liabilities)6-methoxybenzo[d]isothiazol-3-amine
Primary Toxicity Hepatotoxicity (elevated liver enzymes)To be determined
Other Adverse Effects Asthenia, nausea, dizzinessTo be determined
Genotoxicity Not considered genotoxicTo be determined
Cardiovascular Safety No major liabilities reportedTo be determined
  • Experimental Protocol: In Vitro and In Vivo Safety Screens

    • In Vitro Cytotoxicity: Assess cytotoxicity in a non-neuronal cell line (e.g., HepG2 liver cells) to get an early indication of potential hepatotoxicity.

    • hERG Assay: Evaluate the potential for cardiac QT prolongation, a common cause of drug development failure.

    • 7-Day Rodent Dose-Range Finding Study: Administer the compound daily for 7 days at three different dose levels (low, medium, high) to identify the maximum tolerated dose (MTD). Monitor clinical signs, body weight, and perform terminal blood work and gross pathology.

Conclusion

This guide provides a comprehensive, albeit prospective, framework for the comparative evaluation of 6-methoxybenzo[d]isothiazol-3-amine against the established neuroprotective agent, Riluzole. By systematically assessing the mechanism of action, in vivo efficacy, pharmacokinetics, and safety profile, researchers can build a data-driven case for the further development of this novel candidate. The key to a successful comparison lies in the rigorous application of validated assays and disease models, with the known properties of Riluzole serving as an essential benchmark at every stage of the investigation. While the biological activity of 6-methoxybenzo[d]isothiazol-3-amine remains to be elucidated, its structural class holds promise, warranting the systematic investigation outlined herein to determine if it can emerge as a superior alternative in the fight against neurodegenerative diseases.

References

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Sources

A Researcher's Guide to Cross-Validating the Mechanism of Action of 6-methoxybenzo[d]isothiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the synthesis of a novel compound like 6-methoxybenzo[d]isothiazol-3-amine marks the beginning of an in-depth investigation to uncover its biological activity and mechanism of action. The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including antimicrobial, antifungal, and antineoplastic properties.[1][2][3][4] This guide provides a comprehensive, step-by-step framework for the cross-validation of the potential mechanism of action of 6-methoxybenzo[d]isothiazol-3-amine, with a focus on a plausible hypothesis: induction of apoptosis via kinase inhibition .

This guide is structured to provide full editorial control, allowing for a flexible and scientifically rigorous investigation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Part 1: Initial Hypothesis and Comparative Framework

Given the known activities of related benzothiazole and benzo[d]isothiazole derivatives, a primary hypothesis is that 6-methoxybenzo[d]isothiazol-3-amine exerts cytotoxic effects on cancer cell lines, potentially through the inhibition of a key protein kinase involved in cell survival signaling. To validate this, a comparative approach is essential. We will compare the cellular and molecular effects of our compound of interest against two conceptual controls:

  • Positive Control: A well-characterized kinase inhibitor known to induce apoptosis (e.g., Staurosporine, a broad-spectrum kinase inhibitor, or a more specific inhibitor relevant to the chosen cancer cell line).

  • Negative Control: A cytotoxic agent with a different mechanism of action (e.g., a DNA-damaging agent like Doxorubicin) to differentiate kinase inhibition-specific effects.

Part 2: Tier 1 - Cellular Phenotyping and Apoptosis Confirmation

The first step is to determine if 6-methoxybenzo[d]isothiazol-3-amine induces a specific cellular phenotype, such as apoptosis.

Experimental Workflow: Apoptosis Induction and Detection

This workflow outlines a multi-parametric approach to confirm apoptosis, leveraging early, mid, and late-stage markers.[5][6]

G cluster_0 Tier 1: Cellular Phenotyping cluster_1 Data Analysis & Comparison A Treat Cancer Cell Lines (e.g., MCF-7, Jurkat) with 6-methoxybenzo[d]isothiazol-3-amine B Annexin V/PI Staining (Early Apoptosis) A->B Incubate for various time points C Caspase-3/7 Activity Assay (Mid-Stage Apoptosis) A->C Incubate for various time points D TUNEL Assay (Late-Stage Apoptosis/DNA Fragmentation) A->D Incubate for various time points E Mitochondrial Membrane Potential Assay (e.g., TMRE) A->E Incubate for various time points F Quantify Apoptotic Cell Population (Flow Cytometry or High-Content Imaging) B->F C->F D->F E->F G Compare with Positive (Kinase Inhibitor) and Negative (DNA Damaging Agent) Controls F->G H Conclusion: Confirmation and Characterization of Apoptotic Induction G->H G cluster_0 Tier 2: Target Engagement cluster_1 Data Analysis & Comparison A Cellular Thermal Shift Assay (CETSA) E Determine Target Engagement and Binding Affinity (Kd) A->E B Surface Plasmon Resonance (SPR) B->E C Drug Affinity Responsive Target Stability (DARTS) C->E D Kinome-wide Profiling (e.g., KINOMEscan) F Identify Potential Kinase Targets D->F G Conclusion: Validation of Direct Target Binding and Identification of Candidate Targets E->G F->G

Caption: Tier 2 workflow for target engagement and identification.

Detailed Protocols and Rationale

1. Cellular Thermal Shift Assay (CETSA):

  • Rationale: CETSA is a powerful method to assess drug-target interaction in a cellular context. [7][8]The principle is that a protein bound to a ligand will be more stable and less prone to aggregation upon heating. [7][9]* Protocol:

    • Treat intact cells or cell lysates with 6-methoxybenzo[d]isothiazol-3-amine or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Separate the soluble (folded) proteins from the insoluble (aggregated) ones by centrifugation.

    • Quantify the amount of a specific target protein remaining in the soluble fraction by Western blot or mass spectrometry. [8][9]A shift in the melting curve indicates target engagement. [10] 2. Surface Plasmon Resonance (SPR):

  • Rationale: SPR is a label-free biophysical technique that allows for the real-time analysis of molecular interactions. [11][12]It can provide quantitative data on binding affinity (Kd) and kinetics (kon and koff). [13]* Protocol:

    • Immobilize the purified candidate target protein on a sensor chip.

    • Flow a series of concentrations of 6-methoxybenzo[d]isothiazol-3-amine over the chip surface.

    • Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound. [11] 4. Analyze the resulting sensorgrams to determine binding kinetics and affinity. [11][13] 3. Kinome-wide Profiling:

  • Rationale: To identify the specific kinase(s) inhibited by the compound, a broad screening approach is necessary. Services like KINOMEscan utilize competition binding assays to quantify the interaction of a test compound with hundreds of kinases. [14]* Protocol:

    • Submit 6-methoxybenzo[d]isothiazol-3-amine to a commercial kinome profiling service.

    • The service will perform binding assays against a large panel of purified kinases.

    • The results will provide a list of potential kinase "hits" and their corresponding binding affinities.

Comparative Data Summary
AssayExpected Result for 6-methoxybenzo[d]isothiazol-3-amine (if it binds a target)Comparison with Known Kinase Inhibitor
CETSA A thermal shift in the melting curve of the target protein in the presence of the compound. [9][10]A similar thermal shift for its known target.
SPR A concentration-dependent binding response, allowing for calculation of Kd. [15][16]A measurable Kd for its target, which can be compared to literature values.
Kinome-wide Profiling Identification of one or more kinases with high binding affinity.A specific binding profile that aligns with its known selectivity.

Part 4: Tier 3 - Downstream Pathway Analysis

Once a candidate target kinase is identified and direct binding is validated, the final step is to confirm that the compound modulates the downstream signaling pathway of that kinase in a cellular context.

Experimental Workflow: Pathway Modulation

G cluster_0 Tier 3: Downstream Pathway Analysis cluster_1 Data Analysis & Comparison A Identify Downstream Substrates of the Candidate Kinase B Western Blot Analysis A->B C Functional Cellular Assays A->C D Quantify Changes in Substrate Phosphorylation B->D E Measure Effects on Cellular Processes C->E F Conclusion: Mechanistic Link Between Target Inhibition and Cellular Phenotype D->F E->F

Caption: Tier 3 workflow for downstream pathway analysis.

Detailed Protocol and Rationale

1. Western Blot Analysis of Phosphorylated Substrates:

  • Rationale: If 6-methoxybenzo[d]isothiazol-3-amine inhibits a specific kinase, the phosphorylation of its downstream substrates should decrease. This can be detected using phospho-specific antibodies.

  • Protocol:

    • Treat cells with 6-methoxybenzo[d]isothiazol-3-amine and controls for a short duration (e.g., 30-60 minutes).

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with a primary antibody specific to the phosphorylated form of the substrate, as well as an antibody for the total protein as a loading control.

    • Detect with a secondary antibody and quantify band intensities. [17]

Comparative Data Summary
AssayExpected Result for 6-methoxybenzo[d]isothiazol-3-amineComparison with Known Kinase Inhibitor
Western Blot Dose-dependent decrease in the phosphorylation of the target kinase's substrate.A similar decrease in substrate phosphorylation.

Conclusion

This comprehensive guide provides a systematic and robust framework for the cross-validation of the mechanism of action of a novel compound, 6-methoxybenzo[d]isothiazol-3-amine. By employing a tiered approach that combines cellular phenotyping, target engagement, and downstream pathway analysis, researchers can confidently elucidate the biological activity of this and other novel molecules. The comparative nature of this workflow, benchmarking against compounds with known mechanisms, is critical for building a strong, evidence-based understanding of the compound's function, which is a cornerstone of modern drug discovery.

References

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  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Available from: [Link]

  • Royal Society of Chemistry. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Drug Discovery. Available from: [Link]

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  • University of Cambridge. (2021). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

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Sources

"comparative analysis of different synthesis routes for 6-methoxybenzo[d]isothiazol-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 6-Methoxybenzo[d]isothiazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, the benzo[d]isothiazole ring system, is a recognized pharmacophore found in a range of biologically active molecules, including antipsychotic agents like ziprasidone and lurasidone. The strategic placement of the methoxy and amine functionalities offers multiple points for further chemical modification, making it a valuable building block for creating diverse compound libraries. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers in the field.

This guide provides an in-depth comparative analysis of two distinct synthetic routes for the preparation of 6-methoxybenzo[d]isothiazol-3-amine. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions based on their specific experimental or manufacturing needs. We will explore a direct, one-pot approach starting from a substituted benzonitrile and a multi-step route proceeding through a key isothiazolone intermediate. Each route will be evaluated on its chemical logic, experimental protocol, and overall efficiency.

Route 1: Direct One-Pot Synthesis from 2-Fluoro-5-methoxybenzonitrile

This modern, metal-free approach constructs the benzo[d]isothiazole-3-amine core in a single pot through a cascade of reactions. It leverages a nucleophilic aromatic substitution followed by an intramolecular cyclization.[1]

Reaction Scheme:
Causality and Experimental Choices:

The logic of this route is its efficiency. By beginning with a commercially available and suitably activated aromatic ring (2-fluoro-5-methoxybenzonitrile), the synthesis avoids the need to pre-form a sulfur-containing starting material. The fluorine atom serves as an excellent leaving group for the initial nucleophilic aromatic substitution (SNAr) with sodium sulfide. This in-situ formation of a reactive thiolate intermediate is the crucial first step.

The subsequent reaction with ammonia and an oxidant (sodium hypochlorite) triggers the formation of the N-S bond and cyclization to furnish the final 3-amino product. This cascade approach minimizes intermediate isolation steps, thereby saving time and reducing material loss.

Experimental Protocol[1]
  • Thiolate Formation: To a solution of 2-fluoro-5-methoxybenzonitrile (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL), add sodium sulfide (Na₂S, 1.2 mmol).

  • Reaction Mixture: Stir the mixture at 80 °C for 2 hours. The progress of the SNAr reaction can be monitored by Thin Layer Chromatography (TLC).

  • Amination and Cyclization: Cool the reaction mixture to room temperature. Add aqueous ammonia (2.0 mL) followed by the dropwise addition of sodium hypochlorite (NaOCl, 1.5 mmol) solution.

  • Reaction Completion: Stir the resulting mixture at room temperature for an additional 4-6 hours until TLC analysis indicates the complete consumption of the intermediate.

  • Work-up and Purification: Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Workflow Diagram

Route_1_Workflow cluster_prep Step 1: Thiolate Formation cluster_cyclization Step 2: Amination & Cyclization cluster_purification Step 3: Purification SM 2-Fluoro-5-methoxybenzonitrile Thiolate Intermediate Thiolate SM->Thiolate 80°C, 2h Na2S Na2S in DMSO Na2S->Thiolate Product 6-Methoxybenzo[d]isothiazol-3-amine Thiolate->Product RT, 4-6h Reagents NH3 (aq) NaOCl Reagents->Product Workup Aqueous Work-up & Extraction Product->Workup Purify Column Chromatography Workup->Purify Final Pure Product Purify->Final

Caption: One-pot synthesis via SNAr and oxidative cyclization.

Route 2: Multi-Step Synthesis via a Benzisothiazolone Intermediate

This classical and robust route involves the initial construction of the stable 6-methoxybenzo[d]isothiazol-3(2H)-one ring system, followed by its conversion to the target 3-amine. This pathway offers better control over each transformation, which can be advantageous for troubleshooting and optimization.

Reaction Scheme:

Stage 1: Synthesis of 6-methoxybenzo[d]isothiazol-3(2H)-one

Stage 2: Conversion to 6-Methoxybenzo[d]isothiazol-3-amine

Causality and Experimental Choices:

This route separates the formation of the S-N bond from the introduction of the C3-amine functionality. The synthesis begins with a disulfide-linked benzoic acid derivative. The conversion to the corresponding amide, followed by an intramolecular cyclization, is a well-established method for forming the benzisothiazolone core.[2][3] This intermediate is often a stable, crystalline solid that is easily purified, providing a high-quality starting point for the subsequent step.

The conversion of the 3-oxo group to a 3-amino group is achieved via a two-step process. First, the ketone is converted to a more reactive 3-chloro intermediate using a chlorinating agent like phosphorus oxychloride or oxalyl chloride.[4] This chloro-derivative is then susceptible to nucleophilic substitution by ammonia to yield the final 3-amino product. This stepwise approach allows for the purification of intermediates, potentially leading to a higher purity final product.

Experimental Protocol

Stage 1: Synthesis of 6-methoxybenzo[d]isothiazol-3(2H)-one [2]

  • Amide Formation: A mixture of 2,2'-dithiobis(5-methoxybenzoic acid) (1.0 mmol) and thionyl chloride (SOCl₂, 2.5 mmol) is heated at reflux for 2 hours. The excess thionyl chloride is removed under vacuum.

  • Ammonolysis: The crude acid chloride is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled in an ice bath. Ammonia gas is bubbled through the solution, or an excess of aqueous ammonia is added, and the mixture is stirred for 1 hour.

  • Cyclization: The solvent is evaporated, and the resulting crude 2-mercapto-5-methoxybenzamide is heated, often in the presence of an oxidizing agent like iodine or under air, to facilitate the intramolecular S-N bond formation and cyclization.

  • Purification: The crude 6-methoxybenzo[d]isothiazol-3(2H)-one is purified by recrystallization from a suitable solvent like ethanol.

Stage 2: Conversion to 6-Methoxybenzo[d]isothiazol-3-amine [4]

  • Chlorination: 6-methoxybenzo[d]isothiazol-3(2H)-one (1.0 mmol) is suspended in a solvent like toluene, and phosphorus oxychloride (POCl₃, 1.5 mmol) is added. The mixture is heated to reflux for 4-6 hours.

  • Isolation of Chloro-intermediate: After cooling, the reaction mixture is carefully poured onto crushed ice. The product, 3-chloro-6-methoxybenzo[d]isothiazole, is extracted with an organic solvent, dried, and concentrated. This intermediate can be used directly or purified by chromatography.

  • Amination: The crude 3-chloro intermediate is dissolved in a sealed pressure vessel with a solution of ammonia in a solvent like methanol or isopropanol. The vessel is heated to 100-120 °C for 12-18 hours.

  • Final Purification: After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated. The final product is purified by column chromatography or recrystallization.

Workflow Diagram

Route_2_Workflow cluster_stage1 Stage 1: Isothiazolone Synthesis cluster_stage2 Stage 2: Amine Synthesis Start1 2,2'-Dithiobis(5-methoxybenzoic acid) Amide 2-Mercapto-5-methoxybenzamide Start1->Amide 1. SOCl2 2. NH3 Isothiazolone 6-Methoxybenzo[d]isothiazol- 3(2H)-one Amide->Isothiazolone Oxidation/ Heat Chloro 3-Chloro-6-methoxy- benzo[d]isothiazole Isothiazolone->Chloro POCl3 Product 6-Methoxybenzo[d]isothiazol- 3-amine Chloro->Product NH3, Heat Purify Purification Product->Purify

Caption: Two-stage synthesis via a stable benzisothiazolone intermediate.

Comparative Analysis

To provide a clear, objective comparison, the key parameters of each synthetic route are summarized below.

ParameterRoute 1: Direct One-Pot SynthesisRoute 2: Multi-Step Synthesis via Intermediate
Number of Steps 1 (one-pot)3-4 (with intermediate isolations)
Starting Materials 2-Fluoro-5-methoxybenzonitrile2,2'-Dithiobis(5-methoxybenzoic acid)
Key Reagents Na₂S, NH₃, NaOClSOCl₂, NH₃, POCl₃
Overall Yield Moderate to Good (Typically 60-75%)Variable; potentially higher overall purity
Scalability Good; one-pot nature is advantageous.Excellent; stepwise nature allows for process control.
Purification Requires chromatography.Intermediates can often be purified by recrystallization.
Safety/Hazards Use of NaOCl (oxidant).Use of SOCl₂ and POCl₃ (corrosive, moisture-sensitive).
Simplicity High; fewer manipulations.Moderate; requires multiple steps and isolations.
Logical Comparison Diagram

Comparison_Logic cluster_pros1 Advantages cluster_cons1 Disadvantages cluster_pros2 Advantages cluster_cons2 Disadvantages Topic Synthesis of 6-Methoxybenzo[d]isothiazol-3-amine Route1 Route 1: Direct One-Pot Topic->Route1 Route2 Route 2: Multi-Step Topic->Route2 Pro1_1 Fewer Steps Route1->Pro1_1 Pro1_2 Time Efficient Route1->Pro1_2 Pro1_3 Metal-Free Route1->Pro1_3 Con1_1 Chromatography Needed Route1->Con1_1 Con1_2 Potential for Byproducts Route1->Con1_2 Pro2_1 High Purity Intermediates Route2->Pro2_1 Pro2_2 Robust & Well-Established Route2->Pro2_2 Pro2_3 Easier Troubleshooting Route2->Pro2_3 Con2_1 More Steps Route2->Con2_1 Con2_2 Longer Total Time Route2->Con2_2 Con2_3 Harsh Reagents (POCl3) Route2->Con2_3

Caption: Key advantages and disadvantages of the two synthetic routes.

Conclusion and Recommendations

Both synthetic routes present viable pathways to 6-methoxybenzo[d]isothiazol-3-amine, each with distinct advantages.

Route 1 (Direct Synthesis) is highly attractive for its operational simplicity and time efficiency. For research settings focused on rapid lead generation and the synthesis of analogs where moderate yields are acceptable, this one-pot method is likely the superior choice. Its metal-free nature is also an advantage from an environmental and product contamination perspective.

Route 2 (Multi-Step Synthesis) offers a more traditional, controlled approach. The ability to isolate and purify the key 6-methoxybenzo[d]isothiazol-3(2H)-one intermediate is a significant benefit, particularly for process development and large-scale synthesis where final product purity is paramount. While it involves more steps and potentially hazardous reagents, the robustness of each transformation makes it a reliable and scalable option for drug development professionals.

The ultimate choice of synthesis will depend on the specific goals of the project, balancing the need for speed and efficiency against the requirements for scalability and ultimate purity.

References

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]

  • Yuan, G., & Yang, B. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][5]Thiazin-4-One Derivatives. MDPI. [Link]

  • Shashank, D., et al. (n.d.). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES.
  • Kuninobu, Y., & Kanai, M. (2013). Copper-catalyzed intramolecular N–S bond formation by oxidative dehydrogenative cyclization. Journal of Organic Chemistry, 78(14), 7337-7342.
  • Yang, B., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI. [Link]

  • CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. (2006).

Sources

"reproducibility of experiments involving 6-methoxybenzo[d]isothiazol-3-amine"

[1]

Executive Summary

6-Methoxybenzo[d]isothiazol-3-amine (CAS: 613262-25-2) is a privileged bicyclic scaffold used in the design of CNS-active agents (e.g., atypical antipsychotic pharmacophores) and kinase inhibitors.[1][2] However, its application is plagued by a critical reproducibility crisis: isomer confusion . Vendors and databases frequently conflate this compound with its thermodynamically more stable isomer, 6-methoxybenzo[d]thiazol-2-amine (CAS: 1747-60-0).

This guide provides the definitive technical framework to distinguish, synthesize, and handle the isothiazole scaffold, comparing its chemical stability and reactivity profile against its thiazole counterpart.

Part 1: The Isomer Trap & Structural Integrity

As a Senior Application Scientist, I have witnessed entire SAR (Structure-Activity Relationship) campaigns derailed because the starting material was the benzothiazole isomer, not the benzisothiazole. The 1,2-position of sulfur and nitrogen (isothiazole) confers significantly different electronic properties compared to the 1,3-position (thiazole).

Comparative Analysis: Isothiazole vs. Thiazole vs. Isothiazolone

The following table contrasts the target molecule with its most common "imposter" and its primary degradation product.

FeatureTarget: 6-Methoxybenzo[d]isothiazol-3-amine Alternative 1 (The Imposter): 6-Methoxybenzo[d]thiazol-2-amine Alternative 2 (Degradant): 6-Methoxybenzo[d]isothiazol-3(2H)-one
CAS 613262-25-2 1747-60-0613262-25-2 (Tautomer/Hydrolysis)
Core Structure 1,2-Benzisothiazole (N-S bond)1,3-Benzothiazole (C-S-C bond)1,2-Benzisothiazolone (Cyclic Amide)
Reactivity High: N-S bond is susceptible to nucleophilic attack (reductive ring opening).Stable: Aromatic system is robust; standard nucleophilic aromatic substitution rules apply.Moderate: Electrophilic at the carbonyl; susceptible to ring opening by amines.
Key Application Scaffold for Ziprasidone-like CNS ligands; specific kinase hinge binders.General building block for dyes, Schiff bases, and standard medicinal chemistry.Precursor for saccharin analogs; inhibitor of transglutaminases.
Stability Risk Critical: Unstable in presence of thiols (DTT, BME) or strong bases.Stable in standard assay buffers and synthesis conditions.Stable, but can hydrolyze to sulfinamides.
Cost (Approx) High (~$400/g)Low (~$2/g)Moderate
The Mechanistic Logic

The "reproducibility gap" stems from the N-S bond lability . Unlike the C-S bond in benzothiazoles, the N-S bond in the isothiazole ring is weaker and possesses "pseudo-halogen" character. In the presence of reducing agents (common in bioassays) or nucleophiles, the ring opens to form 2-mercaptobenzamidines. If your bioassay buffer contains 1mM DTT, you are likely screening the ring-opened disulfide dimer, not the parent amine.

Part 2: Experimental Protocols & Validation

Workflow 1: The "Isomer Check" (QC Validation)

Objective: Conclusively verify you possess the 1,2-benzisothiazole isomer before commencing synthesis.

Methodology:

  • Solvent Selection: Dissolve 5mg of sample in DMSO-d6 . Do not use CDCl3 initially, as solubility issues can mask minor impurities.

  • 1H NMR Diagnostic Region (7.0 - 8.5 ppm):

    • Benzothiazole (Imposter): Look for a singlet at ~7.5-7.6 ppm (H-4) and a doublet at ~7.8 ppm (H-7). The H-4 proton is deshielded by the adjacent Nitrogen.

    • Benzisothiazole (Target): The proton at position 7 (adjacent to Sulfur) typically appears as a doublet around 7.9 - 8.1 ppm , significantly downfield due to the sulfur atom's proximity in the 1,2-arrangement.

  • Chemical Shift Test (The "Acid Test"): Add 1 drop of TFA-d.

    • Benzothiazole:[3][4][5][6][7][8][9] Significant downfield shift of the aromatic protons due to N-protonation.

    • Benzisothiazole:[3][4][5][6][7][8][10] Minimal shift or decomposition (ring opening) depending on time.

Workflow 2: Synthesis via Oxidative Cyclization

Context: If commercial stock is unreliable, synthesize the scaffold using the oxidative closure of 2-cyano-5-methoxybenzenesulfonamide. This route guarantees the 1,2-S,N architecture.

Step-by-Step Protocol:

  • Precursor: Suspend 2-cyano-5-methoxybenzenesulfonamide (1.0 eq) in Ethanol.

  • Reagent: Add H2O2 (30%) (2.0 eq) and NaOH (0.5 eq) carefully. Note: Many papers suggest NaOCl, but H2O2 provides a cleaner profile for methoxy-substituted rings.

  • Reaction: Stir at 60°C for 4 hours. The sulfonamide nitrogen attacks the nitrile carbon, followed by rearrangement.

  • Critical Control Point: Monitor by LC-MS. Look for the intermediate 3-imino-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide if oxidation is too strong.

  • Reduction (If using Sulfonamide route): The sulfonamide route yields the dioxide (Saccharin analog). To get the amine (sulfide state), you must use the 2-mercaptobenzonitrile route:

    • React 2-mercapto-5-methoxybenzonitrile with Ammonia/Methanol in a sealed tube at 80°C.

    • Purification: Recrystallize from Ethanol/Water (9:1). Avoid column chromatography on silica with methanol , as acidity can catalyze ring opening.

Part 3: Visualization of Logic & Workflows

Diagram 1: The Isomer & Stability Logic

This diagram illustrates the structural divergence and the "Death Valley" of ring opening that causes reproducibility failure.

GStartStarting Material: 6-Methoxybenzo[d]isothiazol-3-amineIsomerTrapThe Isomer Trap:6-Methoxybenzo[d]thiazol-2-amine(Thermodynamic Sink)Start->IsomerTrap Synthesis Error or MislabelingTautomerTautomerism:3-Imino-form(Equilibrium)Start->Tautomer Solvent Dependent (DMSO vs CDCl3)BioassayBioassay Conditions(Buffer + Reducing Agents)Start->Bioassay ScreeningDTT_RiskPresence of DTT/BME(Nucleophilic Attack)Bioassay->DTT_Risk Standard ProtocolStableCorrect Handling:No Thiols, pH < 8.0Bioassay->Stable Modified ProtocolRingOpenRing Opening:2-Mercaptobenzamidine Formation(FALSE POSITIVE)DTT_Risk->RingOpen Cleavage of N-S Bond

Caption: Figure 1. Structural instability pathways. The N-S bond (blue node) is the primary failure point in bioassays containing reducing agents (DTT).

Diagram 2: QC Decision Tree

A self-validating workflow to ensure material authenticity before library synthesis.

QCSampleUnknown Sample(Labeled CAS 613262-25-2)NMR1H NMR (DMSO-d6)Sample->NMRCheckH7Check H-7 Shift(Proton adjacent to S)NMR->CheckH7ResultADoublet @ 7.8 ppmSinglet @ 7.5 ppmCheckH7->ResultA Pattern AResultBDoublet @ 8.0-8.1 ppmDistinct DeshieldingCheckH7->ResultB Pattern BConclusionAREJECT:Benzothiazole IsomerResultA->ConclusionAMS_CheckLC-MS Validation(Check for Dimer)ResultB->MS_CheckConclusionBPASS:Benzisothiazole TargetMS_Check->ConclusionB No Dimer Peak

Caption: Figure 2. QC Decision Tree. NMR chemical shifts of the H-7 proton are the most reliable indicator to distinguish the isothiazole from the thiazole isomer.

References

  • Ivanova, Y. et al. (2024).[6][10] Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Link

  • Bidepharm. (2024).[6][11] Product Analysis: 6-Methoxybenzo[d]isothiazol-3-amine (CAS 613262-25-2).[3][1][2][11] 11

  • Wang, Z. et al. (2013).[12] Copper-catalyzed intramolecular N-S bond formation. Journal of Organic Chemistry. 12

  • BenchChem. (2025). Benzothiazole Scaffold: A Cornerstone in Drug Discovery. 13

  • BLD Pharm. (2024).[6] 5-Methoxybenzo[d]isothiazol-3-amine and isomers. 1[8]

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 6-Methoxybenzo[d]isothiazol-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of 6-methoxybenzo[d]isothiazol-3-amine, a scaffold of interest in medicinal chemistry, and its rationally designed analogs. The objective is to furnish researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary for conducting a thorough in vitro assessment of this compound class. While direct, consolidated comparative data on this specific parent compound and its analogs is emergent, this guide synthesizes established methodologies and data from the broader benzothiazole and isothiazole families to present a robust, exemplary study.[1][2]

The isothiazole ring and its fused-ring derivatives, like benzothiazoles, are privileged structures in drug discovery, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The strategic exploration of analogs derived from a lead scaffold is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) to optimize potency and selectivity while minimizing off-target toxicity.

Experimental Design: A Blueprint for Comparative Cytotoxicity

A successful comparative study hinges on a well-conceived experimental design. The primary goal is to generate reproducible and directly comparable data across multiple compounds and cell lines. This requires careful consideration of cell line selection, compound handling, and the choice of cytotoxic endpoints.

Rationale for Analog Selection

To establish a clear structure-activity relationship, analogs of 6-methoxybenzo[d]isothiazol-3-amine (Parent Compound) should be designed to probe the electronic and steric effects of substituents on the benzothiazole core. For this guide, we will consider a hypothetical set of analogs:

  • Analog A: Substitution of the 6-methoxy group with a hydrogen atom to assess the role of this electron-donating group.

  • Analog B: Introduction of an electron-withdrawing group, such as a chloro or nitro group, at the 6-position to evaluate the impact of altered electronics.

  • Analog C: Modification of the 3-amine group, for instance, through acylation, to explore the importance of this functional group for biological activity.

  • Analog D: Introduction of a substituent on the benzene ring, for example, at the 4- or 5-position, to probe steric and electronic effects at different locations.

Cell Line Panel: The Biological Context

The choice of cell lines is critical for assessing both the potency and the cancer-type specificity of the compounds. A well-rounded panel should include:

  • Multiple Cancer Cell Lines: Representing different cancer types, such as:

    • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.[5]

    • A549: A human lung carcinoma cell line.[6]

    • HCT-116: A human colorectal carcinoma cell line.[7]

  • A Non-Cancerous Control Cell Line: To determine the selectivity and potential toxicity to normal tissues.

    • L929 (Mouse Fibroblasts): A commonly used cell line in cytotoxicity testing for biocompatibility.[8]

Workflow for Comparative Cytotoxicity Assessment

The overall experimental process follows a logical progression from initial viability screening to more detailed mechanistic studies for the most promising candidates.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound Compound Synthesis & Stock Preparation MTT MTT Assay (Cell Viability) Compound->MTT Cells Cell Line Culture & Seeding Cells->MTT LDH LDH Release Assay (Membrane Integrity) MTT->LDH Confirm Cytotoxicity IC50 IC50 Value Calculation MTT->IC50 Apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) LDH->Apoptosis Investigate Mechanism LDH->IC50 Apoptosis->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Selectivity Selectivity Index Calculation IC50->Selectivity

Caption: Experimental workflow for comparative cytotoxicity analysis.

Core Cytotoxicity Assays: Methodologies and Protocols

Three complementary assays are recommended to build a comprehensive cytotoxicity profile: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and Annexin V/PI staining for apoptosis detection.[9][10]

MTT Assay for Cell Viability

This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is proportional to the number of viable cells.[9]

Protocol: MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C with 5% CO2.[10]

  • Compound Treatment: Prepare serial dilutions of the parent compound and its analogs in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

LDH Release Assay for Cytolysis

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a reliable indicator of necrosis or late-stage apoptosis.

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as provided by a commercial kit) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Reading: Measure the absorbance according to the kit manufacturer's instructions (typically at 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol: Annexin V/PI Assay

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds at their approximate IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

Data Presentation and Interpretation

Summarizing Cytotoxic Potency: The IC50 Table

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's cytotoxic potency. It represents the concentration required to inhibit cell growth by 50%.[9] The IC50 values should be tabulated for straightforward comparison.

Table 1: Exemplary Comparative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)L929 (Normal Fibroblast)
Parent Compound 12.515.810.2> 100
Analog A (6-H) 25.130.522.4> 100
Analog B (6-Cl) 5.27.94.885.3
Analog C (3-NHAc) 45.652.148.9> 100
Analog D (4-F) 8.911.37.5> 100
Doxorubicin 0.81.20.95.4

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on trends observed for related heterocyclic compounds in the literature.[5][6]

Interpreting the Data: Structure-Activity Relationships (SAR)

Based on the hypothetical data in Table 1, several SAR insights can be inferred:

  • Role of the 6-Methoxy Group: Replacing the methoxy group with hydrogen (Analog A) leads to a decrease in potency, suggesting the electron-donating nature of the methoxy group is beneficial for cytotoxic activity.

  • Effect of Electron-Withdrawing Groups: The introduction of a chloro group at the 6-position (Analog B) significantly enhances potency, indicating that electron-withdrawing substituents at this position may be favorable.

  • Importance of the 3-Amine Group: Acetylation of the amine (Analog C) drastically reduces activity, highlighting the critical role of the free amine for cytotoxicity.

  • Positional Effects: Adding a fluorine atom at the 4-position (Analog D) improves potency compared to the parent compound, suggesting this position is amenable to modification.

  • Selectivity: Most analogs show high IC50 values against the normal L929 cell line, indicating a degree of selectivity for cancer cells over non-cancerous cells.

Investigating the Mechanism of Action

For promising compounds like Analog B and D, understanding the underlying mechanism of cell death is a crucial next step. Many benzothiazole derivatives have been shown to induce apoptosis by modulating key signaling pathways.[2][6]

A Plausible Apoptotic Signaling Pathway

A common pathway involves the activation of the tumor suppressor protein p53, which in turn alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.[6]

G Compound Analog B / D p53 p53 Activation Compound->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible apoptotic pathway induced by benzothiazole analogs.

This proposed pathway provides a testable hypothesis. The expression levels of p53, Bcl-2, Bax, and cleaved caspases can be quantified by Western blot analysis to validate this mechanism.

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative cytotoxic evaluation of 6-methoxybenzo[d]isothiazol-3-amine and its analogs. By employing a panel of cancer and normal cell lines and utilizing a combination of viability, cytolysis, and apoptosis assays, researchers can effectively determine the potency, selectivity, and preliminary mechanism of action of novel compounds. The elucidation of structure-activity relationships, as demonstrated with our hypothetical data, is crucial for guiding the rational design of next-generation analogs with improved therapeutic potential. Future studies should focus on validating these in vitro findings in more complex models, such as 3D spheroids or in vivo animal models, to further assess the translational potential of the most promising candidates.

References

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC. (n.d.). National Center for Biotechnology Information.
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  • Section 1: In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program. (n.d.).
  • Kamal, A., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances.
  • SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. (n.d.).
  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications - Books. (2024, July 24).
  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways - ResearchGate. (2025, August 6).
  • Alam, M. A. (2019, May 11). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate.
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  • Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line - PubMed. (2017, April 15).
  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative - IOSR Journal. (n.d.).
  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. (2016, April 19).
  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents - MDPI. (2025, November 3).
  • validation of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine's anticancer activity in multiple cell lines - Benchchem. (n.d.).
  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - Uni Halle. (n.d.).
  • Analyzing cytotoxic effects of selected isothiazol-3-one biocides using the toxic ratio concept and structure-activity relationship considerations - PubMed. (2009, December 15).
  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - Journal of Young Pharmacists. (n.d.).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC. (2022, December 11).
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. (n.d.).
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC. (2024, March 18).

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"confirming the anti-inflammatory effects of 6-methoxybenzo[d]isothiazol-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Confirming the Anti-Inflammatory Effects of 6-Methoxybenzo[d]isothiazol-3-amine

Executive Summary 6-Methoxybenzo[d]isothiazol-3-amine (CAS: 613262-25-2) represents a privileged scaffold in medicinal chemistry, distinct from its benzothiazole isomers by the specific arrangement of sulfur and nitrogen in the 1,2-position. This structural nuance directs its pharmacological profile toward specific kinase inhibition (notably the PIM kinase family) and downstream modulation of inflammatory pathways (NF-κB/STAT). This guide provides a rigorous experimental framework to validate its anti-inflammatory efficacy, comparing it against industry-standard inhibitors.

Part 1: Compound Profile & Mechanistic Hypothesis

Chemical Identity

  • IUPAC Name: 6-methoxy-1,2-benzisothiazol-3-amine

  • CAS Number: 613262-25-2

  • Molecular Formula: C8H8N2OS[1][2]

  • Class: Benzo[d]isothiazole (1,2-benzisothiazole)

Mechanism of Action (MOA) Unlike traditional NSAIDs that primarily target COX enzymes, benzo[d]isothiazol-3-amine derivatives are increasingly recognized as PIM Kinase Inhibitors (PIM-1, PIM-2, PIM-3). PIM kinases are critical effectors in cytokine signaling; their inhibition suppresses the phosphorylation of NF-κB and STAT3, thereby blocking the transcription of pro-inflammatory cytokines (IL-6, TNF-α).

Signaling Pathway Visualization

AntiInflammatoryPathway Compound 6-Methoxybenzo[d] isothiazol-3-amine PIM PIM Kinase (PIM-1/2/3) Compound->PIM Inhibits (IC50 < 1 μM) NFkB NF-κB Complex (p65/p50) PIM->NFkB Phosphorylation STAT3 STAT3 (Phosphorylated) PIM->STAT3 Phosphorylation COX2 COX-2 / iNOS Expression NFkB->COX2 Transcriptional Activation STAT3->COX2 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) COX2->Cytokines Enzymatic Cascade Inflammation Inflammatory Response (Edema, Migration) Cytokines->Inflammation

Caption: Proposed mechanism of action showing upstream inhibition of PIM kinases leading to downregulated NF-κB/STAT3 signaling and reduced inflammatory mediator release.

Part 2: Comparative Analysis & Performance Metrics

To objectively confirm efficacy, the compound must be benchmarked against established anti-inflammatory agents. The table below outlines the Target Performance Metrics (TPM) required to validate 6-methoxybenzo[d]isothiazol-3-amine as a potent candidate.

Feature6-Methoxybenzo[d]isothiazol-3-amine (Target Profile)Indomethacin (Standard NSAID)SGI-1776 (PIM Kinase Inhibitor)
Primary Target PIM-1 / PIM-2 KinaseCOX-1 / COX-2PIM-1 / PIM-2 / PIM-3
IC50 (Enzymatic) 0.1 – 5.0 μM (PIM-1)0.02 – 0.1 μM (COX-1)0.007 μM (PIM-1)
Cellular IC50 10 – 50 μM (RAW 264.7 NO inhibition)~20 μM~3 – 10 μM
Mechanism Upstream signaling modulation (NF-κB/STAT)Downstream enzymatic blockadeUpstream signaling modulation
Cytotoxicity (CC50) > 100 μM (High Selectivity)> 200 μM~10 – 20 μM (Cytotoxic)
Advantage Potential dual-action (Kinase + COX); lower GI toxicity risk than NSAIDs.[3]High potency but significant GI side effects.High potency but potential toxicity issues.

Analyst Note: A confirmed "hit" for this compound should demonstrate an IC50 for NO production < 50 μM without significant cytotoxicity (cell viability > 80% at effective dose).

Part 3: Experimental Validation Protocols

Protocol A: Cell Viability & NO Production Assay (Dual-Readout)

Objective: Determine the anti-inflammatory potency (IC50) and rule out false positives due to cytotoxicity.

  • Cell Line: RAW 264.7 murine macrophages.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate for 24h.
    
  • Treatment:

    • Pre-treat with 6-methoxybenzo[d]isothiazol-3-amine (0.1, 1, 10, 50, 100 μM) for 1 hour.

    • Controls: Vehicle (DMSO < 0.1%), Positive Control (Indomethacin 10 μM), Negative Control (Media only).

  • Induction: Add LPS (1 μg/mL) to all wells except negative control; incubate for 24h.

  • Readout 1 (NO): Transfer 100 μL supernatant to a new plate. Add 100 μL Griess Reagent . Measure Absorbance at 540 nm.

  • Readout 2 (Viability): Add MTT (0.5 mg/mL) to the remaining cells. Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Calculation:

Protocol B: Western Blot Pathway Confirmation

Objective: Confirm the MOA by visualizing the reduction of phosphorylated inflammatory markers.

  • Lysis: Harvest treated RAW 264.7 cells in RIPA buffer containing phosphatase inhibitors.

  • Electrophoresis: Load 30 μg protein per lane on 10% SDS-PAGE.

  • Antibodies:

    • Primary: Anti-COX-2 (1:1000), Anti-iNOS (1:1000), Anti-p-NF-κB p65 (1:1000), Anti-p-STAT3 (1:1000).

    • Loading Control: Anti-β-actin (1:5000).

  • Validation Criteria:

    • Effective: Significant reduction in p-NF-κB and COX-2 bands compared to LPS-only control.

    • Ineffective: No change in phosphorylation status despite NO reduction (suggests direct NO scavenging rather than signaling inhibition).

Protocol C: Enzymatic Kinase Assay (PIM-1)

Objective: Verify direct target engagement.

  • System: ADP-Glo™ Kinase Assay (Promega) or similar.[4]

  • Reaction: Mix PIM-1 enzyme (2 ng), Substrate (S6 peptide), ATP (10 μM), and Compound (serial dilution).

  • Incubation: 60 min at Room Temperature.

  • Detection: Add ADP-Glo reagent; measure luminescence.

  • Success Metric: An IC50 < 10 μM confirms the compound acts as a kinase inhibitor.

Part 4: Validation Workflow

ValidationWorkflow Start Compound Acquisition Step1 Step 1: Cytotoxicity (MTT Assay) Start->Step1 Step2 Step 2: Functional Screen (LPS-induced NO) Step1->Step2 If Viability > 80% Step3 Step 3: Mechanism (Western Blot / ELISA) Step2->Step3 If NO Reduced Step4 Step 4: Target Binding (Kinase Assay) Step3->Step4 Confirm Pathway Decision Is IC50 < 10μM? Step4->Decision Lead Candidate Lead Candidate Decision->Lead Candidate Yes Optimize Structure Optimize Structure Decision->Optimize Structure No

Caption: Step-by-step decision matrix for validating the anti-inflammatory profile of the candidate.

References

  • BenchChem. (2025).[4] An In-depth Technical Guide to 6-Aminobenzothiazole and Derivatives: Properties and Biological Activities.[4]Link

  • MDPI. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One Derivatives and their Kinase Inhibitory Potential.Link

  • National Institutes of Health (NIH). (2020). Aminothiazolones as potent, selective and cell active inhibitors of the PIM kinase family.[5] Bioorganic & Medicinal Chemistry.[1][6][5][7][8][9][10][11] Link

  • Human Journals. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity.[9][10]Link

  • PubChem. (2025).[12] Compound Summary: 6-methoxybenzo[d]isothiazol-3-amine (CAS 613262-25-2).Link

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Safety Operating Guide

Essential Personal Protective Equipment (PPE) for Handling 6-Methoxybenzo[d]isothiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

When handling novel or specialized chemical compounds like 6-Methoxybenzo[d]isothiazol-3-amine, a robust understanding of safety protocols is not just a regulatory requirement—it is the bedrock of sound scientific practice. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally similar compounds, including benzisothiazoles and aromatic amines, to establish a comprehensive framework for personal protection. This approach, grounded in chemical analogy, allows for a proactive and informed stance on safety.

The core structure, a benzisothiazole, fused with an amine group, suggests potential hazards such as skin and eye irritation, possible sensitization, and toxicity if ingested or inhaled.[1][2][3][4] The methoxy group, while generally less reactive, does not mitigate the risks associated with the primary functional groups. Therefore, a multi-layered PPE strategy is essential.

Hazard Assessment and Corresponding PPE

A thorough risk assessment is the first step in any handling procedure.[5][6] For 6-Methoxybenzo[d]isothiazol-3-amine, we must anticipate the following potential hazards and select PPE accordingly:

Potential Hazard Required PPE Rationale & Best Practices
Dermal Contact Double-layered chemical-resistant gloves (e.g., Nitrile), Flame-resistant lab coat, Long pants, and closed-toe shoes.The aromatic amine and isothiazole structures are known to cause skin irritation and may lead to sensitization upon repeated exposure.[7][8] Double gloving provides an extra layer of protection against tears and permeation. A flame-resistant lab coat is recommended as a general precaution when handling organic compounds.[9]
Ocular Exposure Tightly fitting safety goggles or a full-face shield.Vapors, aerosols, or accidental splashes can cause serious eye irritation or damage.[1][3][10][11] A full-face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance.[9][12]
Inhalation Use in a certified chemical fume hood is mandatory. For situations where a fume hood is not feasible (e.g., cleaning spills), a respirator with appropriate cartridges for organic vapors and amines is required.Aromatic amines and heterocyclic compounds can be harmful if inhaled.[1][5][6][11] Engineering controls, such as a fume hood, are the primary line of defense. Respirators should be used as a secondary measure and require proper fit-testing and training.[10][12]
Ingestion Strict prohibition of eating, drinking, or smoking in the laboratory.Accidental ingestion can lead to toxicity.[1][2][4] Proper hygiene, including washing hands thoroughly after handling and before leaving the laboratory, is critical.[10][13]
Step-by-Step Protocol for Donning and Doffing PPE

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

Donning Procedure:

  • Lab Coat and Attire: Ensure your legs and arms are fully covered. Fasten the lab coat completely.

  • Respirator (if required): Perform a seal check to ensure a tight fit.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of your lab coat. Don the second pair over the first.

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior surface with your bare skin. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove by handling the head strap, avoiding contact with the front surface.

  • Lab Coat: Unfasten and roll it inside out as you remove it, only touching the inside surface.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if used): Remove without touching the front of the mask.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Safe Handling and Operations

All manipulations of 6-Methoxybenzo[d]isothiazol-3-amine should occur within a certified chemical fume hood to minimize inhalation exposure.[3] Use spark-proof tools and ground equipment to prevent static discharge, especially when handling the substance in a powdered form, which could create a dust explosion hazard.[10][14][15]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere handle_transfer->handle_reaction clean_quench Quench Reaction and Neutralize handle_reaction->clean_quench Proceed to Cleanup clean_waste Segregate and Dispose of Waste clean_quench->clean_waste clean_decon Decontaminate Glassware and Surfaces clean_waste->clean_decon clean_doff Doff PPE Correctly clean_decon->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: A typical laboratory workflow for handling 6-Methoxybenzo[d]isothiazol-3-amine.

Disposal Plan

All waste containing 6-Methoxybenzo[d]isothiazol-3-amine, including contaminated gloves, bench paper, and disposable labware, must be treated as hazardous waste.[10]

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams. Isothiazole derivatives can be susceptible to degradation by nucleophiles, so avoid mixing with strong bases or reactive thiols in the waste container.[16]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[17]

PPE Selection Logic

cluster_hazards Identified Hazards cluster_ppe Required PPE hazard_skin Skin Irritation/Sensitization ppe_gloves Chemical-Resistant Gloves hazard_skin->ppe_gloves ppe_coat Lab Coat hazard_skin->ppe_coat hazard_eye Eye Damage ppe_goggles Safety Goggles/Face Shield hazard_eye->ppe_goggles hazard_inhale Inhalation Toxicity ppe_hood Fume Hood/Respirator hazard_inhale->ppe_hood hazard_ingest Ingestion Toxicity

Caption: Mapping of potential hazards to the corresponding required PPE.

By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with 6-Methoxybenzo[d]isothiazol-3-amine, ensuring both personal safety and the integrity of their research.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Ataman Kimya. (n.d.). BENZOISOTHIAZOLE (BIT).
  • ECHEMI. (n.d.). 1,2-Benzisothiazol-3(2H)-one SDS, 2634-33-5 Safety Data Sheets.
  • Chemos GmbH & Co.KG. (2021, April 22). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt.
  • Unknown. (2023, May 26). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one.
  • Gyproc Ireland. (n.d.). SAFETY DATA SHEET.
  • Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • ECHEMI. (n.d.). Isothiazole SDS, 288-16-4 Safety Data Sheets.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 2-(Methylthio)benzothiazole.
  • The Ohio State University. (n.d.). Flame Resistant PPE. Department of Chemistry and Biochemistry.
  • Sigma-Aldrich. (2024, August 8). SAFETY DATA SHEET.
  • DuraLabel Resources. (2026, January 15). Chemical Hazard PPE & How to Protect Workers From Poisons.
  • Fisher Scientific. (2012, January 31). SAFETY DATA SHEET: 2-Amino-6-methoxybenzothiazole.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Benzothiazole.
  • Fisher Scientific. (2016, January 22). SAFETY DATA SHEET: Isothiazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Benzothiazol-6-amine.
  • Unknown. (2024, November 4). Safety Data Sheet: Benzothiazole.
  • Bollmann, et al. (2022, December 10). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. MDPI.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • HP Log on selector. (2022, May 19). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.

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